molecular formula C27H52O5 B159022 1,2-Dilauroyl-sn-glycerol CAS No. 60562-15-4

1,2-Dilauroyl-sn-glycerol

Numéro de catalogue: B159022
Numéro CAS: 60562-15-4
Poids moléculaire: 456.7 g/mol
Clé InChI: OQQOAWVKVDAJOI-VWLOTQADSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,2-dilauroyl-sn-glycerol is a 1,2-diglyceride.
DG(12:0/12:0/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Propriétés

IUPAC Name

[(2S)-2-dodecanoyloxy-3-hydroxypropyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQOAWVKVDAJOI-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501344179
Record name (2S)-1-(Dodecanoyloxy)-3-hydroxypropan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(12:0/12:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0093027
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60562-15-4
Record name Dodecanoic acid, (1S)-1-(hydroxymethyl)-1,2-ethanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-1-(Dodecanoyloxy)-3-hydroxypropan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dilauroyl-sn-glycerol: Biochemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical and physical properties of 1,2-Dilauroyl-sn-glycerol (DLG). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and lipid-based research. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Physical and Chemical Properties

This compound is a saturated diacylglycerol (DAG) composed of a glycerol backbone with lauric acid (a 12-carbon saturated fatty acid) esterified at the sn-1 and sn-2 positions. Its defined structure and amphiphilic nature make it a valuable tool in various biochemical and biophysical studies.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C27H52O5[1][2][3]
Molecular Weight 456.70 g/mol [1][2][4]
Appearance Crystalline Solid[1]
Melting Point ~47 °C to 56 °C[1][5]
Boiling Point 531.0 ± 17.0 °C at 760 mmHg[1]
Density 0.953 ± 0.06 g/cm³[1]
Purity >98%[2][3][4]
Storage Temperature -20°C[1][2]
Stability ≥ 4 years at -20°C[2]

Table 2: Solubility of this compound

SolventSolubilitySource(s)
Dimethylformamide (DMF) 20 mg/mL[2]
Dimethyl sulfoxide (DMSO) 7 mg/mL[2]
Ethanol 30 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2) 0.25 mg/mL[2]
Chloroform Soluble

Biochemical Properties and Role in Cellular Signaling

This compound is a biologically significant molecule that functions as a second messenger in cellular signaling pathways. As a diacylglycerol, it is a key activator of Protein Kinase C (PKC).[1][4]

In cells, diacylglycerols like DLG are typically generated through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1][5] The resulting DLG remains in the cell membrane, where it recruits and activates PKC. Activated PKC then phosphorylates a wide range of downstream protein substrates, leading to the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.[6]

Due to its defined chemical structure, this compound is frequently used in in vitro studies to directly activate PKC and investigate its downstream effects, bypassing the need for receptor-mediated PLC activation.

Signaling Pathway Diagram

PKC_Activation_by_DLG cluster_upstream Upstream Signal cluster_membrane Plasma Membrane cluster_downstream Downstream Effects Receptor_Activation Receptor Activation (e.g., GPCR, RTK) PLC Phospholipase C (PLC) Receptor_Activation->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis DLG This compound (DLG) PKC_active Active PKC DLG->PKC_active PKC_inactive Inactive PKC PKC_inactive->PKC_active Activation Substrate Substrate Proteins PKC_active->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Phospho_Substrate->Cellular_Response

Caption: Canonical signaling pathway of Protein Kinase C (PKC) activation by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Preparation of Liposomes Containing this compound by the Thin-Film Hydration Method

This protocol describes the preparation of unilamellar vesicles (liposomes) incorporating this compound.

Materials:

  • This compound (DLG)

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or argon gas

  • Bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DLG and the primary phospholipid in chloroform in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under a stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 1 hour to remove residual solvent.[2]

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Agitate the flask by vortexing or swirling to hydrate the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).[7]

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane.

    • Pass the MLV suspension through the extruder multiple times (typically 10-20 passes) to form a translucent suspension of unilamellar vesicles of a defined size.[3]

Experimental Workflow for Liposome Preparation

Liposome_Preparation_Workflow Start Start: Lipid Mixture in Chloroform Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Start->Solvent_Evaporation Lipid_Film Thin Lipid Film Formation Solvent_Evaporation->Lipid_Film Hydration Hydration with Buffer (above phase transition temp.) Lipid_Film->Hydration MLV_Formation Multilamellar Vesicle (MLV) Suspension Hydration->MLV_Formation Extrusion Extrusion through Polycarbonate Membrane MLV_Formation->Extrusion Final_Liposomes Unilamellar Liposomes Extrusion->Final_Liposomes

Caption: Workflow for the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring the activity of PKC using this compound as an activator. This assay is based on the transfer of the γ-phosphate from [γ-³²P]ATP to a specific peptide substrate.

Materials:

  • Purified PKC isoform

  • This compound (DLG)

  • Phosphatidylserine (PS)

  • PKC substrate peptide

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Preparation of Lipid Vesicles:

    • Prepare lipid vesicles containing DLG and PS by the thin-film hydration method as described in Protocol 3.1, followed by sonication to form small unilamellar vesicles.[8]

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, prepared lipid vesicles, PKC substrate peptide, and the purified PKC enzyme.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).[8]

  • Stopping the Reaction and Quantification:

    • Stop the reaction by spotting an aliquot of the mixture onto a P81 phosphocellulose paper.

    • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[8]

    • Quantify the incorporated radioactivity on the P81 paper using a scintillation counter to determine PKC activity.

Experimental Workflow for In Vitro PKC Assay

PKC_Assay_Workflow Start Start: Prepare Reagents (PKC, DLG/PS vesicles, Substrate) Reaction_Setup Set up Kinase Reaction Mixture Start->Reaction_Setup Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction by Spotting on P81 Paper Incubation->Stop_Reaction Washing Wash P81 Paper Stop_Reaction->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification End End: Determine PKC Activity Quantification->End

Caption: Workflow for a radioactive in vitro Protein Kinase C (PKC) activity assay.

Determination of Critical Micelle Concentration (CMC)

Materials:

  • This compound (DLG)

  • Deionized water or appropriate buffer

  • Tensiometer

Procedure:

  • Prepare a series of DLG solutions of varying concentrations in deionized water or buffer.

  • Measure the surface tension of each solution using a tensiometer.

  • Plot the surface tension as a function of the logarithm of the DLG concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases significantly with increasing DLG concentration. Above the CMC, the surface tension remains relatively constant.[9]

Conclusion

This compound is a well-characterized diacylglycerol with defined physical, chemical, and biochemical properties. Its ability to activate Protein Kinase C makes it an invaluable tool for research in cellular signaling. The data and protocols provided in this technical guide offer a solid foundation for scientists and researchers working with this important lipid molecule.

References

A Technical Guide to 1,2-Dilauroyl-sn-glycerol: Synthesis, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological role of 1,2-Dilauroyl-sn-glycerol. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields, with a focus on detailed experimental protocols, data presentation, and visualization of key pathways.

Chemical Structure and Properties

This compound is a diacylglycerol (DAG) that is composed of a glycerol backbone with two lauric acid (a 12-carbon saturated fatty acid) chains esterified at the sn-1 and sn-2 positions. The "sn" designation refers to the stereospecific numbering of the glycerol molecule, which is crucial for its biological activity. The primary alcohol at the sn-3 position remains unesterified.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Chemical Formula C27H52O5
Molecular Weight 456.70 g/mol [1]
Appearance White to off-white solid[1]
Melting Point ~47°C
Boiling Point 531.0 ± 17.0 °C at 760 mmHg
Solubility DMF: 20 mg/ml, DMSO: 7 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml[2]
Storage Store at -20°C for long-term stability[2]
Spectral Data

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the glycerol backbone protons and the lauroyl fatty acid chains. The glycerol protons would typically appear in the range of 3.5-5.5 ppm. The methylene protons of the lauroyl chains would produce a large signal around 1.2-1.3 ppm, with the alpha-methylene protons (adjacent to the carbonyl group) shifted downfield to approximately 2.3 ppm. The terminal methyl protons of the lauroyl chains would be observed upfield around 0.8-0.9 ppm.

13C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the ester groups around 172-174 ppm. The carbons of the glycerol backbone would resonate in the 60-75 ppm region. The various methylene carbons of the lauroyl chains would appear in the 22-35 ppm range, and the terminal methyl carbons would be seen at approximately 14 ppm.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the molecule, along with fragmentation patterns characteristic of the loss of the fatty acid chains.

Synthesis of this compound

The chemical synthesis of this compound can be achieved through a multi-step process that involves the protection of a glycerol derivative, followed by esterification with lauric acid, and subsequent deprotection. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 1,2-diacyl-sn-glycerols.

Materials:

  • sn-3-Benzyl-glycerol

  • Lauroyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Celite

Step 1: Esterification of sn-3-Benzyl-glycerol

  • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve sn-3-Benzyl-glycerol in anhydrous DCM and anhydrous pyridine.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add lauroyl chloride dropwise to the stirred solution.

  • Allow the reaction to gradually warm to room temperature and continue stirring overnight.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting material has been consumed.

  • Quench the reaction by adding water.

  • Extract the organic layer and wash it sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-Dilauroyl-3-benzyl-sn-glycerol.

Step 2: Deprotection (Debenzylation)

  • Dissolve the crude product from the previous step in ethyl acetate.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Step 3: Purification

  • Purify the crude product using silica gel column chromatography.

  • Elute with a gradient of hexane/ethyl acetate to isolate the pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the final product.

  • Confirm the purity and identity of the final product using 1H-NMR, 13C-NMR, and mass spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow Start sn-3-Benzyl-glycerol Esterification Esterification (DCM, Pyridine, 0°C to RT) Start->Esterification Lauroyl_Chloride Lauroyl Chloride Lauroyl_Chloride->Esterification Protected_Intermediate 1,2-Dilauroyl-3-benzyl-sn-glycerol Esterification->Protected_Intermediate Deprotection Deprotection (Debenzylation) (H₂, Pd/C, Ethyl Acetate) Protected_Intermediate->Deprotection Crude_Product Crude this compound Deprotection->Crude_Product Purification Purification (Silica Gel Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Chemical synthesis workflow for this compound.

Biological Role and Signaling Pathway

This compound, as a diacylglycerol, is a crucial second messenger in various cellular signaling pathways. It is primarily known for its role in activating Protein Kinase C (PKC).

Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

Diacylglycerols are generated at the plasma membrane through the hydrolysis of phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by the enzyme Phospholipase C (PLC). The binding of DAG to the C1 domain of PKC recruits the enzyme to the cell membrane and allosterically activates it. Activated PKC then phosphorylates a wide array of downstream protein substrates on serine and threonine residues, leading to the regulation of diverse cellular processes including cell proliferation, differentiation, apoptosis, and inflammation.

Signaling Pathway Diagram

DAG_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates PKC_active Active PKC Downstream Downstream Cellular Responses (Proliferation, Differentiation, etc.) PKC_active->Downstream phosphorylates targets Ligand External Signal (e.g., Hormone, Growth Factor) Ligand->Receptor

Caption: The Diacylglycerol (DAG) - Protein Kinase C (PKC) signaling pathway.

References

The Pivotal Role of 1,2-Dilauroyl-sn-glycerol in Lipid Bilayer Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of 1,2-Dilauroyl-sn-glycerol (DLG), a saturated diacylglycerol (DAG), in the study of lipid bilayers. DLG serves as a crucial tool for investigating the biophysical properties of cell membranes and the intricate signaling pathways that govern cellular function. Its unique molecular structure allows researchers to probe the effects of membrane curvature, lipid packing, and phase behavior, offering insights into fundamental biological processes and providing a platform for drug development.

Biophysical Impact of this compound on Lipid Bilayers

This compound is a lipid molecule composed of a glycerol backbone with two lauric acid (12:0) chains esterified at the sn-1 and sn-2 positions. The absence of a bulky polar head group gives DLG a conical molecular shape, which is the primary determinant of its significant influence on the architecture and dynamics of lipid bilayers.

Induction of Negative Membrane Curvature

The conical shape of DLG molecules introduces negative curvature stress into the lipid bilayer. This property is crucial for mimicking and studying cellular processes that involve membrane bending, such as vesicle formation, endocytosis, and exocytosis. The accumulation of DAGs in specific membrane leaflets can drive the formation of highly curved structures, a fundamental aspect of cellular trafficking and signaling.

Modulation of Lipid Packing and Phase Behavior

As a saturated diacylglycerol, DLG can influence the packing of neighboring phospholipids. In model lipid bilayers, the incorporation of long-chain DAGs has been demonstrated to induce lateral phase separation, leading to the formation of distinct lipid domains with different fluidities. This phenomenon is significant for understanding the formation of lipid rafts and the spatial organization of membrane proteins.

Table 1: Physical Properties of Saturated Phosphatidylcholines

LipidAcyl ChainsPhase Transition Temperature (Tm) (°C)
1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)12:0-1
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)14:024
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)16:041
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)18:055

Note: This data is for phosphatidylcholines, not this compound. The Tm of DLG itself is not well-documented in the context of lipid bilayers.

Table 2: Influence of Lipid Composition on Bilayer Thickness and Area per Lipid

Lipid CompositionBilayer Thickness (Å)Area per Lipid (Ų)Technique
DOPC36.9 ± 0.472.4 ± 0.5SANS/SAXS
DPPC (at 50°C)39.0 ± 0.564.0 ± 1.0SANS/SAXS
DLPC (at 20°C)35.0 ± 1.063.2 ± 0.5Molecular Dynamics

Note: This table presents data for pure lipid bilayers. The addition of DLG is expected to modulate these values, though specific quantitative effects are not well-documented.

Role in Cellular Signaling: The IP3/DAG Pathway

Beyond its structural effects, DLG's parent molecule, diacylglycerol, is a critical second messenger in the phosphoinositide signaling pathway. This pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid in the plasma membrane, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.

While IP3 diffuses into the cytosol to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane. Here, it recruits and activates a family of serine/threonine kinases known as Protein Kinase C (PKC). The activation of PKC initiates a cascade of phosphorylation events that regulate a wide array of cellular processes, including cell growth, differentiation, proliferation, and apoptosis.

Below is a diagram illustrating the core components of the IP3/DAG signaling pathway.

IP3_DAG_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR Ligand->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates IP3R IP3 Receptor IP3->IP3R Binds Ca2 Ca2+ Ca2->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active CellularResponse Cellular Response PKC_active->CellularResponse Phosphorylates Substrates ER ER Lumen IP3R->Ca2 Releases

IP3/DAG Signaling Pathway

Experimental Protocols for Lipid Bilayer Studies with this compound

The following sections provide detailed methodologies for key experiments involving the use of DLG in model lipid bilayers.

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of LUVs containing DLG using the extrusion method.

Materials:

  • Primary phospholipid (e.g., DOPC, DPPC) in chloroform

  • This compound (DLG) in chloroform

  • Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

  • Glass vials

  • Rotary evaporator or nitrogen/argon stream

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block

Procedure:

  • Lipid Film Preparation:

    • In a clean, round-bottom flask, combine the desired molar ratio of the primary phospholipid and DLG from their chloroform stocks.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inside of the flask. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen or argon gas.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid mixture. Since the Tm of DLG in mixtures is not well-defined, a temperature above the Tm of the primary phospholipid is recommended (e.g., > 41°C for DPPC).

    • Add the warm buffer to the lipid film and vortex vigorously to form a milky suspension of multilamellar vesicles (MLVs).

    • To improve hydration, the MLV suspension can be subjected to several freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Heat the extruder and syringes to the same temperature as the hydration buffer.

    • Load the MLV suspension into one of the syringes and pass it through the membranes to the other syringe.

    • Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of LUVs.

    • The resulting LUV suspension should be translucent.

LUV_Preparation_Workflow start Start lipid_mixing Mix Phospholipid and DLG in Chloroform start->lipid_mixing film_formation Form Thin Lipid Film (Rotary Evaporation/Nitrogen Stream) lipid_mixing->film_formation vacuum Dry under Vacuum film_formation->vacuum hydration Hydrate with Warm Buffer (Vortex to form MLVs) vacuum->hydration freeze_thaw Optional: Freeze-Thaw Cycles hydration->freeze_thaw extrusion Extrude through 100 nm Membrane (>10 passes) hydration->extrusion Directly freeze_thaw->extrusion end LUV Suspension extrusion->end

Workflow for LUV Preparation
Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

This protocol details the formation of an SLB containing DLG on a solid substrate.

Materials:

  • LUV suspension containing DLG (prepared as in 3.1)

  • Solid substrate (e.g., glass coverslip, mica)

  • Vesicle fusion buffer (e.g., 10 mM Tris, 100 mM NaCl, 2 mM CaCl2, pH 7.4)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) or other cleaning agents (e.g., RCA-1)

  • Deionized water

  • Nitrogen or argon gas

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate to create a hydrophilic surface. For glass, this can be achieved by immersion in Piranha solution for 10-15 minutes, followed by extensive rinsing with deionized water and drying under a stream of nitrogen. Warning: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

    • For mica, a freshly cleaved surface is typically sufficient.

  • Vesicle Fusion:

    • Place the clean substrate in a suitable chamber.

    • Add the vesicle fusion buffer to the chamber. The presence of divalent cations like Ca2+ is often crucial to induce vesicle rupture and fusion.

    • Add the LUV suspension to the buffer to a final lipid concentration of approximately 0.1-0.5 mg/mL.

    • Incubate at a temperature above the Tm of the lipid mixture for 30-60 minutes.

    • Gently rinse the surface with vesicle fusion buffer without CaCl2 to remove any unfused vesicles.

    • The SLB is now formed and should be kept hydrated at all times.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This method can be used to assess the effect of DLG on the fluidity of a lipid bilayer.

Materials:

  • LUV suspension containing DLG

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene (DPH) or 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH))

  • Spectrofluorometer with polarization filters

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the fluorescent probe stock solution (in a suitable solvent like methanol or DMF) to the LUV suspension while vortexing. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture in the dark for at least 30 minutes to allow for complete incorporation of the probe into the lipid bilayers.

  • Anisotropy Measurement:

    • Set the excitation and emission wavelengths appropriate for the chosen probe (e.g., for DPH, excitation ~360 nm, emission ~430 nm).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

    • Measure the intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (IHV) and horizontally (IHH) to determine the G-factor (G = IHV / IHH).

  • Calculation:

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

    • A higher anisotropy value indicates lower membrane fluidity (more ordered), while a lower value indicates higher fluidity (more disordered).

Anisotropy_Logic DLG_inc Incorporate DLG into Bilayer Packing Alters Lipid Packing DLG_inc->Packing Fluidity Changes Membrane Fluidity Packing->Fluidity Probe Fluorescent Probe Rotation Fluidity->Probe Anisotropy Measured Fluorescence Anisotropy Probe->Anisotropy

Logical Flow of Anisotropy Measurement

Conclusion

This compound is an invaluable tool for researchers in the fields of membrane biophysics and cell signaling. Its ability to modulate membrane curvature and lipid organization provides a means to dissect the complex interplay between membrane structure and function. Furthermore, as a stable analog of the second messenger diacylglycerol, DLG allows for detailed investigations into the activation mechanisms of key signaling proteins like PKC. While more quantitative data on the specific effects of DLG in various lipid systems are needed, the experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for its effective use in advancing our understanding of lipid bilayer dynamics and cellular communication.

A Technical Guide to the Purity and Stability of 1,2-Dilauroyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and stability of 1,2-Dilauroyl-sn-glycerol (DLG), a critical diacylglycerol (DAG) involved in cellular signaling. Understanding the physicochemical properties of DLG is paramount for its effective application in research and pharmaceutical development, ensuring the reliability and reproducibility of experimental outcomes. This document details methods for purity assessment, stability considerations, and the primary signaling pathway in which DLG participates.

Physicochemical Properties and Purity

This compound is a saturated diacylglycerol containing two lauric acid (12:0) fatty acid chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. Its purity is a critical parameter, as isomeric impurities can lead to non-specific biological effects. Commercial preparations of DLG typically exhibit high purity, as summarized in the table below.

Table 1: Summary of Quantitative Data for this compound Purity

ParameterTypical ValueAnalytical Method
Purity>98%HPLC, NMR[1][2]
Purity≥98%Not Specified[3]
Purity>99%Not Specified
Purity99.95%Not Specified

Stability and Storage

The stability of this compound is primarily influenced by temperature, storage solvent, and pH. The principal degradation pathway is acyl migration, an intramolecular rearrangement forming the more thermodynamically stable 1,3-Dilauroyl-sn-glycerol isomer.[4][5] This isomerization can significantly impact the biological activity of the compound.

Table 2: Stability and Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Crystalline Solid / Powder-20°C≥ 4 years[3]
Crystalline Solid / Powder-20°C3 years[2]
In Solvent-80°C6 months[2]
In Solvent-20°C1 month[2]

To minimize degradation, it is recommended to store this compound as a solid at -20°C under an inert atmosphere.[4] If solutions are necessary, they should be prepared fresh in a non-polar aprotic solvent and used promptly.[4]

Experimental Protocols

Accurate assessment of the purity and stability of this compound requires robust analytical methods. The following sections detail protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for Purity and Stability Assessment

The general workflow for assessing the purity and stability of this compound involves sample preparation followed by chromatographic analysis to separate and quantify the parent compound and its potential degradation products.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification prep Prepare DLG solution in appropriate solvent tlc TLC Analysis prep->tlc hplc HPLC Analysis prep->hplc gcms GC-MS Analysis (after derivatization) prep->gcms quant Quantify parent DLG and 1,3-isomer tlc->quant hplc->quant gcms->quant

Caption: General workflow for purity and stability analysis of DLG.

Thin-Layer Chromatography (TLC) for Isomer Separation

TLC is a rapid and effective method for the qualitative assessment of this compound purity and for monitoring acyl migration. To prevent on-plate isomerization, it is crucial to use silica gel plates impregnated with boric acid.[4][6]

Methodology:

  • Plate Preparation: Immerse silica gel plates in a 2.3% solution of boric acid in methanol. Allow the plates to dry completely at 100°C for 10 minutes.[6]

  • Sample Application: Dissolve the this compound sample in a suitable solvent (e.g., chloroform) and apply it to the plate.

  • Development: Develop the plate in a chamber equilibrated with a mobile phase of chloroform/acetone (96:4, v/v).[4][6]

  • Visualization: After development, dry the plate and visualize the spots by spraying with a primuline solution (5 mg in 100 ml of acetone/water, 80/20, v/v) and viewing under UV light.[6] The 1,2-isomer will have a lower Rf value than the 1,3-isomer.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity and can effectively separate diacylglycerol isomers. A reversed-phase column is typically employed.

Methodology:

  • Column: C18 reversed-phase column (e.g., Lichrosphere 100RP-18, 5µm).[7]

  • Mobile Phase: Isocratic elution with acetonitrile/isopropanol (95:5, v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at 205 nm.[8]

  • Quantification: Peak areas are used to determine the relative amounts of 1,2- and 1,3-Dilauroyl-sn-glycerol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of diacylglycerols requires a derivatization step to increase their volatility. This method is highly sensitive and provides structural information.

Methodology:

  • Derivatization: Convert the diacylglycerol to a more volatile derivative, such as a trimethylsilyl (TMS) ether.[9] This can be achieved by reacting the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) at 70°C for 30 minutes.[9]

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is suitable.[9]

  • Injector Temperature: 280°C.[9]

  • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 10 minutes.[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

  • MS Interface Temperature: 300°C.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Quantification: Monitor characteristic ions of the derivatized this compound.

Role in Signaling Pathways

1,2-Diacylglycerols are crucial second messengers in various cellular signaling cascades. A primary and well-characterized role of DLG is the activation of Protein Kinase C (PKC).[1][10][11]

Protein Kinase C (PKC) Activation Pathway

The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), such as this compound.[12] IP3 diffuses into the cytosol to mobilize intracellular calcium, while DAG remains in the plasma membrane. The increase in intracellular calcium and the presence of DAG synergistically activate PKC, which then phosphorylates a multitude of downstream protein substrates, leading to various cellular responses.[12]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response GPCR GPCR/RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC (active) PKC_cyto PKC (inactive) Substrate_P Phosphorylated Substrates PKC_mem->Substrate_P Phosphorylates Ca2 Ca2+ release IP3->Ca2 PKC_cyto->PKC_mem Response Cellular Responses Substrate_P->Response

Caption: Canonical Protein Kinase C (PKC) signaling pathway activated by DAG.

References

An In-Depth Technical Guide to the Interactions of 1,2-Dilauroyl-sn-glycerol with Lipid-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dilauroyl-sn-glycerol (DLG) is a saturated diacylglycerol (DAG) that plays a significant role as a second messenger in a multitude of cellular signaling pathways. As a key lipid signaling molecule, DLG is instrumental in the activation of a variety of lipid-binding proteins, most notably Protein Kinase C (PKC) isoforms and Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs). This technical guide provides a comprehensive overview of the interactions between DLG and these key protein families. It includes a summary of the available quantitative data on DAG-protein interactions, detailed experimental protocols for studying these interactions, and visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in cell biology, biochemistry, and drug discovery, offering insights into the mechanisms of DAG-mediated signal transduction.

Introduction: The Role of this compound in Cellular Signaling

Diacylglycerols are a class of lipid molecules that are transiently produced at the plasma membrane in response to extracellular stimuli. The hydrolysis of membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) generates DAG and inositol trisphosphate (IP3). While IP3 diffuses into the cytoplasm to regulate intracellular calcium levels, DAG remains within the membrane, where it functions as a crucial platform for the recruitment and activation of specific downstream effector proteins.

This compound, with its two 12-carbon lauroyl chains, is a saturated DAG that effectively mimics the action of endogenous DAGs. Its primary mechanism of action is through the binding to the conserved C1 domain, a cysteine-rich zinc-finger motif found in a variety of signaling proteins. This interaction induces a conformational change in the target protein, leading to its activation and the initiation of downstream signaling cascades that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.

Quantitative Data on Diacylglycerol-Protein Interactions

While specific quantitative binding data for this compound is limited in the literature, studies on structurally similar saturated diacylglycerols provide valuable insights into its interaction with lipid-binding proteins. The affinity of DAGs for C1 domains is influenced by the length and saturation of their acyl chains. Research has indicated that for saturated 1,2-diacylglycerols, the optimal acyl chain length for Protein Kinase C (PKC) binding is approximately 14 carbons.[1] This suggests that DLG, with its 12-carbon chains, is a physiologically relevant activator of PKC.

The following table summarizes representative quantitative data for the interaction of various diacylglycerols with key lipid-binding proteins. This data is provided to offer a comparative context for the potential interactions of DLG.

Diacylglycerol AnalogProtein/DomainMethodAffinity (Kd) / ActivationReference(s)
1,2-Dioctanoyl-sn-glycerolProtein Kinase CαPhorbol Ester Binding AssayReduced potency in displacing [3H]phorbol 12,13-dibutyrate binding compared to other PKC isoforms.[1][1]
1,2-Dioctanoyl-sn-glycerolProtein Kinase CαMixed Micelle Kinase AssayPoorer activator of PKCα compared to a mixture of PKC isoforms.[1][1]
Di-octanoyl-sn-1,2-glycerolPKCδ C1B DomainX-ray CrystallographyForms a stable complex, revealing stereospecific binding.[2][2]
Various Saturated DAGsProtein Kinase CPhorbol Ester Binding AssayOptimal acyl chain length for binding is around 14 carbons.[1][1]

Key Lipid-Binding Protein Interactions

Protein Kinase C (PKC) Family

The most well-characterized targets of DLG are the conventional (cPKC: α, β, γ) and novel (nPKC: δ, ε, η, θ) isoforms of Protein Kinase C.[3] The binding of DLG to the C1 domain of these PKC isoforms induces their translocation from the cytosol to the plasma membrane. For cPKCs, this activation is synergistic with an increase in intracellular calcium, which binds to the C2 domain. Once at the membrane, the pseudosubstrate is released from the catalytic site, leading to the phosphorylation of a wide range of downstream protein substrates.

Signaling Pathway: PKC Activation by this compound

PKC_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DLG This compound (DLG) PIP2->DLG PKC_active Active PKC Substrate Substrate Protein PKC_active->Substrate phosphorylates Receptor GPCR / RTK Receptor->PLC activates Stimulus Extracellular Stimulus Stimulus->Receptor PKC_inactive Inactive PKC PKC_inactive->PKC_active translocates to membrane & binds DLG Substrate_P Phosphorylated Substrate Substrate->Substrate_P

Canonical PKC signaling pathway activated by DLG.
Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs)

RasGRPs are a family of guanine nucleotide exchange factors (GEFs) for the small GTPase Ras.[4] These proteins possess a C1 domain that binds to DAG, including DLG, leading to their recruitment to the plasma membrane.[5][6] At the membrane, RasGRPs activate Ras by promoting the exchange of GDP for GTP. Activated Ras then initiates downstream signaling cascades, such as the MAPK/ERK pathway, which are critical for cell proliferation and differentiation.[5] The activation of RasGRPs by DLG provides a crucial link between lipid signaling and Ras-mediated pathways.[7]

Signaling Pathway: RasGRP-Mediated Ras Activation

RasGRP_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol DLG This compound (DLG) RasGRP_active Active RasGRP Ras_GDP Ras-GDP RasGRP_active->Ras_GDP activates Ras_GTP Ras-GTP Ras_GDP->Ras_GTP MAPK_cascade MAPK Cascade (e.g., Raf-MEK-ERK) Ras_GTP->MAPK_cascade RasGRP_inactive Inactive RasGRP RasGRP_inactive->RasGRP_active translocates to membrane & binds DLG Transcription Gene Transcription & Cell Proliferation MAPK_cascade->Transcription

DLG-mediated activation of the Ras signaling pathway via RasGRP.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a radiometric method to measure the phosphotransferase activity of PKC in the presence of DLG.

Materials:

  • Purified PKC isoform

  • This compound (DLG)

  • Phosphatidylserine (PS)

  • Chloroform

  • Nitrogen gas

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • Stop Solution (e.g., 75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation fluid and counter

Procedure:

  • Lipid Vesicle Preparation:

    • In a glass tube, combine DLG and PS (e.g., at a 1:4 molar ratio) from their chloroform stocks.

    • Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.

    • Further dry the film under vacuum for at least 30 minutes.

    • Resuspend the lipid film in Assay Buffer.

    • Sonicate the suspension on ice to create small unilamellar vesicles.[8]

  • Kinase Reaction:

    • In a microcentrifuge tube on ice, combine the kinase assay buffer, prepared lipid vesicles, purified PKC isoform, and the PKC substrate peptide.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).[9]

  • Stopping the Reaction and Quantification:

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.[9]

    • Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[8]

    • Perform a final wash with acetone and allow the papers to dry.

    • Measure the incorporated radioactivity using a scintillation counter.[8]

Experimental Workflow: In Vitro PKC Assay

PKC_Assay_Workflow start Start lipid_prep Prepare DLG/PS Vesicles start->lipid_prep reaction_setup Set up Kinase Reaction: - PKC Enzyme - Substrate Peptide - Lipid Vesicles lipid_prep->reaction_setup initiate_reaction Initiate with [γ-³²P]ATP reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction on P81 Paper incubation->stop_reaction washing Wash P81 Papers stop_reaction->washing quantification Quantify Radioactivity washing->quantification end End quantification->end

Workflow for an in vitro radiometric PKC activity assay.
Liposome Co-sedimentation Assay for Protein Binding

This protocol is used to qualitatively or semi-quantitatively assess the binding of a protein to liposomes containing DLG.[10][11]

Materials:

  • Purified recombinant protein of interest (e.g., a C1 domain-containing protein)

  • This compound (DLG)

  • Structural phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Chloroform

  • Nitrogen gas

  • Extrusion buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM KCl)

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Ultracentrifuge with appropriate rotor

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Liposome Preparation:

    • Prepare lipid mixtures in chloroform with and without DLG (e.g., DOPC alone and DOPC with 5 mol% DLG).

    • Dry the lipid films under nitrogen and then under vacuum.

    • Rehydrate the films in extrusion buffer to form multilamellar vesicles (MLVs).

    • Generate large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane.[11]

  • Binding Reaction:

    • Incubate the purified protein with the prepared liposomes (both control and DLG-containing) at room temperature for a set time (e.g., 30 minutes).

  • Co-sedimentation:

    • Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).[10]

  • Analysis:

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

    • Resuspend the pellet in buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest. An increase in the protein signal in the pellet fraction in the presence of DLG indicates binding.

Experimental Workflow: Liposome Co-sedimentation Assay

Liposome_Assay_Workflow start Start prepare_liposomes Prepare Liposomes (with and without DLG) start->prepare_liposomes incubate Incubate Protein with Liposomes prepare_liposomes->incubate centrifuge Ultracentrifugation to Pellet Liposomes incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate analyze Analyze Fractions by SDS-PAGE and Western Blot separate->analyze end End analyze->end

Workflow for a liposome co-sedimentation assay to assess protein binding.

Conclusion

This compound is a valuable tool for dissecting the intricate signaling pathways mediated by diacylglycerols. Its ability to activate key lipid-binding proteins like PKC and RasGRP underscores its importance in cellular regulation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate the specific roles of DLG and other DAGs in health and disease. Further research to obtain more precise quantitative data on the binding affinities of DLG with various protein isoforms will be crucial for a more complete understanding of its signaling functions and for the development of targeted therapeutics.

References

The Role of 1,2-Dilauroyl-sn-glycerol in Phospholipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-sn-glycerol (DLG) is a saturated diacylglycerol (DAG) composed of a glycerol backbone with lauric acid (12:0) esterified at the sn-1 and sn-2 positions.[1] As a key second messenger, DLG plays a pivotal role in a multitude of cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC).[2][3] This technical guide provides an in-depth analysis of the function of DLG in phospholipid metabolism, its involvement in signal transduction, and its metabolic fate. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.

Endogenously, 1,2-diacylglycerols are produced through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[2][4][5] DLG, as a synthetic analog, allows for the specific and controlled activation of DAG-dependent signaling pathways, making it an invaluable tool for studying cellular processes such as proliferation, differentiation, and apoptosis.[6]

The Signaling Role of this compound: The Protein Kinase C Pathway

The primary signaling function of DLG is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[2][3] Conventional and novel PKC isoforms possess a C1 domain that directly binds to DAG, leading to a conformational change that relieves autoinhibition and activates the kinase.[7] This activation is a critical step in a cascade of phosphorylation events that regulate numerous cellular functions.

Signaling Pathway of DLG-Mediated PKC Activation

DLG_PKC_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effectors PLC Phospholipase C (PLC) DLG This compound (DLG) PLC->DLG Generates PIP2 PIP2 PIP2->PLC Hydrolysis PKC_active Active PKC (Membrane) DLG->PKC_active Activates PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocation & Activation MARCKS MARCKS PKC_active->MARCKS Phosphorylates ERK ERK PKC_active->ERK Activates PKD PKD PKC_active->PKD Activates Cell_Response Cellular Responses (Proliferation, Differentiation, etc.) MARCKS->Cell_Response ERK->Cell_Response PKD->Cell_Response Receptor Receptor Activation (e.g., GPCR, RTK) Receptor->PLC Stimulates

Caption: DLG-mediated activation of the PKC signaling pathway.

Upon generation at the plasma membrane, DLG recruits and activates PKC, which then phosphorylates a variety of downstream target proteins. Key substrates include Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), Extracellular signal-Regulated Kinase (ERK), and Protein Kinase D (PKD).[2][8][9] The phosphorylation of these and other substrates ultimately leads to diverse cellular responses.

Metabolic Fate of this compound

DLG is not only a signaling molecule but also a key intermediate in phospholipid metabolism. Its metabolic fate is primarily determined by two key enzymes: Diacylglycerol Kinase (DGK) and Diacylglycerol Acyltransferase (DGAT).

Metabolic Pathways of DLG

DLG_Metabolism DLG This compound (DLG) DGK Diacylglycerol Kinase (DGK) DLG->DGK Substrate DGAT Diacylglycerol Acyltransferase (DGAT) DLG->DGAT Substrate CPT Cholinephosphotransferase (CPT) DLG->CPT Substrate PA Phosphatidic Acid PC Phosphatidylcholine TAG Triacylglycerol DGK->PA Produces DGAT->TAG Produces CPT->PC Produces ATP ATP ATP->DGK Acyl_CoA Acyl-CoA Acyl_CoA->DGAT CDP_Choline CDP-Choline CDP_Choline->CPT

Caption: Metabolic fate of this compound.

  • Phosphorylation by Diacylglycerol Kinase (DGK): DLG can be phosphorylated by DGK to form phosphatidic acid (PA).[4][5] This reaction not only terminates the DAG signal but also produces another important lipid second messenger, PA, which is a precursor for the synthesis of other phospholipids.[10][11]

  • Acylation by Diacylglycerol Acyltransferase (DGAT): DLG serves as a substrate for DGAT, which catalyzes the addition of a third fatty acyl chain to produce triacylglycerol (TAG), the primary form of energy storage in cells.[8][12]

  • Synthesis of Phosphatidylcholine: DLG is a crucial precursor in the de novo synthesis of phosphatidylcholine (PC), a major component of cellular membranes.[11][13] The enzyme cholinephosphotransferase transfers a phosphocholine headgroup from CDP-choline to DLG to form PC.[13]

Quantitative Data on DLG Activity

The potency of diacylglycerols in activating PKC can vary depending on the fatty acid composition. While specific dose-response curves for this compound are not extensively reported, data from similar saturated diacylglycerols provide valuable insights.

ParameterValuePKC IsoformCell Line/SystemReference
PKC Activation
Optimal Concentration30 mol%PKCαModel membrane[14][15]
Cell Proliferation
IC50 (Glycerol)2-4%Not specifiedVarious cancer cell lines[16]

Note: Data for a similar saturated diacylglycerol, 1,2-dimyristoyl-sn-glycerol, is used for PKC activation. The cell proliferation data is for glycerol, the backbone of DLG, and indicates a potential anti-proliferative effect at high concentrations.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Assay

This protocol outlines a method to measure the activity of purified PKC in response to DLG.

Materials:

  • Purified PKC isoform

  • This compound (DLG)

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Stop solution (e.g., 75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix DLG and PS in chloroform at the desired molar ratio (e.g., 1:4).

    • Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in assay buffer by vortexing and sonication to create small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube on ice, combine the assay buffer, prepared lipid vesicles, and the PKC substrate peptide.

    • Add the purified PKC enzyme.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for 10-20 minutes.

  • Stopping the Reaction and Quantification:

    • Stop the reaction by spotting an aliquot of the reaction mixture onto a labeled P81 phosphocellulose paper.

    • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of DLG on cell viability and proliferation.

Materials:

  • Cell line of interest (e.g., MCF-7 breast cancer cells)

  • This compound (DLG)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of DLG in complete medium.

    • Replace the medium in the wells with the DLG-containing medium or control medium.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a multifaceted molecule that functions as both a critical second messenger in signal transduction and a central intermediate in phospholipid metabolism. Its ability to activate Protein Kinase C makes it a powerful tool for dissecting cellular signaling pathways. Furthermore, its role as a precursor for the synthesis of other key lipids underscores its importance in maintaining cellular homeostasis. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and manipulate the complex roles of DLG in cellular function. Further investigation into the specific quantitative effects of DLG on various PKC isoforms and cell types will undoubtedly provide deeper insights into its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 1,2-Dilauroyl-sn-glycerol in Protein Kinase C (PKC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a critical role in a variety of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and gene expression.[1] The activation of conventional and novel PKC isoforms is dependent on the second messenger diacylglycerol (DAG).[2][3] 1,2-Dilauroyl-sn-glycerol is a synthetic diacylglycerol analog that effectively mimics the action of endogenous DAG, making it an invaluable tool for the in vitro study of PKC activation and for screening potential PKC modulators.[3] These application notes provide detailed protocols for the use of this compound in in vitro PKC activity assays.

Principle of PKC Activation by this compound

In an in vitro setting, the activation of conventional PKC (cPKC) isoforms (e.g., α, β, γ) requires the presence of phospholipids, typically phosphatidylserine (PS), and calcium ions (Ca²⁺) in conjunction with a diacylglycerol like this compound.[4][5] Novel PKC (nPKC) isoforms (e.g., δ, ε, η, θ) are also activated by this compound in the presence of PS but are independent of Ca²⁺.[6] Atypical PKC isoforms are not responsive to DAG. This compound activates PKC by binding to the C1 domain of the enzyme, which induces a conformational change that relieves autoinhibition and exposes the catalytic domain for substrate phosphorylation.[1]

Signaling Pathway of In Vitro PKC Activation

The following diagram illustrates the direct activation of a conventional Protein Kinase C isoform by this compound in a simplified in vitro system.

PKC_Activation_Pathway cluster_components Components cluster_complex Activation Complex cluster_activity Activity PKC_inactive Inactive PKC Complex PKC-PS-Ca²⁺-DAG Complex PKC_inactive->Complex DAG This compound (DAG) DAG->Complex PS Phosphatidylserine (PS) PS->Complex Ca Ca²⁺ Ca->Complex PKC_active Active PKC Complex->PKC_active Activation Phospho_Substrate Phosphorylated Substrate PKC_active->Phospho_Substrate Pi transfer Substrate Peptide Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP

In Vitro PKC Activation by this compound.

Experimental Protocols

This section provides a detailed methodology for a radiometric in vitro PKC assay using this compound. This protocol is a standard method for quantifying PKC activity by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific peptide substrate.[4]

Materials and Reagents
ReagentSupplierCatalog #
This compoundEchelon BiosciencesL-3122
Phosphatidylserine (PS)Avanti Polar Lipids840032
Purified PKC enzymeMerck Millipore14-434
PKC Substrate PeptideMerck Millipore12-119
[γ-³²P]ATPPerkinElmerBLU002A
P81 Phosphocellulose PaperWhatman3698-915
Kinase Assay BufferSee Table 2-
Stop Solution (e.g., 75 mM H₃PO₄)--
Scintillation Fluid--

Table 1: Materials and Reagents

Preparation of Solutions

Table 2: Kinase Assay Buffer (5X Stock)

Component Final Concentration (1X) Amount for 10 mL (5X)
HEPES, pH 7.4 20 mM 1 mL of 1 M stock
MgCl₂ 10 mM 1 mL of 1 M stock
CaCl₂ 1 mM 100 µL of 1 M stock
DTT 1 mM 100 µL of 1 M stock
ATP 100 µM 100 µL of 100 mM stock

| Nuclease-free H₂O | - | to 10 mL |

Preparation of Lipid Activator (PS/DAG Mixed Micelles)

Proper preparation of lipid micelles is crucial for reproducible results. A common method involves using a detergent like Triton X-100 to create mixed micelles.[7]

  • In a glass tube, combine the desired amounts of this compound and Phosphatidylserine from chloroform stock solutions. A typical molar ratio is 1:4 (DAG:PS).[7]

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.[7]

  • Place the tube under a vacuum for at least 30 minutes to remove any residual solvent.[7]

  • Resuspend the dried lipid film in 10 mM HEPES buffer (pH 7.4) containing 0.3% Triton X-100.[7]

  • Alternate between vortexing for 1 minute and incubating in a 37°C water bath for 3 minutes. Repeat this cycle for approximately 30 minutes or until the lipid film is completely dissolved and the solution is clear. This 10X lipid solution can then be diluted into the final kinase assay reaction.[7]

Experimental Workflow

The following diagram outlines the key steps in the radiometric PKC assay.

PKC_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Lipid Activator (PS/DAG Micelles) B Prepare Kinase Reaction Mix A->B C Add Purified PKC Enzyme B->C D Initiate Reaction with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Spot onto P81 Paper F->G H Wash P81 Paper G->H I Quantify with Scintillation Counter H->I

Radiometric PKC Assay Workflow.
Assay Protocol

  • Set Up the Kinase Reaction: On ice, add the following to a microcentrifuge tube:

    • 10 µL Substrate Cocktail (containing peptide substrate and buffer).

    • 10 µL of the prepared Lipid Activator (or control buffer).

    • 10 µL of the enzyme sample (purified PKC).

    • Include controls such as "no enzyme" and "no lipid activator".[1]

  • Initiate the Reaction: Prepare a Mg²⁺/ATP mixture containing [γ-³²P]ATP. Start the reaction by adding 10 µL of the Mg²⁺/[γ-³²P]ATP mixture to each tube.[1][8]

  • Incubation: Vortex gently and incubate at 30°C for 10-15 minutes. The reaction should remain in the linear range.[1][8]

  • Stop Reaction and Spot: Stop the reaction by adding 50 µL of Stop Solution. Spot 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.[4]

  • Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid. Perform a final wash with acetone.[4]

  • Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.[4]

Data Presentation

Table 3: Typical Reaction Setup

Component Volume (µL) Final Concentration
5X Kinase Assay Buffer 10 1X
PKC Substrate Peptide (1 mM) 5 100 µM
Lipid Activator (10X) 5 1X
Purified PKC Enzyme 10 25-100 ng
[γ-³²P]ATP (10X) 10 1X (10 µM ATP)
Nuclease-free H₂O 10 -

| Total Volume | 50 | - |

Table 4: Example Data Analysis

Condition CPM (Counts Per Minute) Specific Activity (pmol/min/µg)
Complete Reaction 50,000 Calculated
No Lipid Activator 5,000 Calculated

| No Enzyme | 500 | Calculated |

Specific activity is calculated based on the specific activity of the [γ-³²P]ATP and the amount of enzyme used.

Troubleshooting
IssuePossible CauseSuggested Solution
High Background Signal Non-specific binding of [γ-³²P]ATP to P81 paper.Ensure thorough washing of the P81 paper. Include a "no enzyme" control to determine the background.
Contaminated reagents.Use fresh, high-quality reagents.
Low PKC Activity Inactive enzyme.Use a fresh aliquot of PKC enzyme. Ensure proper storage conditions (-80°C).
Improperly prepared lipid activator.Ensure complete solubilization of the lipid film. Optimize the PS:DAG ratio.
High Well-to-Well Variability Inaccurate pipetting.Use calibrated pipettes and proper pipetting techniques.
Incomplete mixing of reagents.Gently vortex or pipette to mix all components of the reaction thoroughly.[7]

References

Application Notes and Protocols for the Preparation of 1,2-Dilauroyl-sn-glycerol (DLG) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer. Due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic compounds, they are extensively utilized as drug delivery vehicles.[1][2][3] 1,2-Dilauroyl-sn-glycerol (DLG) is a diacylglycerol that can be incorporated into liposomal formulations. Diacylglycerols are important signaling molecules involved in various cellular processes, and their inclusion in liposomes can be leveraged for targeted therapies and research applications.

This document provides a detailed protocol for the preparation of DLG-containing liposomes using the thin-film hydration method followed by extrusion. This method is widely recognized for its versatility in producing liposomes with controlled size and structure.[4][5]

Physicochemical Properties of DLG Liposomes

Table 1: General Expected Characteristics of Liposomes Prepared by Extrusion

ParameterTypical Value RangeSignificance
Vesicle Type Large Unilamellar Vesicles (LUVs)Single lipid bilayer, suitable for many drug delivery applications.
Particle Size (Diameter) 50 - 200 nmInfluences circulation time, biodistribution, and cellular uptake.[1]
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform size distribution of the liposome population.
Zeta Potential Dependent on lipid composition and buffer pHAffects the stability of the liposomal suspension and interactions with biological membranes.

Experimental Protocols

Protocol 1: Preparation of DLG-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol outlines the preparation of Large Unilamellar Vesicles (LUVs) incorporating this compound.

Materials:

  • This compound (DLG)

  • Primary phospholipid (e.g., 1,2-Dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)[2]

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum desiccator

  • Water bath or heating block

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation:

    • In a clean round-bottom flask, dissolve the desired amounts of DLG, the primary phospholipid (e.g., DOPC), and cholesterol (if used) in chloroform or a chloroform:methanol mixture. Ensure the lipids are completely dissolved to form a clear solution.

  • Thin-Film Formation:

    • Evaporate the organic solvent using a rotary evaporator. This will form a thin, uniform lipid film on the inner surface of the flask.[4][7]

    • To ensure complete removal of the solvent, place the flask in a vacuum desiccator for at least 1-2 hours, or overnight.[8]

  • Hydration:

    • Hydrate the dried lipid film by adding the aqueous hydration buffer. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.[8] Given the low expected Tm of DLG, hydration can typically be performed at room temperature.

    • Agitate the flask to disperse the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).[7] This can be done by gentle swirling or vortexing.

  • Size Reduction by Extrusion:

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.[4][9]

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes).[9] This process reduces the size and lamellarity of the vesicles, resulting in the formation of LUVs.[10]

Table 2: Example Lipid Composition for DLG Liposomes

Lipid ComponentMolar Ratio (%)Purpose
DOPC45Primary structural phospholipid
Cholesterol45Modulates membrane fluidity and stability
DLG10Active lipid component for signaling studies

Characterization of DLG Liposomes

Following preparation, it is essential to characterize the liposomes to ensure they meet the desired specifications.

Table 3: Common Techniques for Liposome Characterization

ParameterTechniquePrinciple
Particle Size and PDI Dynamic Light Scattering (DLS)Measures the fluctuations in scattered light intensity due to the Brownian motion of particles.
Zeta Potential Laser Doppler VelocimetryMeasures the velocity of charged particles in an electric field to determine their surface charge.
Morphology Transmission Electron Microscopy (TEM) / Cryo-TEMProvides direct visualization of the liposome structure, size, and lamellarity.
Encapsulation Efficiency Spectrophotometry or ChromatographyQuantifies the amount of encapsulated drug or molecule relative to the total amount used.

Visualizing Workflows and Pathways

G cluster_0 Preparation cluster_1 Hydration & Sizing cluster_2 Characterization A 1. Dissolve Lipids (DLG, Phospholipid, Cholesterol) in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Dry Film under Vacuum B->C D 4. Hydrate Film with Aqueous Buffer (forms MLVs) C->D E 5. Extrusion through Polycarbonate Membrane D->E F 6. Formation of LUVs E->F G 7. Analyze Size, PDI, Zeta Potential, and Morphology F->G

G receptor Gq-coupled Receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag 1,2-Diacylglycerol (DAG) (e.g., DLG) pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc activates response Cellular Response pkc->response ca_release->pkc co-activates

Conclusion

The protocol described provides a reliable method for the preparation of this compound (DLG) containing liposomes. The thin-film hydration followed by extrusion technique allows for the formation of unilamellar vesicles with a controlled size distribution, which is crucial for their application in research and drug delivery. Proper characterization of the resulting liposomes is imperative to ensure their quality and suitability for the intended application. The incorporation of DLG into liposomal formulations opens up possibilities for investigating and modulating cellular signaling pathways.

References

Application Notes: In Vitro Activation of Protein Kinase C with 1,2-Dilauroyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases crucial for regulating numerous cellular processes, including proliferation, differentiation, and apoptosis. The activation of conventional (cPKC) and novel (nPKC) isoforms is dependent on the second messenger diacylglycerol (DAG). 1,2-Dilauroyl-sn-glycerol is a synthetic diacylglycerol analog that effectively mimics the action of endogenous DAG, making it a valuable tool for the in vitro study of PKC activation and for screening potential PKC modulators. These application notes provide a comprehensive overview, detailed protocols, and supporting data for the use of this compound in in vitro PKC activity assays.

Principle of Activation

In an in vitro setting, this compound activates PKC by binding to the C1 domain of the enzyme. This binding event induces a conformational change that relieves autoinhibition, exposing the catalytic domain for substrate phosphorylation. For conventional PKC isoforms (e.g., α, β, γ), this activation requires the presence of phospholipids, such as phosphatidylserine (PS), and calcium ions (Ca²⁺). Novel PKC isoforms (e.g., δ, ε, η, θ) are also activated by DAG analogs in the presence of PS but are independent of Ca²⁺.

PKC Activation Signaling Pathway

The diagram below illustrates the direct activation of a conventional Protein Kinase C isoform by this compound in a simplified in vitro system.

PKC_Activation cluster_inputs Components cluster_complex Activation Complex cluster_activity Activity PKC_inactive Inactive PKC Complex PKC-PS-Ca²⁺-DAG Complex PKC_inactive->Complex Binding PS Phosphatidylserine (PS) PS->Complex Binding Ca Ca²⁺ Ca->Complex Binding DAG This compound DAG->Complex Binding PKC_active Active PKC Complex->PKC_active Activation P_Substrate Phosphorylated Substrate PKC_active->P_Substrate Pi Transfer Substrate Peptide Substrate Substrate->P_Substrate Pi Transfer ATP ATP ATP->P_Substrate Pi Transfer ADP ADP

Caption: In vitro activation of conventional PKC by this compound.

Quantitative Data: Activation of PKC Isoforms by Diacylglycerol Species

The activation of different PKC isozymes can vary in response to different diacylglycerol (DG) species. The following table summarizes the fold activation of various cPKC and nPKC isozymes by different DG molecular species at varying concentrations, providing a comparative context for designing experiments with this compound.

PKC IsoformDG Species (Acyl Chains)20 mol% DG (Fold Activation)200 mol% DG (Fold Activation)2000 mol% DG (Fold Activation)
PKCα 18:0/22:6 (SDA-DG)~18~25~25
16:0/18:1 (POG)~20~25~25
PKCβII 18:0/22:6 (SDA-DG)~8~10~10
16:0/18:1 (POG)~8~10~10
PKCγ 18:0/22:6 (SDA-DG)~10~15~15
16:0/18:1 (POG)~8~15~15
PKCδ 18:0/22:6 (SDA-DG)~15~20~20
16:0/18:1 (POG)~8~20~20
PKCθ 18:0/22:6 (SDA-DG)~8~21~25
16:0/18:1 (POG)~8~21~25

Data adapted from a study on various DG species. This table illustrates that potency can be isoform and DG species-dependent. Researchers should empirically determine the optimal concentration for this compound and their specific PKC isoform.

Experimental Protocols

Two common methods for measuring in vitro PKC activity are the radioactive phosphate incorporation assay and the luminescence-based ADP detection assay.

Protocol 1: Radioactive [γ-³²P]ATP Kinase Assay

This protocol measures the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific peptide substrate.

A. Materials and Reagents

  • Purified PKC enzyme

  • This compound

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., [pGlu4]-Myelin basic protein fragment 4-14)

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂)

  • [γ-³²P]ATP

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation fluid

B. Preparation of Lipid Vesicles

  • In a glass tube, combine 1,2-Dilauroyl-

Application Notes and Protocols for 1,2-Dilauroyl-sn-glycerol in Artificial Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,2-Dilauroyl-sn-glycerol (DLG), a saturated diacylglycerol (DAG), in artificial membrane systems. DLG is a valuable tool for studying lipid signaling pathways, particularly those involving Protein Kinase C (PKC), and for investigating the biophysical properties of lipid bilayers.

Biological and Biophysical Significance

This compound is a lipid second messenger that plays a crucial role in various cellular signaling cascades. Produced from the hydrolysis of membrane phospholipids, DLG activates PKC, a key enzyme family involved in cell proliferation, differentiation, and apoptosis. In artificial membrane studies, DLG is used to:

  • Activate Protein Kinase C: The primary application of DLG is to activate conventional and novel PKC isoforms in a controlled in vitro environment. The activation is stereospecific, with the 1,2-sn configuration being the active form.[1] The fatty acid composition of DAGs influences the degree of PKC activation, with unsaturated DAGs generally being more potent activators than saturated DAGs like DLG.[2][3]

  • Modulate Membrane Properties: DLG, with its two lauric acid (12:0) chains, can be incorporated into model lipid bilayers to study its effects on membrane fluidity, phase behavior, and domain formation.[4] Long-chain DAGs have been shown to induce lateral phase separation in lipid bilayers.[4]

  • Investigate Lipid-Protein Interactions: DLG-containing artificial membranes serve as a platform to study the recruitment and binding of proteins with C1 domains, the DAG-binding module found in PKC and other signaling proteins.

Quantitative Data

The following tables summarize quantitative data regarding the effects of diacylglycerols on membrane properties and PKC activation. Direct quantitative data for this compound is limited; therefore, data for structurally related diacylglycerols are included for comparative purposes.

Table 1: Effect of Diacylglycerols on Membrane Biophysical Properties

ParameterLipid SystemDiacylglycerol (mol%)Observed EffectReference
Phase Behavior DMPC/DMPS (4:1)1,2-Dimyristoyl-sn-glycerol (up to 60%)Formation of distinct phases and compounds (C1 at 35-45 mol% and C2 at 60 mol% DMG) depending on DMG concentration and presence of ions.[5][5]
Bilayer Thickness DLPC100%36.2 ± 1.3 Å[6]
Membrane Fluidity General observationIncorporation of DAGsGenerally leads to an increase in membrane fluidity.[7]

Note: DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), DMPS (1,2-dimyristoyl-sn-glycero-3-phospho-L-serine), DLPC (1,2-dilauroyl-sn-glycero-3-phosphocholine). Data for 1,2-Dimyristoyl-sn-glycerol is presented as a proxy for DLG due to structural similarity.

Table 2: Diacylglycerol Specificity in Protein Kinase C (PKC) Activation

PKC IsoformDiacylglycerolRelative Potency/AffinityReference
PKCα1,2-dioctanoyl-sn-glycerolReduced affinity compared to other isoforms.[8][8]
PKCαUnsaturated 1,2-diacylglycerolsMore potent activators than saturated DAGs in certain lipid systems.[2][3][2][3]
PKCαShort-chain diacylglycerolsHigh activation capacity.[2][3][2][3]
PICK1 PDZ domainClass I ligands (e.g., from PKCα)Binds with low micromolar affinity.[9]

Signaling Pathway

The canonical signaling pathway involving diacylglycerol and Protein Kinase C is a fundamental mechanism in cellular signal transduction.

DAG_PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DLG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC Substrates Downstream Substrates PKC_active->Substrates Phosphorylates Receptor Gq-coupled Receptor Receptor->PLC Activates PKC_inactive->PKC_active Ca Ca²⁺ Ca->PKC_inactive Binds to ER Endoplasmic Reticulum IP3->ER Binds to receptor ER->Ca Releases Response Cellular Response Substrates->Response

Caption: DLG-mediated activation of the Protein Kinase C (PKC) signaling pathway.

Experimental Protocols

Protocol 1: Preparation of DLG-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the thin-film hydration and extrusion method.

Materials:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other primary phospholipid

  • This compound (DLG)

  • Chloroform

  • Hydration buffer (e.g., PBS, Tris-HCl)

  • Round-bottom flask

  • Rotary evaporator or nitrogen/argon stream

  • Vacuum desiccator

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of DPPC and DLG in chloroform to achieve the target molar ratio.

    • Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen/argon gas to form a thin lipid film on the wall of the flask.

    • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the dry lipid film. The volume depends on the desired final lipid concentration.

    • Hydrate the lipid film by vortexing or gentle agitation above the phase transition temperature of the primary phospholipid. For DPPC, this is above 41°C.

  • Extrusion:

    • Assemble the liposome extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).

    • Transfer the hydrated lipid suspension to the extruder.

    • Pass the suspension through the membranes multiple times (typically 11-21 passes) to form unilamellar vesicles of a defined size.

Liposome_Preparation_Workflow start Start dissolve Dissolve DPPC and DLG in Chloroform start->dissolve film Form Thin Lipid Film (Rotary Evaporation/Nitrogen Stream) dissolve->film vacuum Dry under Vacuum film->vacuum hydrate Hydrate with Buffer vacuum->hydrate extrude Extrude through Polycarbonate Membrane hydrate->extrude end DLG-Containing Liposomes extrude->end

Caption: Workflow for the preparation of DLG-containing liposomes.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to measure the activity of purified PKC in the presence of DLG-containing liposomes. The assay is based on the transfer of ³²P from [γ-³²P]ATP to a specific PKC substrate.

Materials:

  • Purified, active PKC enzyme

  • DLG-containing liposomes (prepared as in Protocol 1, typically with a phosopholipid like phosphatidylserine (PS) as a cofactor)

  • PKC substrate peptide (e.g., myelin basic protein fragment)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and vials

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, DLG-containing liposomes, and the PKC substrate peptide.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C).

  • Initiate Reaction:

    • Start the reaction by adding the purified PKC enzyme and [γ-³²P]ATP.

  • Incubation:

    • Incubate the reaction at 30°C for a specific time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 papers multiple times in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Place the washed and dried P81 papers in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter to determine the amount of ³²P incorporated into the substrate peptide.

PKC_Assay_Workflow start Start mix Prepare Reaction Mix: Buffer, DLG-Liposomes, Substrate Peptide start->mix preincubate Pre-incubate at 30°C mix->preincubate add_enzyme Add PKC Enzyme and [γ-³²P]ATP preincubate->add_enzyme incubate Incubate at 30°C add_enzyme->incubate stop Stop Reaction by Spotting on P81 Paper incubate->stop wash Wash P81 Papers stop->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify end PKC Activity Determined quantify->end

Caption: Experimental workflow for an in vitro PKC activity assay using DLG-liposomes.

Logical Relationships

The incorporation of DLG into an artificial membrane has a direct impact on its biophysical properties, which in turn influences its biological function, such as the activation of PKC.

DLG_Membrane_Effects cluster_biophysical Biophysical Effects cluster_biological Biological Consequences DLG This compound (DLG) Incorporation fluidity Increased Membrane Fluidity DLG->fluidity phase Alteration of Phase Behavior DLG->phase curvature Induction of Membrane Curvature DLG->curvature protein_binding Binding of other C1 Domain Proteins DLG->protein_binding PKC_activation PKC Recruitment and Activation fluidity->PKC_activation phase->PKC_activation signaling Downstream Signaling Events PKC_activation->signaling protein_binding->signaling

Caption: Relationship between DLG incorporation, membrane properties, and biological outcomes.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and research goals. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Dissolving 1,2-Dilauroyl-sn-glycerol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-sn-glycerol (DLG) is a saturated diacylglycerol (DAG) that plays a significant role as a second messenger in cellular signal transduction.[1][2][3][4] As an analog of endogenous DAG, DLG is a critical tool for researchers studying the activation of Protein Kinase C (PKC) and its downstream signaling pathways, which are implicated in a variety of cellular processes including proliferation, differentiation, and apoptosis.[5] These application notes provide a detailed protocol for the solubilization and use of DLG in cell-based assays, ensuring reliable and reproducible results for investigating PKC-mediated cellular events.

Mechanism of Action: DLG and PKC Activation

1,2-Diacylglycerols are generated in the cell membrane following the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[4][6] DLG, when introduced to cells, mimics this action. It binds to the C1 domain of conventional and novel PKC isoforms, leading to a conformational change that activates the kinase.[5] This activation is a key event in numerous signal transduction pathways.

Data Presentation: Solubility and Concentration Guidelines

DLG is a lipophilic compound with low solubility in aqueous solutions. Therefore, preparation of a concentrated stock solution in an organic solvent is essential. The following table summarizes key quantitative data for the preparation and use of DLG in cell-based assays.

ParameterValueSolvent/MediumNotes
Molecular Weight 456.7 g/mol N/A
Solubility It is recommended to prepare a concentrated stock solution.
7 mg/mLDMSO
30 mg/mLEthanol
20 mg/mLDMF
Recommended Stock Solution Concentration 10-20 mMDMSO or EthanolPrepare fresh or store in aliquots at -20°C for short-term storage.
Recommended Working Concentration Range 1-50 µMCell Culture MediumThe optimal concentration is cell-type and assay dependent. A starting concentration of 10 µM is suggested based on protocols for similar DAG analogs.
Final Solvent Concentration in Assay ≤ 0.5%Cell Culture MediumHigh concentrations of organic solvents can be cytotoxic.

Signaling Pathway of DLG-Mediated PKC Activation

DLG_PKC_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Extracellular_Signal->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DLG_ex Exogenous This compound (DLG) PKC_inactive Inactive PKC DLG_ex->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Translocates to membrane & activates Downstream_Substrates Downstream Substrates PKC_active->Downstream_Substrates Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream_Substrates->Cellular_Response Leads to

Caption: DLG activates Protein Kinase C (PKC) at the plasma membrane.

Experimental Protocols

Protocol 1: Preparation of this compound (DLG) Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required amount of DLG: To prepare a 10 mM stock solution, weigh out 4.57 mg of DLG.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the DLG powder. For a 10 mM solution from 4.57 mg of DLG, add 1 mL of DMSO.

  • Ensure complete dissolution: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. The solution should be clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For long-term storage, -80°C is recommended.

Protocol 2: General Cell-Based Assay for PKC Activation

Materials:

  • Cells of interest cultured in appropriate plates

  • Prepared DLG stock solution (from Protocol 1)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Vehicle control (DMSO)

  • Assay-specific reagents (e.g., lysis buffer, antibodies for Western blotting, PKC activity assay kit)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.

  • Cell Starvation (Optional): Depending on the assay and cell type, it may be necessary to serum-starve the cells for 2-24 hours prior to treatment to reduce basal signaling.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the DLG stock solution at room temperature.

    • Prepare the final working concentrations of DLG by diluting the stock solution in serum-free cell culture medium. It is crucial to add the small volume of the DLG stock solution to the larger volume of medium and vortex immediately to prevent precipitation.

    • Prepare a vehicle control by diluting the DMSO to the same final concentration as in the DLG-treated wells.

  • Cell Treatment:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the prepared DLG working solutions or the vehicle control to the respective wells.

    • Incubate the cells for the desired time period (e.g., 15 minutes to 24 hours). A time-course experiment is recommended to determine the optimal incubation time.

  • Downstream Analysis: Following incubation, proceed with the desired downstream analysis to measure the effects of DLG-mediated PKC activation. This may include:

    • Western Blotting: To analyze the phosphorylation of PKC substrates.

    • PKC Activity Assay: To directly measure the enzymatic activity of PKC.

    • Immunofluorescence: To visualize the translocation of PKC to the cell membrane.

    • Cell Proliferation or Viability Assays: To assess the effect of DLG on cell growth.

Experimental Workflow for a Cell-Based Assay

Cell_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in Multi-well Plate Start->Seed_Cells Incubate_Overnight 2. Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_DLG 3. Prepare DLG Working Solutions & Vehicle Control Incubate_Overnight->Prepare_DLG Treat_Cells 4. Treat Cells with DLG or Vehicle Prepare_DLG->Treat_Cells Incubate 5. Incubate for a Defined Period Treat_Cells->Incubate Downstream_Analysis 6. Perform Downstream Analysis (e.g., Western Blot, Activity Assay) Incubate->Downstream_Analysis Data_Analysis 7. Data Analysis and Interpretation Downstream_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical cell-based assay using DLG.

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitation of DLG in culture medium Poor solubility of DLG.Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤ 0.5%). Prepare a more concentrated stock solution if necessary. Briefly vortexing the diluted DLG solution in media before adding to cells may help.
No observable effect Cell line is not responsive to DLG.Confirm that your cell line expresses the conventional or novel PKC isoforms that are activated by diacylglycerols.
Suboptimal concentration or incubation time.Perform a dose-response experiment (e.g., 1 µM to 50 µM) and a time-course experiment (e.g., 15 min, 1h, 6h, 24h) to determine the optimal conditions.
High background in control wells High basal PKC activity in the cell line.Consider serum-starving the cells for a longer period before treatment.
Cell toxicity High concentration of DLG or solvent.Perform a cytotoxicity assay to determine the non-toxic concentration range for both DLG and the solvent in your specific cell line.

References

Application Notes and Protocols for the Incorporation of 1,2-Dilauroyl-sn-glycerol into Nanodiscs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 1,2-Dilauroyl-sn-glycerol (DLG), a saturated diacylglycerol (DAG), into nanodiscs. Nanodiscs are valuable tools for studying membrane proteins and their interactions with the lipid environment in a native-like yet controlled setting. The incorporation of DLG, a key second messenger, allows for the detailed investigation of signaling pathways, particularly those involving Protein Kinase C (PKC) and other C1 domain-containing proteins.

Introduction

This compound is a diacylglycerol containing two lauric acid (12:0) saturated fatty acid chains. In cellular membranes, DAGs are crucial signaling molecules that can modulate the activity of various proteins, influencing processes such as cell proliferation, differentiation, and apoptosis. The transient production of DAG from the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) leads to the recruitment and activation of PKC at the cell membrane. Dysregulation of DAG-mediated signaling has been implicated in various diseases, including cancer.

By incorporating DLG into nanodiscs, researchers can create a defined model system to:

  • Investigate the specific interactions between DLG and membrane-associated proteins.

  • Study the activation mechanisms of PKC and other DAG-binding proteins in a controlled lipid environment.

  • Screen for small molecule modulators of DLG-dependent signaling pathways.

  • Analyze the biophysical effects of DLG on membrane properties.

Data Presentation

Table 1: Recommended Molar Ratios for DLG-Nanodisc Assembly
ComponentRecommended Molar Ratio (Lipid:MSP1D1)Reference for Similar Lipids
Primary Phospholipid (e.g., DMPC) 80:1[1]
This compound (DLG) 5-20 mol% of total lipidGeneral Guideline
Membrane Scaffold Protein (MSP1D1) 1[1]
Membrane Protein (e.g., PKC) >4 (MSP:Target Protein)[1]

Note: The optimal ratio of DLG may need to be determined empirically for each specific application.

Table 2: Characterization of DLG-Containing Nanodiscs
Characterization TechniqueParameter MeasuredExpected Results
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Dh) and PolydispersityMonodisperse population with a Dh of approximately 10 nm for MSP1D1-based nanodiscs. The presence of DLG is not expected to significantly alter the overall size. A low polydispersity index (<0.2) indicates a homogenous sample.
Transmission Electron Microscopy (TEM) Size, Shape, and HomogeneityVisualization of discoidal-shaped particles with a diameter consistent with DLS measurements. Negative staining can reveal the characteristic "rouleaux" stacking of nanodiscs.
Size Exclusion Chromatography (SEC) Elution ProfileA single, symmetrical peak corresponding to the assembled nanodiscs, well-separated from aggregates (void volume) and free protein/lipid components.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantification of DLG IncorporationAccurate determination of the molar ratio of DLG to the primary phospholipid within the purified nanodiscs, confirming successful incorporation. A 13C-labeled internal standard can be used for precise quantification.[2]

Experimental Protocols

Protocol for the Preparation of DLG-Containing Nanodiscs

This protocol describes the self-assembly of nanodiscs containing a mixture of a primary phospholipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC) and this compound (DLG), stabilized by the Membrane Scaffold Protein (MSP1D1).

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • This compound (DLG)

  • Membrane Scaffold Protein (MSP1D1)

  • Chloroform

  • Sodium Cholate

  • Bio-Beads™ SM-2 Adsorbent

  • Reconstitution Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)

  • Glass vials

  • Nitrogen or Argon gas source

  • Sonicator water bath

  • Orbital shaker

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, combine the desired amounts of DMPC and DLG from their chloroform stocks to achieve the target molar ratio (e.g., 90 mol% DMPC, 10 mol% DLG).

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin lipid film on the inner surface.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Lipid Solubilization:

    • Resuspend the dried lipid film in Reconstitution Buffer containing sodium cholate. A typical starting point is a 2:1 molar ratio of cholate to total lipid.[1]

    • Vortex and sonicate the mixture in a water bath sonicator until the solution is clear, indicating complete solubilization of the lipids into micelles.

  • Nanodisc Assembly:

    • Add the appropriate amount of MSP1D1 to the solubilized lipid mixture to achieve the desired lipid-to-MSP ratio (e.g., 80:1 for DMPC-based nanodiscs).[1]

    • If incorporating a membrane protein, add the detergent-solubilized protein at this stage (e.g., a molar ratio of MSP:protein of >4:1).[1]

    • Incubate the mixture on ice for 30 minutes.

  • Detergent Removal and Self-Assembly:

    • Add prepared Bio-Beads™ to the assembly mixture (approximately 0.8 g of wet beads per ml of solution) to remove the detergent.[3]

    • Incubate the mixture on an orbital shaker at room temperature (for DMPC) for at least 4 hours. The removal of cholate initiates the self-assembly of the nanodiscs.

  • Purification:

    • Carefully remove the supernatant containing the assembled nanodiscs from the Bio-Beads™.

    • Purify the nanodiscs from empty aggregates and unassembled components using Size Exclusion Chromatography (SEC) on a column such as a Superdex 200. The nanodiscs will elute as a distinct peak.

  • Characterization:

    • Characterize the purified DLG-containing nanodiscs for size, homogeneity, and DLG incorporation using DLS, TEM, and LC-MS as described in Table 2.

Protocol for Reconstitution of Protein Kinase C (PKC) into DLG-Nanodiscs

This protocol is an extension of the nanodisc preparation protocol for the incorporation of a membrane-associated protein like PKC.

Procedure:

  • Follow steps 1 and 2 of the "Protocol for the Preparation of DLG-Containing Nanodiscs."

  • Protein and Lipid Mixing:

    • To the solubilized lipid mixture, add the purified, detergent-solubilized PKC to the desired molar ratio (e.g., MSP1D1:PKC of 10:1).

    • Add the appropriate amount of MSP1D1.

    • Gently mix and incubate on ice for 1 hour.

  • Follow steps 4-6 of the "Protocol for the Preparation of DLG-Containing Nanodiscs." The purification step may require further optimization (e.g., affinity chromatography if the PKC is tagged) to separate PKC-containing nanodiscs from empty nanodiscs.

Protocol for In Vitro PKC Activity Assay using DLG-Nanodiscs

This assay measures the kinase activity of PKC reconstituted into DLG-nanodiscs.

Materials:

  • PKC-containing DLG-nanodiscs

  • PKC substrate peptide (e.g., a fluorescently labeled peptide)

  • ATP (containing γ-³²P-ATP for radiometric assay or for use with phosphospecific antibodies)

  • Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.4)

  • Phosphatidylserine (PS) - often required as a cofactor for PKC activation

  • Calcium Chloride (CaCl₂)

  • Stop solution (e.g., EDTA for radiometric assay, or SDS-PAGE loading buffer for Western blot)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, PS (if required), and CaCl₂.

    • Add the PKC-containing DLG-nanodiscs to the reaction mixture. As a negative control, use nanodiscs without DLG.

  • Initiate Reaction:

    • Add the PKC substrate peptide and ATP (spiked with γ-³²P-ATP if applicable) to initiate the kinase reaction.

  • Incubation:

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop Reaction:

    • Terminate the reaction by adding the stop solution.

  • Detection of Phosphorylation:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Fluorescence-based Assay: Measure the change in fluorescence of the substrate peptide upon phosphorylation.

    • Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody against the phosphorylated substrate.

Mandatory Visualizations

Experimental Workflow for DLG-Nanodisc Preparation

Caption: Workflow for preparing DLG-containing nanodiscs.

Signaling Pathway: PKC Activation by DLG in Nanodiscs

G cluster_activation PKC Activation DLG This compound (DLG) PKC_active Active PKC DLG->PKC_active PKC_inactive Inactive PKC PKC_inactive->PKC_active Conformational Change PS Phosphatidylserine (PS) PS->PKC_active Substrate Substrate PKC_active->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Ca Ca²⁺ Ca->PKC_active

Caption: PKC activation by DLG within a nanodisc.

Logical Relationship for Optimizing DLG Incorporation

G cluster_process Process cluster_output Output & Characterization ratio DLG:Phospholipid:MSP Molar Ratio assembly Nanodisc Self-Assembly ratio->assembly temp Assembly Temperature temp->assembly inc_time Incubation Time inc_time->assembly homogeneity Homogeneity (DLS, SEC) assembly->homogeneity incorporation DLG Incorporation (LC-MS) assembly->incorporation function FunctionalActivity (PKC Assay) assembly->function

Caption: Optimizing DLG incorporation into nanodiscs.

References

Application Notes: 1,2-Dilauroyl-sn-glycerol as a Substrate for Diacylglycerol Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol kinases (DGKs) are a family of ten enzymes that play a critical role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] This enzymatic conversion is pivotal as it terminates DAG-mediated signaling, which activates downstream effectors like protein kinase C (PKC), while simultaneously initiating PA-dependent signaling pathways.[1] Given their central role as a molecular switch between two key lipid second messengers, DGK isoforms are implicated in a variety of physiological and pathological processes, including cancer, type II diabetes, and immune responses, making them attractive therapeutic targets.[1]

1,2-Dilauroyl-sn-glycerol (DLG) is a saturated diacylglycerol that serves as an effective substrate for all DGK isoforms in in-vitro assays.[1] Its use facilitates the characterization of DGK enzymatic activity, the determination of kinetic parameters, and the high-throughput screening of potential isoform-specific inhibitors.

Principle of the Assay

The core principle of a diacylglycerol kinase assay is to quantify the rate of ATP-dependent phosphorylation of DLG to yield 1,2-dilauroyl-sn-glycero-3-phosphate (dilauroyl-phosphatidic acid). The activity of DGK can be measured using several methods, primarily categorized as radiometric or non-radiometric assays.

  • Radiometric Assays: These assays utilize [γ-³²P]ATP as the phosphate donor. The radiolabeled phosphate group is transferred to DLG by DGK, and the resulting ³²P-labeled phosphatidic acid is separated from the unreacted [γ-³²P]ATP, typically by lipid extraction and thin-layer chromatography (TLC). The amount of incorporated radioactivity is then quantified using a scintillation counter or phosphorimager.

  • Non-Radiometric (Coupled Enzyme) Assays: To avoid the use of radioactive materials and facilitate high-throughput screening, non-radiometric assays are commonly employed. In this format, the production of phosphatidic acid is coupled to a series of enzymatic reactions that generate a detectable colorimetric or fluorometric signal.[2] A common approach involves using a lipase to hydrolyze the newly formed phosphatidic acid into glycerol-3-phosphate. This product is then oxidized by glycerol-3-phosphate oxidase to produce hydrogen peroxide (H₂O₂), which, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a quantifiable signal.[2]

Signaling Pathway Context

Diacylglycerol (DAG) is a crucial second messenger produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) following the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). DAG remains in the plasma membrane where it recruits and activates a variety of downstream effector proteins, most notably protein kinase C (PKC). DGK attenuates this signaling by converting DAG to phosphatidic acid (PA), which in turn can activate its own set of downstream targets.

DGK_Signaling_Pathway PLC Phospholipase C (PLC) PIP2 PIP₂ DAG 1,2-Diacylglycerol (DAG) PIP2->DAG hydrolyzes to DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate for PKC Protein Kinase C (PKC) DAG->PKC activates PA Phosphatidic Acid (PA) DGK->PA produces PA_Targets PA Effectors (e.g., mTOR, Raf-1) PA->PA_Targets activates Receptor GPCR / RTK Receptor->PLC activates Signal External Signal Signal->Receptor activates

Simplified Diacylglycerol Kinase Signaling Pathway.

Data Presentation

Quantitative analysis of DGK activity using this compound provides valuable insights into enzyme kinetics and inhibitor potency. The following tables summarize key kinetic parameters for all ten human DGK isoforms and the inhibitory activity of Calphostin C.

Table 1: Apparent ATP Kinetic Parameters for Human DGK Isoforms

Assays were conducted using 500 µM this compound (DLG) as the substrate.

DGK IsoformApparent ATP Km (µM)Vmax (relative units)
DGKα12.811470
DGKβ2.92058
DGKγ12.11040
DGKδ16.210976
DGKε16.712041
DGKζ10.912698
DGKη10.51391
DGKι1.32439
DGKκ13.91087
DGKθ4.61424
(Data adapted from Reaction Biology Corp. technical documents. Vmax values are relative and depend on specific assay conditions and enzyme concentrations.)[1]

Table 2: Inhibitory Activity (IC₅₀) of Calphostin C against Human DGK Isoforms

DGK IsoformCalphostin C IC₅₀ (µM)
DGKα0.35
DGKβ0.33
DGKγ0.30
DGKδ> 100
DGKε> 100
DGKζ0.40
DGKη0.29
DGKι0.32
DGKκ> 100
DGKθ0.29
(Data adapted from Reaction Biology Corp. technical documents.)[1]

Experimental Protocols

The following are generalized protocols for performing DGK assays using this compound. Optimization of substrate concentration, enzyme concentration, and incubation times may be necessary for specific DGK isoforms and experimental conditions.

Protocol 1: Non-Radiometric (Fluorometric) Coupled Enzyme Assay

This protocol is suitable for high-throughput screening and is based on the principle of commercially available kits.

Materials:

  • Purified or recombinant DGK enzyme

  • This compound (DLG)

  • ATP solution

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Lipase solution

  • Glycerol-3-Phosphate Oxidase

  • Horseradish Peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red or equivalent)

  • 96-well black, flat-bottom microplate

  • Fluorometric plate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of DLG in an appropriate organic solvent (e.g., DMSO). The final assay concentration should be optimized, but a starting point of 500 µM can be used.[1] The DLG may need to be dispersed in the assay buffer containing a detergent (e.g., Triton X-100) or prepared as mixed micelles with phosphatidylserine (PS) to ensure solubility.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, ATP (at a concentration near the Km for the specific isoform, see Table 1), and the prepared DLG substrate.

  • Enzyme/Inhibitor Addition: Add the DGK enzyme to the appropriate wells. For inhibitor screening, add test compounds at various concentrations. Include appropriate controls (no enzyme, no substrate, vehicle control).

  • First Incubation (DGK Reaction): Incubate the plate at 37°C for 30-60 minutes to allow for the production of phosphatidic acid.[2]

  • Second Incubation (Lipase Reaction): Add the lipase solution to each well to hydrolyze the phosphatidic acid to glycerol-3-phosphate. Incubate the plate at 37°C for another 30 minutes.[2]

  • Detection: Prepare a detection mixture containing glycerol-3-phosphate oxidase, HRP, and the fluorometric probe according to the manufacturer's instructions. Add this mixture to each well.

  • Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for color development.[2] Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-560/585-595 nm).

  • Data Analysis: Subtract the background fluorescence (from no-enzyme controls) from all readings. Determine DGK activity by comparing the fluorescence of the samples to a standard curve generated with known concentrations of phosphatidic acid or glycerol-3-phosphate. For inhibitor screening, calculate IC₅₀ values by fitting the data to a dose-response curve.

Protocol 2: Radiometric Diacylglycerol Kinase Assay

This protocol offers a direct and highly sensitive method for measuring DGK activity.

Materials:

  • Purified or recombinant DGK enzyme

  • This compound (DLG)

  • [γ-³²P]ATP (with known specific activity)

  • Cold ATP solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Reaction termination solution (e.g., Chloroform:Methanol:HCl, 100:200:2, v/v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., Chloroform:Methanol:Acetic Acid:Water, 80:30:12:3, v/v/v/v)

  • Scintillation counter and fluid or phosphorimager

Procedure:

  • Substrate Preparation: Prepare mixed micelles or vesicles of DLG, typically with phosphatidylserine (PS), in the assay buffer. This is achieved by drying the lipids from an organic solvent under nitrogen, followed by resuspension and sonication in the buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the prepared DLG substrate, and the DGK enzyme. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be optimized for the specific enzyme.

  • Incubation: Incubate the reaction at 37°C for 10-30 minutes. Ensure the reaction time is within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding the acidic chloroform/methanol termination solution.

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Carefully collect the lower organic phase, which contains the lipids.

  • Analysis by TLC: Spot the extracted lipids onto a TLC plate. Develop the chromatogram using the appropriate solvent system to separate the ³²P-labeled phosphatidic acid from the unreacted [γ-³²P]ATP and other lipids.

  • Quantification: Visualize the radiolabeled phosphatidic acid using autoradiography or a phosphorimager. Scrape the silica corresponding to the phosphatidic acid spot into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Calculation: Calculate the amount of phosphatidic acid produced based on the specific activity of the [γ-³²P]ATP and the measured counts per minute (CPM).

Experimental Workflow Visualization

The following diagram illustrates the generalized workflows for both the non-radiometric and radiometric DGK assays.

DGK_Assay_Workflow cluster_fluorometric Non-Radiometric (Fluorometric) Assay cluster_radiometric Radiometric Assay f_start Start: 96-Well Plate f1 Add Buffer, ATP, DLG Substrate f_start->f1 f2 Add Enzyme / Inhibitor f1->f2 f3 Incubate 1 (DGK Reaction) 37°C, 30-60 min f2->f3 f4 Add Lipase Solution f3->f4 f5 Incubate 2 (Lipase Reaction) 37°C, 30 min f4->f5 f6 Add Detection Mix (Oxidase, HRP, Probe) f5->f6 f7 Incubate 3 (Signal Development) RT, 10-15 min f6->f7 f8 Measure Fluorescence f7->f8 f_end End: Data Analysis (IC₅₀, etc.) f8->f_end r_start Start: Microfuge Tube r1 Add Buffer, Enzyme, DLG Micelles r_start->r1 r2 Initiate with [γ-³²P]ATP r1->r2 r3 Incubate (DGK Reaction) 37°C, 10-30 min r2->r3 r4 Stop Reaction & Extract Lipids r3->r4 r5 Spot Extract on TLC Plate r4->r5 r6 Develop & Dry TLC Plate r5->r6 r7 Visualize (Autoradiography) r6->r7 r8 Scrape Spot & Scintillation Count r7->r8 r_end End: Data Calculation r8->r_end

Generalized Experimental Workflows for DGK Assays.

References

Application Notes and Protocols for Creating Supported Lipid Bilayers with 1,2-Dilauroyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for creating and characterizing supported lipid bilayers (SLBs) incorporating the signaling lipid 1,2-Dilauroyl-sn-glycerol (DLG). DLG, a diacylglycerol (DAG), is a crucial second messenger in cellular signaling, primarily known for its role in activating Protein Kinase C (PKC). The ability to form stable and well-defined SLBs containing DLG is essential for in vitro studies of membrane-associated signaling events, drug-membrane interactions, and the biophysical properties of lipid bilayers.

This document outlines two primary methods for SLB formation: vesicle fusion and the Langmuir-Blodgett/Langmuir-Schaefer technique. It also provides protocols for the characterization of these bilayers using state-of-the-art surface-sensitive techniques.

Introduction to this compound (DLG) in Supported Lipid Bilayers

This compound is a saturated diacylglycerol that plays a significant role in signal transduction.[1][2] Its incorporation into model lipid bilayers can induce lateral phase separation, creating regions of different fluidities, which may be critical for its function as a second messenger.[3] As a key activator of Protein Kinase C (PKC), DLG is instrumental in regulating a multitude of cellular processes.[2][4]

Supported lipid bilayers (SLBs) serve as excellent model systems for biological membranes. They consist of a planar lipid bilayer supported by a solid substrate, such as silica, glass, or mica. This configuration allows for the use of various surface-sensitive techniques to study the properties of the membrane and the interactions of molecules with it.

Methods for SLB Formation with DLG

Two primary methods are detailed for the creation of DLG-containing SLBs:

  • Vesicle Fusion: This is a spontaneous process where small unilamellar vesicles (SUVs) in solution adsorb onto a hydrophilic substrate, rupture, and fuse to form a continuous bilayer.[5] This method is relatively simple and widely used.

  • Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) Deposition: This technique offers precise control over the lipid composition and density of each leaflet of the bilayer. It involves the sequential transfer of lipid monolayers from an air-water interface onto a solid substrate.

Vesicle Fusion Method

The vesicle fusion process is a popular and straightforward method for forming SLBs.[5] It involves the spontaneous adsorption, rupture, and fusion of lipid vesicles onto a suitable hydrophilic substrate.

Vesicle_Fusion_Workflow cluster_prep Vesicle Preparation cluster_slb SLB Formation lipid_mix 1. Lipid Mixing (e.g., POPC + DLG in Chloroform) drying 2. Solvent Evaporation (Nitrogen Stream/Vacuum) lipid_mix->drying hydration 3. Hydration (Buffer Solution) drying->hydration extrusion 4. Vesicle Extrusion (SUVs) hydration->extrusion incubation 6. Vesicle Incubation (Vesicles + Substrate) extrusion->incubation Add Vesicles substrate 5. Substrate Preparation (e.g., Cleaned Silica) substrate->incubation slb 7. SLB Formation (Spontaneous Fusion) incubation->slb rinsing 8. Rinsing (Remove Excess Vesicles) slb->rinsing characterization Characterization (AFM, FRAP, etc.) rinsing->characterization Proceed to Characterization LB_LS_Workflow cluster_prep Monolayer Preparation cluster_slb Bilayer Deposition spreading 1. Lipid Spreading (e.g., POPC + DLG in Chloroform on water surface) compression 2. Monolayer Compression (To desired surface pressure) spreading->compression lb_deposition 3. Langmuir-Blodgett (Vertical deposition of first leaflet) compression->lb_deposition ls_deposition 4. Langmuir-Schaefer (Horizontal deposition of second leaflet) lb_deposition->ls_deposition characterization Characterization (AFM, Ellipsometry, etc.) ls_deposition->characterization Proceed to Characterization PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DLG This compound (DLG / DAG) PIP2->DLG IP3 IP3 PIP2->IP3 PKC_active Active PKC DLG->PKC_active Substrate Substrate Protein PKC_active->Substrate Phosphorylates Ligand Extracellular Signal (Ligand) Ligand->GPCR Binds PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocates & Activates by Substrate_P Phosphorylated Substrate Substrate->Substrate_P Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Substrate_P->Cellular_Response Leads to IP3R IP3 Receptor Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca Ca²⁺ Ca_store->Ca Releases IP3->IP3R Binds Ca->PKC_active

References

Application Notes and Protocols for Analyzing 1,2-Dilauroyl-sn-glycerol Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-sn-glycerol (DLG) is a diacylglycerol (DAG) that plays a significant role in cellular signaling pathways and is a key component in various lipid-based drug delivery systems. The purity of DLG is critical for reproducible experimental results and the safety and efficacy of pharmaceutical formulations. The primary impurity and degradation product of 1,2-diacyl-sn-glycerols is the isomeric 1,3-diacyl-sn-glycerol, formed through acyl migration. This migration is catalyzed by heat, polar solvents, and acidic or basic conditions. Therefore, a stability-indicating analytical method is crucial for accurately determining the purity of DLG and quantifying its isomers and other potential impurities.

This document provides detailed application notes and protocols for the analysis of this compound purity using High-Performance Liquid Chromatography (HPLC) coupled with universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are ideal for non-chromophoric lipids like DLG.

Signaling Pathway Involving Diacylglycerols

Diacylglycerols like DLG are crucial second messengers in various cellular signaling pathways. A key pathway is the activation of Protein Kinase C (PKC).

G Diacylglycerol Signaling Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DLG This compound (DLG) PIP2->DLG PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active activates Downstream Downstream Signaling PKC_active->Downstream Receptor G-protein Coupled Receptor (GPCR) G_Protein G-protein Receptor->G_Protein Ligand Ligand Ligand->Receptor G_Protein->PLC Ca_release Ca2+ Release from ER IP3->Ca_release DLG->PKC_inactive Ca_release->PKC_inactive

Caption: Diacylglycerol signaling pathway.

Experimental Protocols

A stability-indicating HPLC method is essential for the accurate assessment of this compound purity by separating it from its primary degradation product, 1,3-dilauroyl-sn-glycerol, and other potential impurities like free lauric acid and mono-lauryl-sn-glycerol.

Protocol 1: HPLC with Evaporative Light Scattering Detector (ELSD)

This protocol outlines a method using an ELSD, which is a universal detector suitable for non-volatile analytes like DLG.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Dichloromethane
Gradient 0-10 min, 10-50% B; 10-15 min, 50% B; 15-15.1 min, 50-10% B; 15.1-20 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
ELSD Drift Tube Temp. 40°C
ELSD Nebulizer Gas Nitrogen, 1.5 L/min

Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent such as chloroform or a mixture of chloroform and methanol to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

Standard Preparation:

  • Prepare individual stock solutions of this compound and 1,3-dilauroyl-sn-glycerol (if available) at 1 mg/mL in the same solvent as the sample.

  • Create a mixed standard solution containing both isomers to verify separation and resolution.

Protocol 2: HPLC with Charged Aerosol Detector (CAD)

This protocol utilizes a CAD, which offers high sensitivity and a broad dynamic range for the analysis of DLG.

Instrumentation:

  • UHPLC/HPLC system with a binary pump

  • Autosampler

  • Column oven

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions:

ParameterValue
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid
Gradient 0-1 min, 50% B; 1-10 min, 50-95% B; 10-12 min, 95% B; 12-12.1 min, 95-50% B; 12.1-15 min, 50% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
CAD Evaporation Temp. 35°C

Sample and Standard Preparation: Follow the same procedure as described in Protocol 1.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound purity.

G HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weigh Sample/Standard Dissolving Dissolve in Solvent Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection ELSD/CAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: HPLC analysis workflow.

Data Presentation

The following table summarizes typical quantitative data that can be obtained from the HPLC analysis of this compound. The values are illustrative and may vary depending on the specific instrumentation and conditions used.

AnalyteRetention Time (min)Resolution (Rs)LOD (ng on column)LOQ (ng on column)
Lauric Acid 3.5-515
1-Monolauroyl-sn-glycerol 5.2> 2.01030
1,3-Dilauroyl-sn-glycerol 8.9> 1.51545
This compound 9.8-1545

Stability Considerations

As 1,2-diacyl-sn-glycerols are prone to acyl migration to form the more stable 1,3-isomer, proper handling and storage are crucial.[1]

  • Solid Storage: Store solid this compound at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Solution Storage: Prepare solutions fresh whenever possible. If storage is necessary, store at -20°C or lower and use promptly.[1]

  • Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves exposing the DLG sample to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products and confirm that they are well-separated from the main DLG peak.

Conclusion

The HPLC methods outlined in this document, utilizing either ELSD or CAD, provide robust and reliable approaches for determining the purity of this compound. The key to a successful analysis is the effective separation of the 1,2- and 1,3-isomers, which is critical for accurate purity assessment. By following the detailed protocols and considering the stability of the analyte, researchers, scientists, and drug development professionals can confidently evaluate the quality of their this compound samples.

References

Troubleshooting & Optimization

troubleshooting solubility issues of 1,2-Dilauroyl-sn-glycerol in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges related to the solubility of 1,2-Dilauroyl-sn-glycerol (DLG) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLG) and why is its solubility in aqueous buffers a concern?

This compound (DLG) is a saturated diacylglycerol (DAG) that plays a crucial role as a second messenger in cellular signaling pathways, primarily by activating Protein Kinase C (PKC). Its highly hydrophobic nature, due to the two lauric acid chains, leads to very low solubility in aqueous solutions, which can result in the formation of aggregates and precipitates. This poor solubility can lead to inconsistent and unreliable results in experimental assays.

Q2: What are the initial signs of solubility problems with DLG in my experiments?

Initial signs of solubility issues with DLG in aqueous buffers include:

  • Visible cloudiness or turbidity: The solution may appear hazy or milky upon addition of the DLG stock.

  • Precipitate formation: Solid particles may be visible at the bottom or on the sides of the container.

  • Phase separation: An oily or film-like layer may appear on the surface of the aqueous buffer.

  • Inconsistent experimental results: High variability between replicates can be an indicator of non-homogenous DLG dispersion.

Q3: What are the recommended solvents for preparing a stock solution of DLG?

Due to its lipophilic nature, DLG should first be dissolved in a water-miscible organic solvent to prepare a concentrated stock solution. The choice of solvent can impact the subsequent dilution into aqueous buffer.

Organic SolventSolubilityNotes
Ethanol~30 mg/mLA good option for many biological applications.
Dimethyl Sulfoxide (DMSO)~7 mg/mLA common solvent for cell culture experiments, but residual amounts can have physiological effects.
Dimethylformamide (DMF)~20 mg/mLAnother option for creating stock solutions.

Q4: How can I improve the dispersion of DLG in my aqueous buffer?

There are two primary methods for improving the dispersion of DLG in aqueous buffers: using detergents to form mixed micelles or incorporating DLG into liposomes.

Troubleshooting Solubilization with Detergents

Q5: Which detergents are recommended for solubilizing DLG?

Non-ionic detergents are generally preferred as they are less likely to denature proteins or disrupt cellular membranes compared to ionic detergents. Triton™ X-100 and CHAPS are commonly used for solubilizing diacylglycerols.[1] Triton™ X-100 has been shown to be a particularly efficient detergent for this purpose.[2]

Q6: How do I determine the correct detergent concentration to use?

The detergent concentration must be above its critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic DLG molecules. It is generally recommended to use a detergent concentration that is at least 2-3 times its CMC.

DetergentTypeCritical Micelle Concentration (CMC) in water (~25°C)
Triton™ X-100Non-ionic~0.24 mM
CHAPSZwitterionic6 - 10 mM

Q7: I'm still seeing precipitation even with the use of detergents. What should I do?

  • Increase detergent concentration: Ensure you are well above the CMC. For longer-chain diacylglycerols like DLG, a higher detergent-to-lipid ratio may be necessary for complete solubilization.[2]

  • Slowly add the DLG stock solution: Add the organic stock solution of DLG dropwise to the detergent-containing buffer while vortexing or stirring vigorously to promote rapid dispersion and micelle formation.

  • Sonication: Gentle bath sonication of the final solution can help to break up any aggregates and ensure a homogenous dispersion.

  • Temperature: Ensure the buffer temperature is appropriate for the chosen detergent and lipid.

Experimental Protocol: Solubilization of DLG using Triton™ X-100

This protocol describes the preparation of a DLG solution in an aqueous buffer using the non-ionic detergent Triton™ X-100.

Materials:

  • This compound (DLG)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Triton™ X-100

  • Target aqueous buffer (e.g., PBS, Tris-HCl)

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Prepare DLG Stock Solution:

    • Dissolve DLG in DMSO or ethanol to a final concentration of 10 mg/mL. Ensure it is fully dissolved.

  • Prepare Detergent-Containing Buffer:

    • Add Triton™ X-100 to your target aqueous buffer to a final concentration of at least 1 mM (well above its CMC of ~0.24 mM). Mix until the detergent is completely dissolved.

  • Solubilize DLG:

    • While vigorously vortexing the detergent-containing buffer, slowly add the DLG stock solution to achieve the desired final DLG concentration.

    • Continue vortexing for 1-2 minutes after the addition is complete.

  • Clarification (Optional):

    • If any visible aggregates remain, sonicate the solution in a bath sonicator for 5-10 minutes.

    • For applications requiring a completely clear solution, the mixture can be centrifuged at high speed (>100,000 x g) for 30-60 minutes to pellet any unsolubilized material. The supernatant will contain the DLG in mixed micelles.

G cluster_stock Stock Solution Preparation cluster_buffer Buffer Preparation cluster_solubilization Solubilization DLG DLG Powder StockSolution DLG Stock Solution (e.g., 10 mg/mL) DLG->StockSolution Dissolve OrganicSolvent Organic Solvent (e.g., DMSO, Ethanol) OrganicSolvent->StockSolution SlowAddition Slowly Add Stock to Buffer StockSolution->SlowAddition Detergent Detergent (e.g., Triton™ X-100) DetergentBuffer Detergent-Containing Buffer (> CMC) Detergent->DetergentBuffer Dissolve AqueousBuffer Aqueous Buffer AqueousBuffer->DetergentBuffer DetergentBuffer->SlowAddition Vortex Vortex/Stir Vigorously Vortex->SlowAddition Sonicate Optional: Sonicate SlowAddition->Sonicate FinalSolution Homogenous DLG Solution (Mixed Micelles) Sonicate->FinalSolution G cluster_film Lipid Film Formation cluster_hydration Hydration cluster_extrusion Extrusion Lipids DLG and DOPC Dissolve Dissolve Lipids Lipids->Dissolve Chloroform Chloroform Chloroform->Dissolve Evaporate Evaporate Solvent (Rotary Evaporator/Nitrogen) Dissolve->Evaporate Dry Dry Film under Vacuum Evaporate->Dry Agitate Agitate (Vortex/Shake) Dry->Agitate AqueousBuffer Aqueous Buffer AqueousBuffer->Agitate MLVs Multilamellar Vesicles (MLVs) Agitate->MLVs Extrude Pass MLVs through Extruder (11-21 times) MLVs->Extrude Extruder Extruder with 100 nm Membrane Extruder->Extrude LUVs Unilamellar Vesicles (LUVs) Extrude->LUVs G cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DLG This compound (DLG) PIP2->DLG Hydrolysis Ca Ca²⁺ Release from ER IP3->Ca PKC_active Active PKC DLG->PKC_active PKC_inactive Inactive PKC PKC_inactive->PKC_active Activation Downstream Phosphorylation of Downstream Targets PKC_active->Downstream Ca->PKC_active CellularResponse Cellular Response Downstream->CellularResponse

References

Optimizing 1,2-Dilauroyl-sn-glycerol Concentration for Cell Stimulation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 1,2-Dilauroyl-sn-glycerol (DLG) concentration for effective cell stimulation. This guide includes frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLG) and how does it work?

A1: this compound is a synthetic diacylglycerol (DAG), a type of lipid molecule that acts as a second messenger in various cellular signaling pathways.[1][2] Its primary mechanism of action is the activation of Protein Kinase C (PKC), a key enzyme family involved in regulating cellular processes such as proliferation, differentiation, and apoptosis.[1][3] DLG mimics the function of endogenous DAG, which is naturally produced in cells upon the stimulation of certain receptors.

Q2: What is the recommended starting concentration for DLG in cell stimulation experiments?

A2: The optimal concentration of DLG is highly cell-type and assay-dependent. For initial experiments, a dose-response study is recommended with a starting concentration range of 1 µM to 100 µM. This range is based on effective concentrations observed for structurally similar diacylglycerol analogs.[4] It is crucial to perform a titration to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of DLG?

A3: DLG has low solubility in aqueous solutions and should be dissolved in an organic solvent to prepare a concentrated stock solution. The most common solvents are dimethyl sulfoxide (DMSO) and ethanol.[4] To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should typically be kept below 0.5%.

Q4: I am observing precipitation of DLG in my cell culture medium. What should I do?

A4: Precipitation is a common issue due to the lipophilic nature of DLG. To prevent this, add the DLG stock solution to your pre-warmed cell culture medium dropwise while gently vortexing or swirling. This rapid dispersion helps to keep the compound in solution. Preparing the final working solution in serum-free medium before adding it to the cells can also help.[4]

Q5: I am not observing the expected cellular response after treating my cells with DLG. What are the possible reasons?

A5: Several factors could contribute to a lack of response:

  • Suboptimal Concentration: The concentration of DLG may be too low to elicit a response or too high, leading to cytotoxicity. A careful dose-response study is essential.

  • Poor Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase.

  • PKC Isoform Expression: Different cell types express various isoforms of PKC, which may have different sensitivities to DLG.

  • Incorrect Preparation: Improper solubilization or precipitation of DLG can lead to a lower effective concentration.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using DLG for cell stimulation.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Cellular Response 1. DLG concentration is too low. 2. DLG has precipitated out of solution. 3. Cells are not responsive to DLG. 4. Incubation time is not optimal.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM). 2. Ensure proper preparation of the working solution by adding the stock solution to pre-warmed media with vigorous mixing. Visually inspect for precipitates. 3. Confirm that your cell type expresses PKC isoforms that are responsive to DAGs. Use a positive control, such as phorbol 12-myristate 13-acetate (PMA), to confirm PKC activation is achievable in your system. 4. Conduct a time-course experiment (e.g., 15 min, 1 hr, 6 hr, 24 hr) to determine the optimal stimulation period.
High Cell Death or Cytotoxicity 1. DLG concentration is too high. 2. The concentration of the organic solvent (e.g., DMSO) is toxic to the cells. 3. Prolonged incubation with DLG is causing cellular stress.1. Reduce the concentration of DLG used in your experiment. 2. Ensure the final concentration of the organic solvent is at a non-toxic level (typically <0.5%). Include a vehicle control (media with the same final concentration of the solvent) in your experiments. 3. Reduce the incubation time.
High Well-to-Well Variability 1. Inconsistent DLG concentration due to precipitation. 2. Uneven cell seeding. 3. Pipetting errors.1. Prepare a fresh working solution of DLG for each experiment and ensure it is homogenous before adding to the cells. 2. Ensure a single-cell suspension and uniform seeding density across all wells. 3. Use calibrated pipettes and proper pipetting techniques.

Data Presentation

Recommended Starting Concentrations of Diacylglycerol Analogs

The following table summarizes recommended starting concentration ranges for DLG and similar diacylglycerol analogs based on their use in different cell systems. Note that these are starting points, and optimization for each specific experimental setup is critical.

Diacylglycerol AnalogCell Line/SystemConcentration RangeObserved Effect
1,2-Dipalmitoyl-sn-glycerol3T3L1-GLUT4myc adipocytesNot specified, used to stimulate GLUT4 translocationIncreased cell surface localization of GLUT4[5]
1,2-Dioctanoyl-sn-glycerol (diC8)Neuronal cells5 µM - 60 µMEffects on neurite outgrowth[4]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)Various4 µM - 60 µMModulation of calcium currents[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the DLG powder to reach room temperature.

  • In a sterile microcentrifuge tube, weigh out the appropriate amount of DLG. For a 10 mM stock solution, you will need 4.57 mg per 1 mL of DMSO.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution vigorously until the DLG is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol 2: Stimulation of Cultured Cells with this compound

Materials:

  • Cultured cells in appropriate vessels

  • Complete cell culture medium, pre-warmed to 37°C

  • This compound stock solution (from Protocol 1)

  • Vehicle control (sterile DMSO)

  • Serum-free cell culture medium, pre-warmed to 37°C

Procedure:

  • On the day of the experiment, thaw an aliquot of the DLG stock solution at room temperature.

  • Prepare the desired final working concentrations of DLG by diluting the stock solution in serum-free cell culture medium. Crucially, to prevent precipitation, add the small volume of the DLG stock solution to the larger volume of pre-warmed serum-free medium while vortexing immediately and vigorously.

  • Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of pre-warmed serum-free medium. The final DMSO concentration should be consistent across all treatments.

  • Aspirate the existing medium from your cultured cells.

  • Add the freshly prepared medium containing the desired concentration of DLG or the vehicle control to the cells.

  • Incubate the cells for the predetermined optimal time under your standard culture conditions (e.g., 37°C, 5% CO₂).

  • Proceed with your downstream analysis (e.g., cell lysis for Western blotting, functional assays).

Mandatory Visualizations

G PKC Activation by this compound cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DLG) PIP2->DAG produces PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream Receptor Cell Surface Receptor Receptor->PLC activates Ligand Ligand Ligand->Receptor

Caption: Signaling pathway of Protein Kinase C (PKC) activation by this compound.

G Experimental Workflow for Optimizing DLG Concentration prep_stock Prepare DLG Stock Solution (in DMSO) dose_response Perform Dose-Response (e.g., 1-100 µM DLG) prep_stock->dose_response cell_culture Culture Cells to Logarithmic Growth Phase cell_culture->dose_response time_course Perform Time-Course (e.g., 15 min - 24 hr) dose_response->time_course stimulate Stimulate Cells with DLG and Vehicle Control time_course->stimulate analysis Downstream Analysis (e.g., PKC Activity Assay, Western Blot, Functional Assay) stimulate->analysis optimize Determine Optimal Concentration and Time analysis->optimize

Caption: Experimental workflow for optimizing DLG concentration for cell stimulation.

G Troubleshooting Logic for DLG Stimulation start Experiment Start: No/Low Cellular Response check_conc Is DLG concentration optimized? start->check_conc check_prep Was the working solution prepared correctly? check_conc->check_prep Yes dose_response Perform Dose-Response Experiment check_conc->dose_response No check_health Are cells healthy and in log phase? check_prep->check_health Yes remake_solution Remake DLG working solution with vigorous mixing check_prep->remake_solution No check_positive_control Does a positive control (e.g., PMA) work? check_health->check_positive_control Yes culture_cells Optimize cell culture conditions check_health->culture_cells No troubleshoot_assay Troubleshoot downstream assay protocol check_positive_control->troubleshoot_assay No success Successful Stimulation check_positive_control->success Yes dose_response->start remake_solution->start culture_cells->start troubleshoot_assay->start

Caption: Troubleshooting decision tree for unexpected results in DLG stimulation experiments.

References

preventing precipitation of 1,2-Dilauroyl-sn-glycerol in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 1,2-Dilauroyl-sn-glycerol (DLG) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLG) and why is it used in cell culture?

A1: this compound is a synthetic diacylglycerol (DAG) analog. In cell biology, it serves as a cell-permeable activator of Protein Kinase C (PKC), a crucial enzyme in various cellular signaling pathways that regulate processes like cell growth, differentiation, and apoptosis.[1]

Q2: Why does my this compound precipitate when added to cell culture media?

A2: DLG is a lipophilic molecule with very low solubility in aqueous solutions like cell culture media. Precipitation occurs when the concentration of DLG exceeds its solubility limit in the media, a common issue when a concentrated organic stock solution is diluted into the aqueous culture medium.

Q3: What is the best solvent for making a DLG stock solution?

A3: Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective solvents for dissolving DLG to create a concentrated stock solution. It is essential to use high-purity, anhydrous solvents to ensure stability.

Q4: What is the maximum recommended final concentration of solvent (e.g., DMSO) in the cell culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in your cell culture medium should be kept to a minimum, typically not exceeding 0.5% (v/v). It is crucial to include a vehicle control (media with the same final solvent concentration) in your experiments to account for any effects of the solvent itself.

Q5: Are there alternative methods to deliver DLG to cells without using organic solvents?

A5: Yes, complexing DLG with fatty acid-free Bovine Serum Albumin (BSA) is a widely used method to enhance its solubility and facilitate its delivery to cells in culture.[2][3] This method can reduce the potential for solvent-related toxicity.

Troubleshooting Guide: Preventing DLG Precipitation

This guide addresses common issues encountered when using DLG in cell culture experiments.

Problem: Precipitate Forms Immediately Upon Adding DLG Stock to Media
Potential Cause Recommended Solution
High Local Concentration Adding the DLG stock solution too quickly or directly into the full volume of media can create localized areas of high concentration, causing immediate precipitation. Solution: Add the stock solution dropwise to the media while gently vortexing or swirling. Alternatively, perform a serial dilution by first adding the stock to a smaller volume of media, mixing well, and then transferring this to the final culture volume.
Temperature Shock Adding a cold stock solution to warmer media can decrease the solubility of DLG. Solution: Gently warm both the DLG stock solution and the cell culture media to 37°C before mixing.
Final Concentration Too High The desired final concentration of DLG may be above its solubility limit in the culture medium. Solution: Perform a dose-response experiment to determine the maximum soluble concentration of DLG for your specific cell line and media conditions.
Problem: Precipitate Forms Over Time in the Incubator
Potential Cause Recommended Solution
Media Instability Changes in pH or the degradation of media components during incubation can affect DLG solubility. Solution: Ensure your media is fresh and properly buffered. If the experiment is long, consider replacing the media with freshly prepared DLG-containing media at appropriate intervals.
Interaction with Serum Proteins While serum can aid solubility, interactions with certain proteins over time may lead to aggregation. Solution: If using serum, ensure it is of high quality. For some experiments, consider reducing the serum concentration or using a serum-free medium during the DLG treatment period, if compatible with your cells.
Evaporation Evaporation of media from the culture vessel can increase the concentration of all components, including DLG, leading to precipitation. Solution: Ensure the incubator has adequate humidity. Use culture plates with tight-fitting lids or seal the plates with gas-permeable membranes to minimize evaporation.

Data Presentation: Solubility and Working Concentrations

The following tables summarize key quantitative data for the preparation and use of DLG solutions.

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility (mg/mL) Molar Concentration (mM) Notes
DMSO ~7 mg/mL~15.3 mMGentle warming and vortexing can aid dissolution.
Ethanol ~30 mg/mL~65.7 mMUse anhydrous ethanol for best results.
DMF ~20 mg/mL~43.8 mMAn alternative to DMSO and ethanol.
PBS (pH 7.2) ~0.25 mg/mL~0.55 mMVery low solubility, not recommended for stock solutions.

Data sourced from manufacturer technical information.[4]

Table 2: Recommended Starting Concentrations for Cell Culture Experiments

Compound Type Example Compound Typical Working Concentration Range Reference
Diacylglycerol Analog1,2-Dioctanoyl-sn-glycerol (diC8)5 µM - 60 µM[4]
Diacylglycerol Analog1-Oleoyl-2-acetyl-sn-glycerol (OAG)4 µM - 60 µM[4]
Diacylglycerol Analog This compound (DLG) 10 µM - 100 µM General recommendation based on related compounds

Note: The optimal concentration is cell-type and assay dependent. A dose-response experiment is highly recommended.

Experimental Protocols

Protocol 1: Preparation of DLG Stock Solution using DMSO

Materials:

  • This compound (powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate: Determine the mass of DLG powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of DLG is 456.7 g/mol .

  • Weigh: Accurately weigh the DLG powder in a sterile microcentrifuge tube.

  • Dissolve: Add the calculated volume of DMSO to the tube.

  • Mix: Vortex the solution vigorously for 1-2 minutes until the DLG is completely dissolved. If needed, gentle warming in a 37°C water bath can assist dissolution.

  • Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of DLG-BSA Complex

This protocol is adapted from general methods for preparing fatty acid-BSA complexes.[2][3]

Materials:

  • DLG stock solution in ethanol (e.g., 20 mg/mL)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or serum-free media

  • Sterile tubes

  • Water bath at 37°C

Procedure:

  • Prepare BSA Solution: Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free medium. Warm this solution to 37°C.

  • Aliquot DLG Stock: In a sterile tube, add a small volume of the DLG in ethanol stock solution.

  • Evaporate Solvent: Evaporate the ethanol under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the tube.

  • Add BSA Solution: Add the pre-warmed BSA solution to the tube containing the DLG film. The final concentration of DLG will depend on the volume of BSA solution added.

  • Complexation: Incubate the mixture for 30-60 minutes at 37°C with occasional vortexing to allow the DLG to complex with the BSA.

  • Use: The DLG-BSA complex is now ready to be added to your cell culture media.

Visualizations

Signaling Pathway

DLG_PKC_Pathway cluster_membrane Cell Membrane DLG This compound (DLG) PKC Protein Kinase C (PKC) DLG->PKC Activates Membrane Plasma Membrane Substrate PKC Substrates PKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrates Response Cellular Response (e.g., Proliferation, Differentiation) PhosphoSubstrate->Response

Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation by this compound (DLG).

Experimental Workflow

DLG_Workflow start Start prep_stock Prepare DLG Stock Solution (e.g., 10 mM in DMSO) start->prep_stock dilute Add DLG Stock to Media (Dropwise with Mixing) prep_stock->dilute warm_media Pre-warm Cell Culture Media to 37°C warm_media->dilute check_precipitate Visually Inspect for Precipitation dilute->check_precipitate treat_cells Add Medicated Media to Cells check_precipitate->treat_cells  Clear troubleshoot Troubleshoot (See Guide) check_precipitate->troubleshoot Precipitate Observed   incubate Incubate Cells for Desired Time treat_cells->incubate end Proceed to Assay incubate->end

Caption: Recommended workflow for preparing and applying DLG to cell cultures.

Troubleshooting Logic

Troubleshooting_Logic start Precipitation Observed q1 Is Stock Solution Clear? start->q1 a1_no Re-prepare Stock Solution. Ensure complete dissolution. q1->a1_no No q2 How was stock added to media? q1->q2 Yes a2_direct Use serial dilution or add dropwise with mixing. q2->a2_direct Directly q3 Is final concentration too high? q2->q3 Slowly/ Serially a3_yes Lower final concentration. Perform dose-response. q3->a3_yes Yes q4 Still precipitating? q3->q4 No a4_yes Consider using DLG-BSA Complex (Protocol 2) q4->a4_yes Yes end Problem Solved q4->end No

Caption: A logical flowchart for troubleshooting DLG precipitation issues.

References

Technical Support Center: Liposome Preparation with 1,2-Dilauroyl-sn-glycerol (DLG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the aggregation of 1,2-Dilauroyl-sn-glycerol (DLG) during liposome preparation.

Troubleshooting Guide: Preventing DLG Aggregation

Issue 1: Immediate Aggregation or High Polydispersity Index (PDI) Observed After Preparation

Possible Causes & Solutions:

CauseSolution
DLG Concentration Exceeds Bilayer Capacity: this compound, a diacylglycerol, has limited solubility within the phospholipid bilayer. Exceeding this limit leads to phase separation, forming DLG-rich domains that promote fusion and aggregation.Reduce DLG Concentration: Start with a low molar percentage of DLG (e.g., 1-5 mol%) and titrate upwards if necessary, while closely monitoring particle size and PDI.
Inadequate Hydration Temperature: If the hydration of the lipid film is performed below the phase transition temperature (Tc) of the primary phospholipid or the melting point of DLG, the lipids will not be in a fluid state, preventing homogeneous mixing and proper vesicle formation.[1]Optimize Hydration Temperature: Ensure the hydration buffer is pre-heated and the entire process is maintained at a temperature above the Tc of all lipid components.[1]
Suboptimal Phospholipid Choice: The acyl chain length and headgroup of the primary phospholipid can influence the incorporation of DLG.Consider Different Phospholipids: Using phospholipids with longer acyl chains may increase the capacity of the bilayer to accommodate DLG.
Presence of Divalent Cations: Metal ions such as Ca²⁺ and Mg²⁺ can induce aggregation, especially in liposomes with a net negative charge.[2]Incorporate a Chelating Agent: If the presence of divalent cations is unavoidable, consider adding ethylenediaminetetraacetic acid (EDTA) to the hydration buffer to chelate these ions.[2]

Issue 2: Liposome Aggregation or Increased Particle Size During Storage

Possible Causes & Solutions:

CauseSolution
Formulation Instability: Over time, liposomes can become unstable, leading to fusion and aggregation. This can be exacerbated by the presence of DLG.Incorporate PEGylated Lipids: Add a small percentage (e.g., 1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) to the formulation. The polyethylene glycol chains provide a steric barrier on the liposome surface, preventing close contact and aggregation.[1][2][3]
Suboptimal Storage Temperature: Storing liposomes at inappropriate temperatures can lead to increased lipid mobility or freezing-induced stress, both of which can cause aggregation.[1]Optimize Storage Conditions: For many formulations, storage at 4°C is recommended to minimize lipid mobility without causing freezing.[1] Avoid freezing unless appropriate cryoprotectants are used.
Lipid Hydrolysis or Oxidation: Chemical degradation of lipids over time can alter the properties of the liposome bilayer and lead to instability.Use High-Purity Lipids and Protect from Light and Oxygen: Start with fresh, high-quality lipids. Store stock solutions and final liposome preparations protected from light and consider purging with an inert gas like argon or nitrogen to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the visual and measurable signs of DLG-induced liposome aggregation?

A1: Signs of aggregation include a noticeable increase in the turbidity or cloudiness of the liposome suspension, the formation of visible particles or precipitates, and a significant increase in the average particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).[1]

Q2: How does cholesterol affect the stability of liposomes containing DLG?

A2: Cholesterol can enhance the stability of liposomes by modulating membrane fluidity and increasing the cohesion of the phospholipid bilayer.[4][5] Its inclusion can help to better accommodate the DLG molecules within the membrane, thereby reducing the likelihood of phase separation and subsequent aggregation.[1]

Q3: What is the recommended method for preparing liposomes with DLG?

A3: The thin-film hydration method followed by extrusion is a commonly used and effective technique. This method allows for the thorough mixing of lipids in an organic solvent before forming a thin film, which is then hydrated to form liposomes.[6] Extrusion through polycarbonate membranes with defined pore sizes helps to produce unilamellar vesicles with a uniform size distribution.

Q4: Can sonication be used to reduce the size of aggregated DLG-containing liposomes?

A4: While sonication can reduce the size of liposomes, it may not be the optimal solution for aggregation caused by DLG phase separation. Sonication can introduce high energy, potentially leading to lipid degradation. It is generally better to prevent aggregation in the first place by optimizing the formulation and preparation process. If size reduction is needed, extrusion is often a gentler and more controlled method.

Experimental Protocol: Preparation of DLG-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol outlines a general procedure for preparing liposomes containing this compound (DLG) while minimizing aggregation.

Materials:

  • Primary phospholipid (e.g., DOPC, DSPC)

  • This compound (DLG)

  • Cholesterol (optional, for stability)

  • PEGylated lipid (e.g., DSPE-PEG2000, optional, for stability)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., PBS, HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extrusion device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Mixture Preparation:

    • In a clean round-bottom flask, dissolve the primary phospholipid, DLG, and any stabilizing lipids (cholesterol, PEGylated lipid) in chloroform or a suitable organic solvent mixture. Ensure all lipids are completely dissolved to form a clear solution.

  • Thin-Film Formation:

    • Remove the organic solvent using a rotary evaporator under reduced pressure.

    • Gently rotate the flask in a water bath set to a temperature above the Tc of the highest-melting-point lipid to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation for at least 30 minutes after the film appears dry to remove any residual solvent. For complete removal, the flask can be placed under high vacuum overnight.

  • Lipid Film Hydration:

    • Pre-heat the hydration buffer to a temperature above the Tc of the lipids.

    • Add the warm hydration buffer to the flask containing the dry lipid film.

    • Agitate the flask by hand or using the rotary evaporator (without vacuum) at a temperature above the Tc for 30-60 minutes. The lipid film will gradually swell and disperse to form multilamellar vesicles (MLVs).

  • Liposome Sizing by Extrusion:

    • Assemble the extrusion device with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Maintain the temperature of the extruder above the lipid Tc.

    • Pass the liposome suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization and Storage:

    • Measure the particle size and polydispersity index (PDI) of the final liposome preparation using DLS.

    • Store the liposome suspension at 4°C, protected from light.

Quantitative Data Summary

ParameterRecommended RangeRationale
DLG Concentration 1-5 mol%To avoid exceeding the solubility limit within the bilayer and prevent phase separation.
Cholesterol Concentration 20-40 mol%To enhance membrane stability and accommodate DLG.
PEGylated Lipid Concentration 1-5 mol%To provide a steric barrier and prevent aggregation during storage.
Hydration/Extrusion Temperature > Tc of all lipid componentsTo ensure all lipids are in a fluid state for homogeneous mixing and vesicle formation.

Visualization of DLG Aggregation and Prevention Strategies

DLG_Aggregation_Prevention cluster_causes Factors Leading to DLG Aggregation cluster_prevention Preventative Measures HighDLG High DLG Concentration Aggregation DLG Liposome Aggregation HighDLG->Aggregation LowTemp Low Processing Temperature (< Tc) LowTemp->Aggregation DivalentCations Presence of Divalent Cations (e.g., Ca²⁺, Mg²⁺) DivalentCations->Aggregation Instability Inherent Formulation Instability Instability->Aggregation ReduceDLG Reduce DLG Concentration (1-5 mol%) Aggregation->ReduceDLG Mitigates OptimizeTemp Optimize Temperature (> Tc) Aggregation->OptimizeTemp Mitigates AddEDTA Add Chelating Agent (e.g., EDTA) Aggregation->AddEDTA Mitigates AddPEG Incorporate PEGylated Lipids (1-5 mol%) Aggregation->AddPEG Mitigates AddChol Incorporate Cholesterol (20-40 mol%) Aggregation->AddChol Mitigates

Caption: Factors contributing to DLG aggregation and corresponding preventative strategies.

References

improving the stability of 1,2-Dilauroyl-sn-glycerol stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2-Dilauroyl-sn-glycerol (DLG)

Welcome to the technical support center for this compound (DLG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of DLG stock solutions to ensure the stability and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a this compound (DLG) stock solution?

A1: The choice of solvent depends on the downstream application. For high-concentration stock solutions, several organic solvents can be used. The solubility of DLG in common laboratory solvents is summarized in the table below. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are frequently used. It is recommended to use anhydrous solvents to minimize hydrolysis.

Q2: How should I store my solid DLG and its stock solutions for optimal stability?

A2: Proper storage is critical to maintain the integrity of DLG.

  • Solid DLG: Store at -20°C or below in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxidation. When stored correctly as a solid, DLG is stable for at least four years.[1]

  • Stock Solutions: It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.

Q3: What are the primary stability concerns for DLG stock solutions?

A3: The main stability concerns for 1,2-DLG in solution are:

  • Acyl Migration: This is the most significant issue, where the acyl chain migrates from the sn-2 position to the sn-3 position, resulting in the formation of the more stable but biologically distinct 1,3-Dilauroyl-sn-glycerol isomer. This process is accelerated by heat and polar protic solvents.

  • Hydrolysis: The ester linkages of DLG can be hydrolyzed, breaking down the molecule into glycerol and lauric acid. This is promoted by the presence of water, especially at non-neutral pH.

  • Oxidation: Although less of a concern for saturated fatty acids like lauric acid compared to unsaturated ones, oxidation can still occur over long periods, especially if not stored under an inert atmosphere.

Q4: How can I check the purity and integrity of my DLG stock solution?

A4: The most effective method for assessing the purity of your DLG stock solution and detecting the presence of the 1,3-isomer is through High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results. Degradation of DLG stock solution due to improper storage, leading to the formation of the 1,3-isomer or hydrolysis products, which may have different biological activities.• Prepare fresh DLG stock solutions before each experiment.• Store stock solutions in single-use aliquots at -80°C.• Verify the purity of the DLG stock solution using HPLC (see Experimental Protocols).
Appearance of a second peak in HPLC analysis. Acyl migration from 1,2-DLG to 1,3-DLG.• Minimize the time the DLG solution is kept at room temperature.• Use aprotic solvents like anhydrous DMSO or DMF for storage.• Store solutions at -80°C.
Precipitation of DLG in aqueous solutions/media. Low aqueous solubility of DLG. High concentration of the organic solvent from the stock solution.• Dilute the DLG stock solution slowly into the aqueous buffer while vortexing.• Keep the final concentration of the organic solvent in the aqueous solution to a minimum (typically ≤ 0.5%).• Consider using a carrier protein like bovine serum albumin (BSA) or preparing lipid vesicles.
Low or no biological activity observed. DLG has degraded. The concentration used is too low. The delivery to the cells is inefficient.• Confirm the purity of your DLG stock solution.• Perform a dose-response experiment to determine the optimal concentration.• Ensure proper solubilization when diluting into aqueous media.

Data Presentation

Solubility of this compound
SolventSolubility
Dimethylformamide (DMF)~20 mg/mL[1]
Ethanol~30 mg/mL[1]
Dimethyl sulfoxide (DMSO)~7 mg/mL[1]
ChloroformSoluble
Ethyl AcetateSoluble
PBS (pH 7.2)~0.25 mg/mL[1]
Estimated Stability of 1,2-Diacylglycerol Solutions (based on data for 1,2-Dipalmitoyl-sn-glycerol)

The primary degradation pathway for 1,2-diacylglycerols in solution is isomerization to the 1,3-isomer. The following table provides an estimate of the stability of 1,2-diacylglycerol solutions under various conditions.

SolventTemperatureEstimated Time to 5% Isomerization
Anhydrous DMSO-20°C> 1 month
Anhydrous DMSO4°CSeveral days to a week
Anhydrous DMSORoom Temperature (20-25°C)Hours to a couple of days
Ethanol-20°CWeeks to a month
Ethanol4°CDays
EthanolRoom Temperature (20-25°C)Hours

Note: This data is extrapolated from studies on similar saturated 1,2-diacylglycerols and should be used as a guideline. Actual stability may vary.

Experimental Protocols

Protocol for Assessing the Stability of this compound Stock Solutions by HPLC

This protocol allows for the separation and quantification of 1,2-DLG and its isomerized product, 1,3-DLG.

1. Materials:

  • This compound (DLG) stock solution to be tested

  • 1,3-Dilauroyl-glycerol standard

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Sample Preparation:

  • Dilute the DLG stock solution to a suitable concentration (e.g., 0.1-1 mg/mL) with the mobile phase.

  • Prepare a standard solution of 1,3-Dilauroyl-glycerol in the mobile phase.

3. HPLC Conditions:

  • Mobile Phase: Isocratic elution with 100% Acetonitrile. A gradient with isopropanol may be used to optimize separation if needed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10-20 µL

4. Analysis:

  • Inject the 1,3-DLG standard to determine its retention time.

  • Inject the DLG sample solution.

  • The 1,2-DLG peak will elute after the 1,3-DLG peak.

  • Quantify the percentage of 1,2-DLG and 1,3-DLG in the sample by comparing the peak areas. The percentage of degradation can be calculated as: % Degradation = (Area of 1,3-DLG peak / (Area of 1,2-DLG peak + Area of 1,3-DLG peak)) * 100

Mandatory Visualizations

Signaling Pathway of Protein Kinase C (PKC) Activation by DLG

PKC_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) DAG This compound (DLG) PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis PKC_inactive Inactive PKC DAG->PKC_inactive Binding & Activation PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate Phosphorylation Receptor GPCR / RTK Receptor->PLC Activation Signal External Signal Signal->Receptor PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Cellular Response

Caption: DLG activates Protein Kinase C (PKC) at the plasma membrane.

Experimental Workflow for DLG Stability Assessment

DLG_Stability_Workflow start Prepare DLG Stock Solution (e.g., in DMSO) aliquot Aliquot into single-use vials start->aliquot storage Store at different conditions (-80°C, -20°C, 4°C, RT) aliquot->storage sampling Sample at various time points (t=0, 1d, 1w, 1m, etc.) storage->sampling hplc Analyze by HPLC sampling->hplc data Quantify 1,2-DLG and 1,3-DLG peaks hplc->data analysis Calculate % degradation and plot stability over time data->analysis

Caption: Workflow for assessing the stability of DLG solutions.

Troubleshooting Logic for DLG Experiments

DLG_Troubleshooting start Inconsistent Experimental Results? check_purity Check DLG Purity with HPLC start->check_purity Yes isomer_present Is 1,3-isomer present? check_purity->isomer_present prepare_fresh Prepare Fresh Stock Solution Store at -80°C in aliquots isomer_present->prepare_fresh Yes check_solubility Check for Precipitation in Aqueous Media isomer_present->check_solubility No success Problem Resolved prepare_fresh->success optimize_dilution Optimize Dilution Protocol (slow addition, vortexing) check_solubility->optimize_dilution Yes dose_response Perform Dose-Response Experiment check_solubility->dose_response No optimize_dilution->success dose_response->success

Caption: Troubleshooting decision tree for DLG-related experiments.

References

addressing inconsistent results in PKC assays with 1,2-Dilauroyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 1,2-Dilauroyl-sn-glycerol (DLG) in Protein Kinase C (PKC) assays.

Frequently Asked Questions (FAQs)

Q1: Why are my PKC assay results inconsistent when using this compound (DLG)?

Inconsistent results with DLG in PKC assays often stem from its physicochemical properties as a saturated diacylglycerol. Key factors include:

  • Poor Solubility and Aggregation: DLG has a high melting point and is poorly soluble in aqueous assay buffers, which can lead to aggregation. This reduces its effective concentration and availability to activate PKC.[1]

  • Suboptimal Lipid Presentation: For PKC activation, DLG needs to be properly incorporated into mixed micelles or lipid vesicles, typically with phosphatidylserine (PS). Improper preparation can lead to inconsistent activation.[1]

  • Differential Isoform Activation: Different PKC isoforms exhibit varying sensitivities to different diacylglycerol species. Saturated DAGs like DLG are generally less potent activators for some isoforms compared to their unsaturated counterparts.[1][2]

  • Reagent Quality and Stability: The purity and storage of DLG and other lipids can affect their performance. Acyl migration from the 1,2- to the 1,3-position can occur, and the 1,3-isomer may have different biological activity.[3]

Q2: What is the optimal way to prepare DLG for a PKC assay?

Proper preparation of lipid micelles or vesicles is crucial for reproducible results. A common and effective method involves creating mixed micelles with a detergent like Triton X-100.[1] This ensures that the hydrophobic DLG is properly dispersed in the aqueous assay buffer and accessible to the PKC enzyme.

Q3: How should I store this compound?

DLG is a saturated diacylglycerol and is relatively stable as a powder if stored properly.[4]

  • Solid Form: Store at -20°C in a tightly sealed glass container under an inert atmosphere (e.g., argon or nitrogen).[3][4]

  • Solutions: It is highly recommended to prepare solutions fresh for each experiment.[3] If storage is necessary, store stock solutions in a glass vial with a Teflon-lined cap at -20°C or -80°C.[4][5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5] Do not store aqueous solutions for more than a day.[6]

Q4: Are there better alternatives to DLG for PKC activation in vitro?

The choice of activator depends on the specific research question.

  • Unsaturated Diacylglycerols: Unsaturated DAGs, such as 1,2-Dioleoyl-sn-glycerol (DOG), are often more potent activators for a broader range of PKC isoforms.[1]

  • Phorbol Esters: Phorbol esters like Phorbol 12-Myristate 13-Acetate (PMA) are potent and stable PKC activators. However, they are not physiological activators and can lead to the long-term down-regulation of some PKC isoforms.[1]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter when working with this compound in PKC assays.

Issue Possible Cause(s) Troubleshooting/Recommendation(s)
Low or No PKC Activation 1. Poor DLG solubility/aggregation. 2. Incorrect lipid presentation.[1] 3. Low PKC isoform sensitivity to DLG.[1][2] 4. Degraded reagents (DLG, PS, ATP).[1]1. Optimize DLG preparation using the mixed micelle protocol. Consider brief sonication or gentle heating. 2. Verify the correct molar ratio of PS to DLG is used. 3. Use a positive control like PMA or an unsaturated DAG (e.g., DOG) to confirm enzyme activity.[1] 4. Use fresh, high-purity lipids and ATP. Store lipids properly under inert gas to prevent oxidation.[1]
High Background Signal 1. Autophosphorylation of PKC. 2. Contaminating kinase activity in the enzyme preparation. 3. Non-specific substrate phosphorylation.1. Run a control reaction without the activator to determine the basal level of autophosphorylation.[1] 2. Use a highly purified PKC enzyme. 3. Optimize the substrate concentration to be optimal for PKC while minimizing non-specific phosphorylation.[1]
High Well-to-Well Variability 1. Incomplete mixing of viscous lipid solutions.[1] 2. Pipetting errors. 3. Inconsistent temperature control.[1] 4. DLG precipitation/aggregation during the assay.[1]1. Ensure thorough mixing by gently vortexing or pipetting all reaction components.[1] 2. Use calibrated pipettes and proper pipetting techniques. 3. Maintain a constant temperature using a water bath or incubator.[1] 4. Visually inspect the assay plate for any visible precipitation. If observed, re-optimize the DLG solubilization protocol.[1]
Second Spot/Peak in TLC/HPLC Analysis Isomerization of 1,2-DLG to the more stable 1,3-DLG. This is accelerated by heat, polar solvents, and acidic or basic conditions.- Prepare solutions fresh whenever possible.[3] - Store stock solutions at -20°C or below.[3] - Avoid prolonged exposure to room temperature.[3] - Use a validated analytical method to quantify the purity of your sample.[3]

Experimental Protocols

Protocol 1: Preparation of DLG/PS Mixed Micelles

This protocol is adapted from methods for preparing lipid activators for in vitro PKC assays.[1][7]

Materials:

  • This compound (DLG)

  • Phosphatidylserine (PS)

  • Chloroform

  • Nitrogen gas

  • 10 mM HEPES buffer (pH 7.4)

  • 1% (w/v) Triton X-100

  • Water bath

  • Vortex mixer

Procedure:

  • In a glass tube, combine the desired amounts of DLG and PS from chloroform stock solutions. A typical molar ratio is 1:4 (DLG:PS).

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Place the tube under a vacuum for at least 30 minutes to remove any residual solvent.

  • Resuspend the dried lipid film in 10 mM HEPES buffer (pH 7.4) containing 0.3% Triton X-100.

  • Alternate between vortexing for 1 minute and incubating in a 37°C water bath for 3 minutes.

  • Repeat this cycle for approximately 30 minutes or until the lipid film is completely dissolved and the solution is clear. This 10X lipid solution can then be diluted into the final kinase assay reaction.[1]

Protocol 2: In Vitro PKC Kinase Assay (Radioactive)

This protocol provides a general framework for measuring PKC activation in vitro.[7][8]

Materials:

  • Recombinant human PKC isoform

  • DLG/PS mixed micelles (from Protocol 1)

  • PKC substrate peptide

  • [γ-³²P]ATP

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT)

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter

Procedure:

  • Set up the kinase reaction in a microcentrifuge tube. For each reaction, add:

    • Assay Buffer

    • DLG/PS mixed micelles

    • PKC substrate peptide

    • Recombinant PKC enzyme

  • Pre-incubate the mixture at 30°C for 5-10 minutes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate at 30°C for 10-30 minutes.

  • Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

Visualizations

PKC_Activation_Pathway PKC Activation by Diacylglycerol cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (e.g., DLG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC (Membrane-bound) DAG->PKC_active recruits & activates Ca_release Ca2+ Release from ER IP3->Ca_release PKC_inactive Inactive PKC (Cytosolic) PKC_inactive->PKC_active translocates Substrate_unphos Substrate PKC_active->Substrate_unphos phosphorylates Ca_release->PKC_active co-activates (conventional PKCs) Substrate_phos Phosphorylated Substrate Substrate_unphos->Substrate_phos Receptor GPCR/RTK Receptor->PLC activates Signal Signal Signal->Receptor

Caption: Canonical PKC activation pathway initiated by receptor-mediated hydrolysis of PIP2.

DLG_Prep_Workflow DLG/PS Mixed Micelle Preparation Workflow start Start: DLG and PS in Chloroform mix 1. Mix DLG & PS (e.g., 1:4 molar ratio) start->mix evaporate 2. Evaporate Solvent (Nitrogen Stream) mix->evaporate vacuum 3. Dry Under Vacuum (≥30 min) evaporate->vacuum resuspend 4. Resuspend in Buffer (HEPES + 0.3% Triton X-100) vacuum->resuspend vortex_heat 5. Vortex (1 min) & Heat (37°C, 3 min) (Repeat for ~30 min) resuspend->vortex_heat end End: Clear 10X Lipid Solution vortex_heat->end

Caption: Workflow for the preparation of this compound (DLG) and Phosphatidylserine (PS) mixed micelles.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent PKC Assay Results start Inconsistent Results check_prep Review DLG/Lipid Preparation Protocol start->check_prep outcome_prep_ok Protocol OK? check_prep->outcome_prep_ok check_storage Verify DLG/Reagent Storage & Age outcome_storage_ok Storage OK? check_storage->outcome_storage_ok check_enzyme Run Positive Control (PMA or Unsaturated DAG) outcome_enzyme_active Enzyme Active? check_enzyme->outcome_enzyme_active check_isoform Consider PKC Isoform Sensitivity outcome_isoform_sensitive Likely Sensitive? check_isoform->outcome_isoform_sensitive outcome_prep_ok->check_storage Yes action_reoptimize_prep Re-optimize Solubilization (Vortex/Heat/Sonication) outcome_prep_ok->action_reoptimize_prep No outcome_storage_ok->check_enzyme Yes action_new_reagents Use Fresh Aliquots or New Reagents outcome_storage_ok->action_new_reagents No outcome_enzyme_active->check_isoform Yes action_check_enzyme_quality Assess Enzyme Purity & Concentration outcome_enzyme_active->action_check_enzyme_quality No action_use_alternative Consider Alternative Activator (e.g., DOG) outcome_isoform_sensitive->action_use_alternative No

Caption: A logical workflow for troubleshooting inconsistent results in PKC assays using DLG.

References

best practices for handling and storing 1,2-Dilauroyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 1,2-Dilauroyl-sn-glycerol (DLG), along with troubleshooting guides and frequently asked questions for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLG)?

A1: this compound is a high-purity saturated diacylglycerol (DAG) that contains lauric acid (12:0) at the sn-1 and sn-2 positions of the glycerol backbone.[1][] In cell biology, it serves as a crucial second messenger in signal transduction pathways, most notably as a stereospecific activator of Protein Kinase C (PKC).[3][4] Its defined structure makes it a valuable tool for studying lipid signaling, membrane dynamics, and enzyme activation.[]

Q2: What are the recommended long-term storage conditions for DLG?

A2: For long-term stability, DLG should be stored as a crystalline solid at -20°C.[1][5] Under these conditions, it is stable for at least four years.[1] It is advisable to store it in a tightly sealed glass container to prevent moisture absorption.[6][7]

Q3: How should I prepare a stock solution of DLG?

A3: To prepare a stock solution, dissolve the DLG solid in an appropriate organic solvent such as ethanol, DMSO, or DMF.[1][8] It is recommended to use glass or teflon-lined containers for preparing and storing organic solutions of lipids.[7] For example, to make a 10 mM stock solution in ethanol, you would dissolve 4.567 mg of DLG in 1 mL of ethanol. Warming the solution slightly or sonicating can aid in dissolution.[8][9]

Q4: Can I store DLG stock solutions? If so, under what conditions?

A4: Yes, stock solutions of DLG in a suitable organic solvent can be stored. For short-term storage (up to one month), aliquots can be kept at -20°C.[9] For longer-term storage (up to six months), it is recommended to store single-use aliquots at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[9]

Q5: Is DLG considered hazardous?

A5: According to available safety data, this compound is not classified as a hazardous substance.[6] However, it may cause mild skin or eye irritation.[6] It is recommended to handle DLG with standard laboratory safety practices, including wearing gloves, safety glasses, and a lab coat.[6][10]

Troubleshooting Guide

Issue 1: My DLG solution is cloudy or has precipitated after dilution into an aqueous buffer.

  • Cause: This is a common issue due to the hydrophobic nature of DLG, which has very low solubility in aqueous solutions like PBS (approximately 0.25 mg/mL).[1][9]

  • Solution:

    • Slow Dilution: Add the organic stock solution of DLG drop-wise into the aqueous buffer while vortexing or stirring continuously to facilitate dispersion.[9]

    • Minimize Organic Solvent: Ensure the final concentration of the organic solvent in your experimental medium is as low as possible (ideally below 0.5% for solvents like DMSO in cell-based assays) to prevent solvent-induced artifacts and cytotoxicity.[9]

    • Use of a Carrier: Consider using a carrier protein, such as bovine serum albumin (BSA), or preparing liposomes to enhance the solubility and delivery of DLG in aqueous systems.[9]

    • Aqueous Solution Stability: Do not store DLG in aqueous solutions for more than one day, as it is prone to hydrolysis and aggregation.[10]

Issue 2: I am observing inconsistent or no biological activity in my experiments (e.g., no PKC activation).

  • Cause: This could be due to several factors, including improper preparation, degradation of DLG, or issues with the experimental system itself.

  • Solution:

    • Verify DLG Integrity: Ensure the DLG has been stored correctly at -20°C and that stock solutions have not undergone multiple freeze-thaw cycles.[1][9] If degradation is suspected, use a fresh vial of DLG.

    • Solvent Control: Always include a "vehicle control" in your experiments, treating a sample with the same concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the DLG. This will help differentiate the effects of DLG from the effects of the solvent.[9]

    • Stereospecificity: Confirm you are using the active sn-1,2 isomer, as PKC activation is stereospecific.[3] Other isomers, like 1,3-diacylglycerols, are not effective activators.

    • Cofactor Requirements: The activation of conventional PKC isoforms requires the presence of calcium (Ca²⁺) and phospholipids like phosphatidylserine (PS) in addition to DAG.[11][12] Ensure these cofactors are present at optimal concentrations in your assay buffer.

Issue 3: I am observing unexpected changes in my cell culture morphology or viability after treatment with DLG.

  • Cause: High concentrations of DLG or the delivery solvent can alter cell membrane properties or induce cytotoxicity.[13][]

  • Solution:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of DLG that elicits the desired biological effect without causing significant cell death.

    • Solvent Toxicity: As mentioned, keep the final solvent concentration to a minimum. Test different concentrations of the solvent alone to determine its toxicity threshold for your specific cell line.[9]

    • Membrane Fluidity: Be aware that incorporating DAGs into cellular membranes can increase membrane fluidity and potentially lead to the formation of non-lamellar structures at high concentrations, which might affect cell health.[13]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference(s)
Ethanol~30 mg/mL[1]
Dimethylformamide (DMF)~20 mg/mL[1]
Dimethyl sulfoxide (DMSO)~7 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.25 mg/mL[1]

Table 2: Storage and Stability of this compound

FormStorage TemperatureStabilityRecommended ContainerReference(s)
Crystalline Solid-20°C≥ 4 yearsTightly sealed glass vial[1]
Organic Stock Solution-20°C (short-term)Up to 1 monthGlass vial with Teflon-lined cap[7][9]
Organic Stock Solution-80°C (long-term)Up to 6 monthsGlass vial with Teflon-lined cap[7][9]

Experimental Protocols

Protocol: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to measure the activation of PKC using DLG as a stimulus in a mixed micellar assay.

Materials:

  • This compound (DLG)

  • Phosphatidylserine (PS)

  • Triton X-100

  • Purified Protein Kinase C enzyme

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

  • ATP, [γ-³²P]-labeled

  • PKC substrate peptide (e.g., Ac-MBP (4-14))

  • 10% Trichloroacetic acid (TCA)

  • Ethanol

  • Scintillation counter and vials

Methodology:

  • Lipid Micelle Preparation:

    • In a glass tube, prepare a lipid mixture by adding appropriate volumes of stock solutions of DLG and PS in an organic solvent (e.g., chloroform or ethanol). A common molar ratio is 8 mol% PS and 2-5 mol% DLG.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

    • Place the tube under a vacuum for at least 1 hour to remove any residual solvent.

    • Resuspend the lipid film in assay buffer containing 0.3% Triton X-100 by vortexing vigorously to form mixed micelles.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Assay Buffer

      • Lipid micelle solution (prepared in step 1)

      • PKC substrate peptide

      • Purified PKC enzyme

    • Include a negative control reaction that contains PS micelles but lacks DLG to measure basal PKC activity.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for 10-15 minutes. Ensure the reaction time is within the linear range of the assay.

  • Termination and Measurement:

    • Stop the reaction by adding an equal volume of 10% TCA.

    • Spot the mixture onto phosphocellulose paper discs.

    • Wash the discs three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final rinse with ethanol and allow the discs to dry completely.

    • Place the discs in scintillation vials with a suitable scintillant and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKC (e.g., in pmol/min/mg) by subtracting the counts from the negative control and correlating the net counts to the amount of phosphate transferred to the substrate peptide.

Visualizations

G cluster_storage DLG Storage & Preparation Workflow start Start: Receive DLG (Crystalline Solid) storage Store at -20°C in sealed glass vial start->storage Long-term storage prep_start Prepare for Use storage->prep_start warm Allow vial to reach room temperature before opening prep_start->warm weigh Weigh desired amount warm->weigh dissolve Dissolve in appropriate organic solvent (e.g., Ethanol) weigh->dissolve stock Stock Solution (e.g., 10 mM in Ethanol) dissolve->stock use_now Use Immediately in Experiment stock->use_now store_solution Store Stock Solution use_now->store_solution No experiment Proceed to Experiment use_now->experiment Yes short_term Short-term: Aliquot and store at -20°C store_solution->short_term long_term Long-term: Aliquot and store at -80°C store_solution->long_term short_term->experiment long_term->experiment end End experiment->end

Caption: Workflow for proper storage and preparation of DLG solutions.

G cluster_pathway PKC Activation Signaling Pathway GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Hydrolyzes IP3 IP3 (Inositol trisphosphate) PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) (e.g., DLG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC_active Active PKC (Membrane-bound) DAG->PKC_active Binds & Activates Calcium Ca²⁺ Release ER->Calcium Calcium->PKC_active Binds & Activates (for cPKC) PKC_inactive Inactive PKC (Cytosolic) PKC_inactive->PKC_active Translocates to membrane Substrates Downstream Substrates PKC_active->Substrates Phosphorylates Response Cellular Response Substrates->Response

Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation.

References

Technical Support Center: Incorporation of 1,2-Dilauroyl-sn-glycerol (DLG) into Lipid Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with incorporating 1,2-Dilauroyl-sn-glycerol (DLG) into lipid vesicles.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLG) and why is it used in lipid vesicle formulations?

A1: this compound (DLG) is a saturated diacylglycerol (DAG) with lauric acid (12:0) fatty acid chains at the sn-1 and sn-2 positions of the glycerol backbone.[1][2] In cell biology, DAGs act as second messengers in signal transduction pathways by activating Protein Kinase C (PKC).[2] In the context of lipid vesicles, DLG is often incorporated to mimic biological membranes, induce changes in membrane properties, or to study its influence on vesicle stability and phase behavior. Long-chain DAGs have been shown to induce lateral phase separation in lipid bilayers.[1]

Q2: What are the key physical and chemical properties of DLG that I should be aware of?

A2: DLG is a crystalline solid at room temperature with a molecular weight of 456.7 g/mol .[1] Its solubility is a critical factor to consider during vesicle preparation. It is soluble in organic solvents like ethanol (30 mg/ml), DMF (20 mg/ml), and DMSO (7 mg/ml), but has very limited solubility in aqueous solutions such as PBS (pH 7.2) (0.25 mg/ml).[1][3] Proper storage is at -20°C for long-term stability.[1]

Troubleshooting Guide

Issue 1: Poor or Incomplete Solubilization of DLG

Symptoms:

  • Visible aggregates or precipitate in the initial lipid/DLG organic solvent mixture.

  • Inability to form a clear, homogenous lipid film after solvent evaporation.

  • Low incorporation efficiency of DLG into the final vesicle formulation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice Ensure the use of a suitable organic solvent or solvent mixture where both the primary phospholipid and DLG are highly soluble. Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v) is commonly used.[4][5]
Insufficient Solvent Volume Increase the volume of the organic solvent to ensure complete dissolution of all lipid components, especially when working with higher concentrations.
Low Temperature Gently warm the solvent mixture to aid in the dissolution of DLG, but be cautious to avoid solvent evaporation before all components are dissolved.
Issue 2: Formation of Unstable or Aggregated Vesicles

Symptoms:

  • Vesicle suspension appears cloudy or contains visible aggregates over time.

  • Inconsistent particle size distribution as measured by Dynamic Light Scattering (DLS).

  • Evidence of vesicle fusion or lipid precipitation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Concentration of DLG Diacylglycerols can alter membrane curvature and promote non-lamellar phases, leading to instability.[6] Systematically decrease the molar percentage of DLG in your formulation to determine the optimal concentration for stable vesicles.
Inappropriate Lipid Composition The choice of the primary phospholipid can influence the stability of DLG-containing vesicles. Consider using phospholipids with acyl chains of similar length to DLG (12 carbons) to minimize hydrophobic mismatch. The inclusion of PEGylated lipids can also improve colloidal stability.[6]
Suboptimal Hydration Conditions Hydrate the lipid film with a buffer at a temperature above the phase transition temperature (Tm) of the primary phospholipid.[5][7] Ensure gentle agitation during hydration to facilitate vesicle formation.
Issue 3: Inhomogeneous Vesicle Size and Lamellarity

Symptoms:

  • Broad size distribution in DLS measurements.

  • Presence of multilamellar vesicles (MLVs) when unilamellar vesicles (LUVs or SUVs) are desired.

  • Low encapsulation efficiency for hydrophilic molecules.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Processing after Hydration The initial product of thin-film hydration is typically a heterogeneous population of MLVs.[5][8]
Sonication: Use a probe or bath sonicator to downsize MLVs into small unilamellar vesicles (SUVs).[5] Be mindful of potential lipid degradation due to localized heating.
Extrusion: Force the vesicle suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce LUVs with a more uniform size distribution.[4][5] This is a gentler method than sonication.
DLG-induced Phase Separation DLG can induce the formation of distinct lipid domains within the bilayer.[1] This phase separation might affect the mechanical properties of the membrane and lead to budding or the formation of vesicles with varied compositions. Consider analyzing the phase behavior of your specific lipid mixture using techniques like differential scanning calorimetry (DSC).

Experimental Protocols

Protocol 1: Preparation of DLG-Containing LUVs by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound.

Materials:

  • Primary phospholipid (e.g., 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • This compound (DLG)

  • Chloroform

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Glass vials or round-bottom flask

  • Rotary evaporator or a stream of inert gas (nitrogen or argon)

  • Vacuum desiccator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, dissolve the desired amounts of the primary phospholipid and DLG in chloroform to achieve the target molar ratio.[4]

  • Film Formation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin, uniform lipid film on the inner surface.[9] Alternatively, use a rotary evaporator.

  • Drying: Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.[9]

  • Hydration: Add the hydration buffer, pre-heated to a temperature above the phase transition temperature of the primary phospholipid, to the dried lipid film.[5][7]

  • Vortexing: Vortex the vial for several minutes until the lipid film is fully resuspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: Assemble the liposome extruder with the desired polycarbonate membrane. Transfer the MLV suspension to the extruder and pass it through the membrane 10-20 times. This will produce LUVs with a more uniform size distribution.[4]

Visualization

Experimental Workflow for LUV Preparation

G cluster_0 Preparation cluster_1 Vesicle Formation cluster_2 Sizing A 1. Dissolve Lipids & DLG in Organic Solvent B 2. Form Thin Lipid Film (Evaporation) A->B C 3. Dry Under Vacuum B->C D 4. Hydrate with Aqueous Buffer C->D E 5. Form MLVs (Vortexing) D->E F 6. Extrusion through Polycarbonate Membrane E->F G 7. Homogeneous LUVs F->G

Workflow for preparing DLG-containing LUVs.

Troubleshooting Logic for Vesicle Instability

G A Problem: Unstable/Aggregated Vesicles B High DLG Concentration? A->B C Inappropriate Lipid Composition? A->C D Suboptimal Hydration? A->D B->C No E Solution: Decrease DLG Molar % B->E Yes C->D No F Solution: Optimize Phospholipid Choice (e.g., chain length matching, add PEG-lipid) C->F Yes G Solution: Hydrate above Tm, Gentle Agitation D->G Yes

Troubleshooting guide for unstable DLG vesicles.

References

Technical Support Center: Optimizing Incubation Time for 1,2-Dilauroyl-sn-glycerol in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for 1,2-Dilauroyl-sn-glycerol (DLG) in various cellular assays. DLG is a synthetic, cell-permeant diacylglycerol (DAG) analog that acts as a potent activator of Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[1] The precise timing of DLG exposure is critical for achieving robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (DLG)?

A1: this compound is a diacylglycerol analog that mimics the function of endogenous DAG.[1] It activates conventional and novel isoforms of Protein Kinase C (PKC) by binding to their C1 domain. This activation leads to the translocation of PKC to cellular membranes and the subsequent phosphorylation of a wide range of protein substrates, initiating various downstream signaling cascades.

Q2: How quickly can I expect to see a cellular response after adding DLG?

A2: The initial activation of PKC by DLG is a rapid event, typically occurring within minutes of addition. Downstream signaling events, such as the phosphorylation of direct PKC substrates, can also be detected within a short timeframe. However, more complex cellular responses, such as changes in gene expression, cell proliferation, or apoptosis, will require longer incubation periods, often spanning several hours to days.

Q3: What is a good starting point for an incubation time-course experiment?

A3: For short-term signaling studies, such as assessing the phosphorylation of a PKC substrate by Western blot, a good starting time-course would be: 0, 5, 15, 30, and 60 minutes. For longer-term assays, such as cell proliferation or apoptosis assays, a broader range of time points should be evaluated, for example: 0, 6, 12, 24, and 48 hours.

Q4: Can the optimal incubation time for DLG vary between different cell types?

A4: Yes, the optimal incubation time can vary significantly between different cell types. This variability is due to differences in cell membrane composition, the expression levels of PKC isoforms and their substrates, and the activity of enzymes that metabolize diacylglycerols. Therefore, it is crucial to empirically determine the optimal incubation time for each cell line and experimental condition.

Q5: How does the concentration of DLG affect the optimal incubation time?

A5: The concentration of DLG and the incubation time are interrelated. Higher concentrations of DLG may elicit a faster and more robust response, potentially shortening the optimal incubation time. Conversely, lower concentrations may require a longer incubation period to achieve the desired effect. It is recommended to first determine an effective DLG concentration and then perform a time-course experiment at that fixed concentration.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No cellular response observed after DLG treatment. 1. Incubation time is too short: The downstream effect being measured may require a longer period to manifest. 2. Incubation time is too long: The cellular response may be transient and has already returned to baseline. 3. DLG degradation: DLG may not be stable in the cell culture medium for the duration of a long incubation.1. Perform a time-course experiment with a broader range of time points (e.g., from minutes to 24-48 hours). 2. For signaling studies, focus on earlier time points (e.g., 0-60 minutes). 3. For long-term experiments, consider replenishing the DLG-containing medium at regular intervals.
High background signal or cellular toxicity observed. 1. Prolonged incubation: Long exposure to DLG, especially at high concentrations, can lead to off-target effects and cytotoxicity. 2. Solvent toxicity: The solvent used to dissolve DLG (e.g., DMSO) may be toxic to the cells at the final concentration used, particularly with long incubation times.1. Reduce the incubation time. Perform a time-course experiment to find the shortest time that gives a robust signal. 2. Ensure the final concentration of the solvent is below the toxic threshold for your cell line. Include a vehicle-only control for the longest incubation time to assess solvent toxicity.
Inconsistent or variable results between experiments. 1. Inconsistent incubation timing: Minor variations in the duration of DLG exposure can lead to significant differences in the measured response, especially for rapid signaling events. 2. Cell passage number and confluency: The physiological state of the cells can affect their response to stimuli.1. Use a precise timer for all incubations and stagger the addition of DLG to different wells/plates to ensure accurate timing. 2. Standardize cell culture conditions, including using a consistent range of passage numbers and seeding cells to reach a similar confluency for each experiment.

Data Presentation: Expected Time Frames for DLG-Induced Cellular Events

The following table summarizes the generally expected time frames for various cellular responses following DLG treatment. Note: These are estimates and the optimal time for a specific assay must be determined experimentally.

Cellular Event Typical Incubation Time Assay Example
PKC Translocation 1 - 15 minutesImmunofluorescence Microscopy
Substrate Phosphorylation 5 - 60 minutesWestern Blot, ELISA
Gene Expression Changes 1 - 24 hoursRT-qPCR, Microarray
Cell Proliferation/Viability 24 - 72 hoursMTT, WST-1, or CellTiter-Glo® Assays
Apoptosis Induction 6 - 48 hoursAnnexin V/PI Staining, Caspase Activity Assays

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for a Phosphorylated Protein Target via Western Blot

This protocol provides a framework for establishing the optimal DLG incubation time for a specific signaling event.

1. Cell Seeding:

  • Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of the experiment.

2. Cell Starvation (Optional):

  • If studying signaling pathways that are sensitive to serum components, serum-starve the cells for 4-24 hours prior to DLG treatment.

3. DLG Treatment:

  • Prepare a working solution of DLG in serum-free medium at the desired final concentration.

  • Treat the cells for a range of time points (e.g., 0, 5, 15, 30, 60, 120 minutes). The "0 minute" time point should be a vehicle control.

  • To ensure accurate timing, add the DLG solution to the wells at staggered intervals, planning to harvest all wells simultaneously.

4. Cell Lysis:

  • At the end of the incubation period, aspirate the medium and wash the cells once with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

5. Protein Quantification and Western Blot:

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Perform SDS-PAGE, protein transfer to a membrane (e.g., PVDF), and immunoblotting with a primary antibody specific for the phosphorylated protein of interest.

  • Use an antibody against the total protein as a loading control.

  • Develop the blot using a chemiluminescent substrate and an imaging system.

6. Analysis:

  • Quantify the band intensities for the phosphorylated protein and the total protein.

  • Normalize the phosphorylated protein signal to the total protein signal for each time point.

  • Plot the normalized signal against time to determine the time point at which the peak response occurs. This is the optimal incubation time for this specific endpoint.

Mandatory Visualizations

G DLG-PKC Signaling Pathway DLG This compound (DLG) PKC Protein Kinase C (PKC) DLG->PKC activates Substrate Substrate Protein PKC->Substrate phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Apoptosis) pSubstrate->Response leads to

Caption: DLG activates PKC, leading to substrate phosphorylation and cellular responses.

G Workflow for Optimal Incubation Time Determination Start Start: Seed Cells Starve Serum Starve (Optional) Start->Starve Treat Treat with DLG at Various Time Points Starve->Treat Harvest Harvest Cells and Prepare Lysates Treat->Harvest Assay Perform Assay (e.g., Western Blot) Harvest->Assay Analyze Analyze Data and Plot Time Course Assay->Analyze End End: Optimal Time Determined Analyze->End G Troubleshooting DLG Incubation Time Start Problem with DLG Experiment NoResponse No Response Observed? Start->NoResponse HighBackground High Background/Toxicity? Start->HighBackground NoResponse->HighBackground No CheckShortTime Test Shorter Times (min-1h) NoResponse->CheckShortTime Yes ReduceTime Reduce Incubation Time HighBackground->ReduceTime Yes CheckConcentration Verify DLG Concentration & Viability HighBackground->CheckConcentration No CheckLongTime Test Longer Times (1-48h) CheckShortTime->CheckLongTime

References

Validation & Comparative

Validating Protein Kinase C Activation: A Comparative Guide to 1,2-Dilauroyl-sn-glycerol and Alternative Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2-Dilauroyl-sn-glycerol (DLG) as an activator of Protein Kinase C (PKC) against other commonly used alternatives. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of signaling pathways and experimental workflows to aid in the design and interpretation of research in cell signaling and drug development.

Introduction to Protein Kinase C Activation

Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical mediators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and gene expression. The activation of conventional (cPKC) and novel (nPKC) isoforms is a key event in signal transduction, often initiated by the generation of the second messenger diacylglycerol (DAG). This compound is a saturated diacylglycerol that can be used to probe the activation of PKC. Understanding the nuances of PKC activation by specific DAGs like DLG, in comparison to other activators, is crucial for elucidating specific signaling pathways and for the development of targeted therapeutics.

Comparative Analysis of PKC Activators

The efficacy and outcome of PKC activation are highly dependent on the nature of the activator. Factors such as the structure of the diacylglycerol, including the length and saturation of its fatty acyl chains, can significantly influence the potency and isoform specificity of PKC activation.[1][2] Generally, unsaturated 1,2-diacylglycerols are more potent activators than their saturated counterparts.[3][4][5]

Phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA) or 12-O-tetradecanoylphorbol-13-acetate (TPA), are potent tumor promoters that act as highly effective PKC activators by mimicking DAG.[6] However, they can induce a prolonged and sometimes irreversible activation of PKC, which may not reflect physiological signaling and can lead to downstream effects not observed with natural diacylglycerols.[7]

Data Presentation: Quantitative Comparison of PKC Activators

The following tables summarize the comparative performance of DLG and other common PKC activators. It is important to note that the potency of these activators can be influenced by the specific experimental conditions, including the lipid composition of vesicles or micelles used in in vitro assays.

ActivatorPKC Isoform(s)Relative Activation PotencyKey Findings
This compound (DLG) Conventional and Novel PKCsModerateA saturated diacylglycerol that can activate PKC. Its potency is generally lower than unsaturated DAGs and phorbol esters.
1,2-Dioctanoyl-sn-glycerol (DOG) PKCαLow to ModerateA cell-permeant diacylglycerol with short fatty acyl chains that shows high activation capacity in some systems, but reduced potency for PKCα in others.[1][2][3]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) PKCα, PKCδHighA naturally abundant, unsaturated diacylglycerol that is a potent activator of several PKC isoforms.[2]
Phorbol 12-myristate 13-acetate (PMA/TPA) Conventional and Novel PKCsHighA very potent and widely used PKC activator that can mimic DAG.[6][8] It is often used as a positive control.[2] However, it may elicit cellular responses that differ from those induced by diacylglycerols.[7]
Bryostatin-1 Conventional and Novel PKCsHighA macrocyclic lactone that is a potent activator of PKC.
Fatty Acyl Chain CharacteristicsGeneral Effect on PKC ActivationSupporting Observations
Unsaturation Increased PotencyUnsaturated 1,2-diacylglycerols are generally more potent activators than saturated ones.[3][4][5]
Chain Length Optimal Length ExistsDiacylglycerols with shorter fatty acyl chains can exhibit high activation capacity.[3][4] For saturated DAGs, an optimal acyl chain length of around 14 carbons has been noted for binding.[2]
sn-2 Position Substitution Modulates PotencyThe presence of polyunsaturated fatty acids at the sn-2 position can increase the potency of DAG to stimulate PKC activity in vitro.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of PKC Activation by this compound

PKC_Activation_DLG cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DLG This compound (DLG) PIP2->DLG PKC_active Active PKC (Membrane-Bound) Substrate_unphos Substrate (unphosphorylated) PKC_active->Substrate_unphos Phosphorylates Receptor GPCR / RTK Receptor->PLC Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocates to membrane & binds DLG Substrate_phos Substrate (phosphorylated) Substrate_unphos->Substrate_phos Cell_Response Cellular Response Substrate_phos->Cell_Response

PKC activation pathway initiated by DLG.
Experimental Workflow for Comparing PKC Activators

Compare_PKC_Activators cluster_planning Experimental Design cluster_execution Assay Execution cluster_analysis Data Analysis & Conclusion start Select PKC Activators (e.g., DLG vs. PMA) assays Choose Validation Assays start->assays kinase_assay In Vitro Kinase Assay (Determine EC50) assays->kinase_assay translocation_assay PKC Translocation Assay (Cellular Potency) assays->translocation_assay western_blot Western Blot (Downstream Substrate Phosphorylation) assays->western_blot data_analysis Analyze & Compare Data (Potency, Efficacy, Duration) kinase_assay->data_analysis translocation_assay->data_analysis western_blot->data_analysis conclusion Draw Conclusions on Activator-Specific Effects data_analysis->conclusion

Workflow for comparing PKC activators.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key assays used to measure PKC activation.

In Vitro PKC Kinase Assay (Non-Radioactive, ELISA-based)

This protocol describes a method to quantify the in vitro activity of a specific PKC isoform in the presence of DLG or an alternative activator.

Materials:

  • Purified recombinant PKC isoform

  • This compound (DLG) and other activators (e.g., PMA)

  • Phosphatidylserine (PS)

  • PKC substrate peptide-coated 96-well plate

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • ATP solution

  • Phospho-specific primary antibody against the substrate peptide

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Lipid Vesicle Preparation:

    • Prepare a mixture of DLG (or other lipid activator) and PS in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in kinase reaction buffer.

    • Sonicate the suspension to form small unilamellar vesicles.

  • Kinase Reaction:

    • To the substrate-coated wells, add the kinase reaction buffer, the prepared lipid vesicles, and the purified PKC isoform.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Wash the wells with wash buffer.

    • Add the phospho-specific primary antibody and incubate for 1 hour at room temperature.

    • Wash the wells and add the HRP-conjugated secondary antibody, incubating for 1 hour at room temperature.

    • After a final wash, add the TMB substrate and incubate in the dark.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the PKC activity.[9][10]

PKC Translocation Assay (Immunofluorescence)

This assay visualizes the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane in intact cells.[11]

Materials:

  • Cells cultured on glass coverslips

  • This compound (DLG) or other activators (e.g., PMA)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody specific for the PKC isoform of interest

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence or confocal microscope

Procedure:

  • Cell Treatment:

    • Treat cells with DLG, PMA, or vehicle control for the desired time points (e.g., 5, 15, 30 minutes).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-PKC antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Wash three times with PBS.

  • Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence or confocal microscope.[6]

Data Analysis:

  • Quantify the fluorescence intensity at the plasma membrane and in the cytosol for multiple cells. The ratio of membrane-to-cytosol fluorescence is a measure of PKC translocation and activation.

Conclusion

The validation of Protein Kinase C activation is a fundamental aspect of cell signaling research and drug discovery. This compound serves as a useful tool to activate PKC, representing a saturated diacylglycerol species. However, its potency and the cellular responses it elicits can differ from those of unsaturated diacylglycerols and synthetic activators like phorbol esters. This guide provides a framework for the comparative analysis of DLG and other PKC activators, emphasizing the importance of utilizing standardized and well-controlled experimental protocols to ensure the accurate interpretation of findings. The choice of activator should be carefully considered based on the specific research question, the PKC isoforms of interest, and the desired physiological relevance of the study.

References

A Comparative Guide to PKC Activation: 1,2-Dilauroyl-sn-glycerol vs. Phorbol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two key classes of Protein Kinase C activators.

This guide provides a comprehensive comparison of 1,2-Dilauroyl-sn-glycerol, a naturally occurring diacylglycerol (DAG), and phorbol esters, potent tumor promoters, in their ability to activate Protein Kinase C (PKC). Understanding the nuances of these activators is critical for research in signal transduction and for the development of therapeutics targeting the PKC family.

Executive Summary

Both this compound and phorbol esters are powerful activators of conventional and novel PKC isoforms through their interaction with the C1 domain. However, they exhibit significant differences in their mechanism, potency, and downstream cellular effects. Phorbol esters, such as Phorbol 12-Myristate 13-Acetate (PMA), are structural and functional analogs of DAG, but they induce a more sustained and potent activation of PKC.[1] In contrast, the activation by this compound is transient due to its rapid metabolism. These differences in activation kinetics lead to distinct downstream signaling profiles and cellular outcomes.

Mechanism of Action: A Tale of Two Activators

Protein Kinase C activation is a critical step in numerous cellular signaling cascades. Both this compound and phorbol esters initiate this process by binding to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms. This binding event recruits PKC to the cell membrane, leading to a conformational change that relieves autoinhibition and activates the kinase. For conventional PKC isoforms, this activation is also dependent on calcium ions.[2]

Phorbol esters are noted for their high affinity for the C1 domain, often two orders of magnitude higher than that of DAGs.[3] This high affinity, coupled with their metabolic stability, results in prolonged and robust PKC activation. In contrast, this compound, as an endogenous signaling molecule, is rapidly metabolized, leading to a transient activation of PKC.[4] There is also evidence to suggest that diacylglycerols and phorbol esters may bind to different sites on PKC and induce distinct conformational changes in the enzyme.[5]

dot

cluster_ligand PKC Activators cluster_pkc PKC Activation cluster_downstream Downstream Signaling Phorbol Esters Phorbol Esters C1 Domain Binding C1 Domain Binding Phorbol Esters->C1 Domain Binding High Affinity, Sustained This compound This compound This compound->C1 Domain Binding Lower Affinity, Transient PKC (inactive) PKC (inactive) PKC (inactive)->C1 Domain Binding PKC (active) PKC (active) Substrate Phosphorylation Substrate Phosphorylation PKC (active)->Substrate Phosphorylation Translocation to Membrane Translocation to Membrane C1 Domain Binding->Translocation to Membrane Translocation to Membrane->PKC (active) Cellular Response Cellular Response Substrate Phosphorylation->Cellular Response cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_quant Quantification Prepare Reaction Mix Prepare Reaction Mix: - Purified PKC - Peptide Substrate - Activator (DAG or Phorbol Ester) - Kinase Buffer Initiate Reaction Initiate with [γ-³²P]ATP Prepare Reaction Mix->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Stop Reaction Stop by spotting on P81 paper Incubate->Stop Reaction Wash P81 Paper Wash P81 Paper Stop Reaction->Wash P81 Paper Scintillation Counting Scintillation Counting Wash P81 Paper->Scintillation Counting Data Analysis Plot Activity vs. [Activator] Determine EC50 Scintillation Counting->Data Analysis

References

A Comparative Guide to Diacylglycerol Analogs in Cellular Signaling: 1,2-Dilauroyl-sn-glycerol vs. 1,2-Dioleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers that play a pivotal role in a multitude of cellular signaling pathways.[1][2][3] Generated at the cell membrane through the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2), DAGs function primarily by recruiting and activating a host of downstream effector proteins, most notably the Protein Kinase C (PKC) family of serine/threonine kinases.[1][4][5] The activation of PKC initiates signaling cascades that regulate fundamental cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[1][2][5]

The specific molecular species of DAG, characterized by the fatty acid chains esterified to the glycerol backbone, can significantly influence its biological activity.[1][6][7] Researchers commonly utilize synthetic DAG analogs to probe these signaling pathways. This guide provides an objective comparison of two widely used DAG analogs: 1,2-Dilauroyl-sn-glycerol (DLG) and 1,2-dioleoyl-sn-glycerol (DOG). We will examine their structural differences, compare their efficacy in activating key signaling enzymes, and provide detailed experimental protocols for their use.

Structural and Physicochemical Distinctions

The fundamental difference between DLG and DOG lies in the structure of their fatty acid chains. This structural variance dictates their physicochemical properties and, consequently, their behavior within the cellular environment.

  • This compound (DLG): Features two saturated 12-carbon lauric acid chains at the sn-1 and sn-2 positions.[8] The saturated nature of these shorter chains allows for tighter packing within lipid membranes.

  • 1,2-Dioleoyl-sn-glycerol (DOG): Contains two monounsaturated 18-carbon oleic acid chains, each with a single cis double bond.[5] The kink introduced by the double bond disrupts packing, increasing membrane fluidity.

These differences in acyl chain length and saturation are not trivial; they influence how these molecules integrate into and perturb the lipid bilayer, which can affect the recruitment and activation of downstream signaling proteins.[8]

G cluster_DLG This compound (DLG) cluster_DOG 1,2-Dioleoyl-sn-glycerol (DOG) cluster_comparison Key Differences DLG DLG C27H52O5 MW: 456.7 g/mol Structure: Saturated Lauric Acid (12:0) Saturated Lauric Acid (12:0) structure_comp Acyl Chain Saturation DLG:head->structure_comp Saturated length_comp Acyl Chain Length DLG:head->length_comp Shorter (C12) DOG DOG C39H72O5 MW: 621.0 g/mol Structure: Monounsaturated Oleic Acid (18:1) Monounsaturated Oleic Acid (18:1) DOG:head->structure_comp Unsaturated DOG:head->length_comp Longer (C18) property_comp Physicochemical Properties structure_comp->property_comp length_comp->property_comp

Caption: Structural and property comparison of DLG and DOG.

Comparative Analysis in Cell Signaling

The primary signaling roles of DLG and DOG involve the modulation of two key enzyme families: Protein Kinase C (PKC) and Diacylglycerol Kinases (DGKs).

Protein Kinase C (PKC) Activation

Both DLG and DOG activate conventional (cPKC) and novel (nPKC) isoforms by binding to their conserved C1 domains, inducing a conformational change that relieves autoinhibition and initiates kinase activity.[4][9] However, the efficacy of activation can vary significantly between DAG species and PKC isoforms. Studies have shown that different PKC isoforms exhibit distinct preferences for the fatty acid composition of the activating DAG.[7][10]

For example, some PKC isoforms are more potently activated by DAGs containing longer, polyunsaturated fatty acids, while others show less specificity.[10] While direct, extensive comparative data for DLG versus DOG across all PKC isoforms is limited, the existing literature suggests that the structural differences are biologically significant.

Table 1: Comparative Effects of Diacylglycerol Species on PKC Isoform Activity

PKC Isoform Activating DG Species Observation Reference
PKCα 18:0/22:6-DG Showed less preference for this polyunsaturated DG at low concentrations (2 mmol%). [7][10]
PKCγ 18:0/22:6-DG Exhibited a moderate preference for this polyunsaturated DG at 2 mmol%. [10]
PKCδ 18:0/22:6-DG Displayed a preference for this polyunsaturated DG at higher concentrations (20 and 200 mmol%). [10]
PKCθ 18:0/22:6-DG Activity was most strongly increased by DG and showed a preference for this polyunsaturated species at 2 and 20 mmol%. [10]

| PKCβII | Various DGs | Did not show a significant preference for the DG species tested. |[10] |

Note: This table includes data for other DAG species to illustrate the principle of isoform-specific activation. 18:0/22:6-DG is 1-stearoyl-2-docosahexaenoyl-sn-glycerol.

G PLC Phospholipase C (PLC) DAG DAG (DLG or DOG) PLC->DAG hydrolyzes PIP2 PIP2 PKC Inactive PKC DAG->PKC binds & activates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate for PKC_active Active PKC Substrate Substrate Proteins PKC_active->Substrate phosphorylates pSubstrate Phosphorylated Substrates Response Cellular Response (Proliferation, etc.) pSubstrate->Response PA Phosphatidic Acid (PA) DGK->PA produces PA->Response other signaling

Caption: Core signaling pathway involving diacylglycerol.
Diacylglycerol Kinase (DGK) Substrate Activity

DGKs terminate DAG signaling by phosphorylating it to produce phosphatidic acid (PA), another important signaling lipid.[4][11][12] There are ten known isoforms of DGK, and they also exhibit differential substrate preferences. Both DLG and DOG are commonly used as substrates in DGK activity assays. For instance, some commercial assay development and profiling services utilize DLG as a universal substrate for all ten DGK isoforms.[12] Other established protocols specifically mention the use of DOG.[11]

The choice of substrate can be critical, as the kinetics of the DGK reaction (Km and Vmax) will depend on the specific isoform and the structure of the DAG molecule.

Table 2: Diacylglycerol Kinase Kinetic Parameters

DGK Isoform Substrate Apparent ATP Km (µM) Notes Reference
DGKα This compound (DLG) 10 - 50 Determined at 500 µM DLG. [12]
DGKζ This compound (DLG) 10 - 50 Determined at 500 µM DLG. [12]

| Plant DGK | 1,2-Dioleoyl-sn-glycerol (DOG) | Varies | Kinetic values can vary significantly between isoforms and assay conditions. |[11] |

Experimental Protocols

Accurate and reproducible data require robust experimental protocols. Below are detailed methodologies for key assays used to study the effects of DLG and DOG.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay (Radiometric)

This protocol describes a classic method to measure PKC activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.[13][14]

Materials and Reagents:

  • Purified recombinant PKC isozyme

  • PKC substrate peptide (e.g., Myelin Basic Protein fragment)

  • Lipid Activator: Phosphatidylserine (PS) and DLG or DOG

  • [γ-³²P]ATP

  • Assay Dilution Buffer (ADB)

  • Kinase Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • Termination solution (e.g., 0.75% phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Methodology:

  • Prepare Lipid Activator: Co-sonicate phosphatidylserine (PS) with either DLG or DOG in buffer on ice to form lipid vesicles. A typical final concentration might be 0.5 mg/mL PS and 0.05 mg/mL DAG.

  • Reaction Setup: In a microcentrifuge tube on ice, add the following in order: Assay Dilution Buffer, substrate peptide, the prepared lipid activator, and the purified PKC enzyme.

  • Initiate Reaction: Start the kinase reaction by adding the Mg²⁺/ATP mixture containing [γ-³²P]ATP. Vortex gently.

  • Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes. Ensure the reaction stays within the linear range.

  • Termination: Stop the reaction by spotting a 25 µL aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.

  • Washing: Immediately place the P81 paper in a beaker of 0.75% phosphoric acid. Wash three to four times with gentle stirring for 5 minutes each wash to remove unbound [γ-³²P]ATP. Perform a final wash with acetone.[13]

  • Quantification: Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

G A 1. Prepare Reagents (Enzyme, Substrate, DLG/DOG, [γ-³²P]ATP) B 2. Set up Kinase Reaction on Ice A->B C 3. Initiate Reaction with [γ-³²P]ATP B->C D 4. Incubate at 30°C C->D E 5. Terminate Reaction (Spot on P81 Paper) D->E F 6. Wash Paper to Remove Unbound ATP E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Analyze Data G->H

Caption: General experimental workflow for a radiometric kinase assay.
Protocol 2: Diacylglycerol Kinase (DGK) Activity Assay (Fluorometric)

This protocol is based on a coupled enzymatic reaction where the product of the DGK reaction, phosphatidic acid, is measured fluorometrically. It is a non-isotopic and safer alternative to traditional radiometric assays.[15][16]

Materials and Reagents:

  • DGK enzyme source (purified enzyme or cell lysate)

  • DAG Substrate (DLG or DOG)

  • Kinase Buffer (containing ATP and MgCl₂)

  • Lipase Solution

  • Glycerol-3-Phosphate Oxidase

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., ADHP or a similar H₂O₂-sensitive probe)

  • 96-well microtiter plate (black, clear bottom)

  • Fluorometric plate reader (Ex. 530-560 nm / Em. 585-595 nm)

Methodology:

  • Reaction Setup: To wells of a 96-well plate, add the DAG substrate. Add the DGK enzyme source (or blank control).

  • DGK Reaction: Initiate the reaction by adding the Kinase Buffer containing ATP. Mix thoroughly.

  • First Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the DGK to produce phosphatidic acid (PA).

  • Lipase Reaction: Add the Lipase Solution to each well. This hydrolyzes the newly formed PA to glycerol-3-phosphate (G3P).

  • Second Incubation: Incubate the plate at 37°C for another 30 minutes.

  • Detection: Prepare and add a detection mixture containing glycerol-3-phosphate oxidase, HRP, and the fluorometric probe. The oxidase converts G3P, producing hydrogen peroxide (H₂O₂). HRP then uses the H₂O₂ to react with the probe, generating a fluorescent signal.

  • Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the fluorescence using a plate reader.

  • Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Determine DGK activity by comparing the fluorescence of the samples to a standard curve generated with known concentrations of PA or G3P.

Conclusion and Recommendations

Both this compound (DLG) and 1,2-dioleoyl-sn-glycerol (DOG) are invaluable tools for dissecting DAG-mediated signaling pathways. The choice between them should be guided by the specific experimental question and an understanding of their inherent structural and functional differences.

  • 1,2-Dioleoyl-sn-glycerol (DOG) , with its oleic acid chains, is often considered more physiologically representative of the endogenous DAG species produced upon receptor stimulation in many mammalian cells. It is an excellent choice for studies aiming to mimic natural signaling events.

  • This compound (DLG) , with its shorter, saturated acyl chains, may exhibit different physical behaviors in membranes and has been successfully employed as a substrate for comprehensive DGK isoform profiling.[12] Its distinct properties may be advantageous for specific biophysical studies or for elucidating isoform-specific enzyme kinetics.

Ultimately, the structural diversity of DAGs is a key regulatory layer in cell signaling. Researchers must consider that results obtained with one analog may not be fully recapitulated with another. Acknowledging the specific fatty acid composition of the DAG analog used is crucial for the accurate interpretation of experimental data and for advancing our understanding of the complex and nuanced world of lipid signaling.

References

A Comparative Guide to Assessing the Purity of 1,2-Dilauroyl-sn-glycerol Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of lipid-based molecules like 1,2-Dilauroyl-sn-glycerol (DLG) is critical for experimental reproducibility and the safety and efficacy of therapeutic formulations. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for assessing DLG purity, supported by experimental data and detailed protocols.

Introduction to this compound and the Importance of Purity

This compound is a diacylglycerol (DAG) that plays a significant role in cellular signaling.[1][2] Specifically, DAGs are key second messengers that can activate Protein Kinase C (PKC), a crucial regulator of various cellular processes.[1] Given its role in fundamental biological pathways, the purity of DLG is paramount. Impurities, such as regioisomers (1,3-Dilauroyl-sn-glycerol), monoacylglycerols, or residual starting materials from synthesis, can lead to ambiguous experimental results and potentially adverse effects in therapeutic applications.

Mass Spectrometry: The Gold Standard for Purity Assessment

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the benchmark for the analysis of lipids due to its high sensitivity, specificity, and ability to provide detailed structural information. This technique allows for the confident identification and quantification of DLG and its potential impurities.

Key Advantages of LC-MS/MS:

  • High Sensitivity: Capable of detecting trace-level impurities.

  • High Specificity: Provides molecular weight and fragmentation data, allowing for unambiguous identification of DLG and its isomers.

  • Quantitative Accuracy: When used with appropriate internal standards, LC-MS/MS offers precise quantification of purity.

Comparison of Analytical Techniques for Purity Assessment

While LC-MS/MS is a powerful tool, other analytical techniques can also be employed to assess the purity of DLG. The following table summarizes the key performance parameters of mass spectrometry compared to other common methods.

Technique Principle Information Provided Limit of Detection (LOD) / Limit of Quantification (LOQ) Throughput Strengths Limitations
LC-MS/MS Separation by liquid chromatography followed by mass-to-charge ratio analysis of the parent ion and its fragments.Molecular weight, structural information (fragmentation pattern), and quantification.Very low (pg to ng range).HighHigh sensitivity and specificity. Can distinguish isomers.Higher instrument cost and complexity.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) Separation by HPLC with detection based on the charge of aerosolized analyte particles.Quantification of non-volatile and semi-volatile compounds.Low (ng range).[3]HighUniversal detection for non-volatile analytes with near-uniform response.[4] Good for quantifying known impurities.Does not provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural information, including stereochemistry and isomeric purity. Quantification based on signal integration.Higher (µg to mg range).Low to MediumExcellent for structural elucidation and quantification without a reference standard for each impurity.Lower sensitivity compared to MS. Complex spectra for mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds by gas chromatography followed by mass analysis.Molecular weight and fragmentation pattern of volatile derivatives.Low (pg to ng range).HighHigh resolution and sensitivity for volatile compounds.Requires derivatization for non-volatile lipids like DLG, which adds complexity.
Experimental Protocols

This protocol outlines a general procedure for the quantitative analysis of DLG purity using a reversed-phase HPLC system coupled to a tandem mass spectrometer.

1. Sample Preparation:

  • Accurately weigh and dissolve the DLG sample in a suitable organic solvent (e.g., 2:1 v/v chloroform:methanol) to a final concentration of 1 mg/mL.

  • Prepare a series of dilutions to create a working concentration suitable for the instrument (e.g., 1-10 µg/mL).

2. LC-MS/MS Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.[5]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for diacylglycerols, often detecting the ammonium adduct [M+NH₄]⁺.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification of DLG and potential impurities. The precursor ion for DLG (C₂₇H₅₂O₅, MW: 456.7 g/mol ) would be the [M+NH₄]⁺ ion at m/z 474.7. Product ions would correspond to the neutral loss of a lauroyl group or other characteristic fragments.

3. Data Analysis:

  • Integrate the peak areas for DLG and any detected impurities.

  • Calculate the purity of DLG as the percentage of the DLG peak area relative to the total peak area of all lipid species.

Visualizing the Experimental Workflow and Biological Context

To better illustrate the processes involved in DLG analysis and its biological relevance, the following diagrams are provided.

experimental_workflow sample DLG Sample dissolve Dissolve in Organic Solvent sample->dissolve dilute Serial Dilution dissolve->dilute hplc HPLC Separation (C18 Column) dilute->hplc esi Electrospray Ionization (ESI) hplc->esi ms Mass Spectrometry (MS Scan) esi->ms msms Tandem MS (MS/MS Fragmentation) ms->msms integrate Peak Integration msms->integrate calculate Purity Calculation integrate->calculate

Caption: Experimental workflow for DLG purity assessment using LC-MS/MS.

dag_signaling_pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag 1,2-Diacylglycerol (DLG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response (e.g., Proliferation, Apoptosis) pkc->response Phosphorylates Downstream Targets

Caption: The Diacylglycerol (DAG) signaling pathway.

Common Impurities in Synthetic this compound

The purity of commercially available DLG is typically high, often exceeding 98%.[1][6] However, several types of impurities can be present, arising from the synthesis and purification processes:

  • 1,3-Dilauroyl-sn-glycerol: A common regioisomer that can be difficult to separate from the 1,2-isomer.

  • Monolauroylglycerols: Intermediates or byproducts of the acylation reaction.

  • Trilauroylglycerol: A potential byproduct if the acylation reaction goes to completion on all three hydroxyl groups of the glycerol backbone.

  • Free Lauric Acid: Unreacted starting material.

  • Other Diacylglycerols: If the lauric acid used in the synthesis is not pure, other fatty acid-containing diacylglycerols may be present.

Conclusion

Mass spectrometry, particularly LC-MS/MS, stands out as the most powerful and versatile technique for the comprehensive purity assessment of this compound. Its superior sensitivity and specificity allow for the detection and identification of trace-level impurities that may be missed by other methods. While techniques like HPLC-CAD and NMR offer complementary information and can be valuable for specific applications, LC-MS/MS provides the most complete picture of DLG purity, ensuring the reliability and accuracy of research and development activities in the pharmaceutical and life sciences.

References

A Comparative Analysis of Saturated vs. Unsaturated Diacylglycerols in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid second messengers is paramount for elucidating cellular signaling pathways and developing targeted therapeutics. Diacylglycerols (DAGs), key activators of protein kinase C (PKC), exist in various forms based on the saturation of their fatty acyl chains. This guide provides an objective comparison of saturated and unsaturated DAGs, supported by experimental data, to aid in the design and interpretation of research in this field.

The structural difference between saturated and unsaturated diacylglycerols—the absence or presence of double bonds in their fatty acyl chains, respectively—leads to significant functional divergences in their biological activity. Generally, unsaturated DAGs are more potent activators of conventional and novel PKC isoforms compared to their saturated counterparts. This difference in potency is attributed to their distinct effects on membrane biophysics and their differential affinities for the C1 domains of PKC isoforms.

Quantitative Comparison of PKC Activation

The activation of various Protein Kinase C (PKC) isoforms is differentially regulated by the fatty acyl composition of diacylglycerols (DAGs). The following tables summarize quantitative data from in vitro kinase assays, demonstrating the comparative efficacy of saturated versus unsaturated DAGs in activating specific PKC isoforms.

Activator (DAG Species)PKC IsoformRelative Activation PotencyKey Findings
Saturated DAGs
1,2-Dipalmitoyl-sn-glycerol (DPG)PKCαWeakMaximum activation reached at 30 mol % in lipid mixtures, with activity decreasing at higher concentrations.[1]
16:0/16:0-DGPKCαLess PotentExhibited less preference for this saturated species at 2 mmol%.[2]
16:0/16:0-DGPKCδLess PotentShowed less preference for this saturated species at medium concentrations.[2]
Unsaturated DAGs
1,2-Dioleoyl-sn-glycerol (DOG)PKCαPotentMore effective than 1,3-dioleoylglycerol in promoting PKCα binding to vesicles.[3]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδHighElicits stronger recruitment and activation of PKCδ compared to DOG.[4]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCβIHighDemonstrated higher activation of PKCβI compared to SAG.[5]
18:0/22:6-DGPKCγ, PKCθModerate to HighPKCγ showed a moderate preference, while PKCθ was most strongly activated by this polyunsaturated DG species.[2][6]
1-Palmitoyl-2-oleoyl-sn-glycerol (POG)PKCαPotentReached maximum activation at a lower concentration (around 10 mol %) compared to DPG.[1]

Differential Effects on Membrane Properties

The saturation of DAG acyl chains influences their interaction with and effects on the lipid bilayer, which is crucial for PKC activation.

Diacylglycerol TypeEffect on Membrane PropertiesSupporting Observations
Saturated (e.g., DPG) Induces a "condensing effect": decreases area-per-lipid, increases acyl chain order and bilayer thickness.[7]Located deeper within the lipid bilayer compared to unsaturated DAGs.[7][8]
Unsaturated (e.g., POG, DOG) Induces larger spacing between phospholipid headgroups.[7][8] Also produces a condensing effect but to a different extent than saturated DAGs.[7]Located closer to the bilayer/aqueous interface, which is hypothesized to be crucial for activating enzymes.[7][8] Increases the free energy barrier for phospholipid flip-flop and desorption.[7][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of PKC Activation by DAG

PKC_Activation cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis PKC_active Active PKC (Membrane) DAG->PKC_active Binding to C1 Domain PKC_inactive Inactive PKC (Cytosol) Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Receptor Gq-coupled Receptor Receptor->PLC Ligand Ligand Ligand->Receptor Activation

Canonical signaling pathway of Protein Kinase C activation by DAG.
Experimental Workflow for In Vitro PKC Kinase Assay

PKC_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_quant Quantification prep_lipids Prepare Lipid Vesicles (PS + Saturated/Unsaturated DAG) mix Incubate PKC, Lipids, Substrate, and [γ-³²P]ATP prep_lipids->mix prep_enzyme Purify PKC Isoform prep_enzyme->mix prep_substrate Prepare Substrate (e.g., Histone H1) prep_substrate->mix stop Stop Reaction & Spot on P81 Paper mix->stop wash Wash to Remove Unincorporated ³²P stop->wash count Scintillation Counting wash->count

Workflow for a radioactive in vitro Protein Kinase C assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to measure PKC activation.

Protocol 1: In Vitro Protein Kinase C (PKC) Activation Assay (Radioactive)

This protocol is designed to measure the direct effect of different DAG isomers on the activity of purified PKC isoforms by quantifying the incorporation of radioactive phosphate into a substrate.

Materials:

  • Purified PKC isozyme (e.g., PKCα)

  • Lipid vesicles (e.g., phosphatidylserine (PS) and the diacylglycerol of interest)

  • ATP (containing γ-³²P-ATP)

  • PKC substrate (e.g., histone H1 or a specific peptide substrate)

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix phosphatidylserine and the desired diacylglycerol (saturated or unsaturated) in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase assay buffer by vortexing and sonication to create small unilamellar vesicles.

  • Kinase Reaction Setup:

    • In a microcentrifuge tube on ice, combine the purified PKC isozyme, the prepared lipid vesicles, and the PKC substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Stopping the Reaction and Spotting:

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 papers extensively in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Dry the P81 papers and place them in scintillation vials with a scintillation cocktail.

    • Quantify the incorporated radioactivity using a scintillation counter to determine the specific activity of the enzyme for each condition.[5]

Protocol 2: Cellular PKC Translocation Assay

This assay assesses PKC activation within intact cells by observing its translocation from the cytosol to the plasma membrane upon stimulation.

Materials:

  • Cells expressing a fluorescently tagged PKC isoform (e.g., PKCδ-EGFP) grown on glass-bottom dishes

  • Cell culture medium

  • Caged diacylglycerol compounds (saturated and unsaturated)

  • Live-cell imaging microscope with a UV laser for uncaging

Procedure:

  • Cell Culture and Transfection:

    • Culture cells of interest (e.g., HeLa) on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with a plasmid encoding the fluorescently tagged PKC isoform of interest.

  • Cell Treatment:

    • Incubate the cells with a cell-permeable caged diacylglycerol compound.

  • Live-Cell Imaging and Uncaging:

    • Mount the dish on the microscope stage and acquire baseline fluorescence images.

    • Induce a rapid, localized increase in the specific DAG species by photolysis of the caged compound using a UV laser pulse targeted to a region of interest.

  • Image Acquisition and Analysis:

    • Acquire a time-lapse series of fluorescence images to monitor the redistribution of the fluorescently tagged PKC from the cytosol to the plasma membrane.

    • Quantify the change in fluorescence intensity at the plasma membrane over time to determine the kinetics and magnitude of PKC translocation in response to the specific DAG.[4]

Conclusion

The evidence strongly indicates that the degree of saturation in diacylglycerols is a critical determinant of their signaling efficacy, particularly in the activation of Protein Kinase C. Unsaturated DAGs generally exhibit greater potency in activating conventional and novel PKC isoforms, a characteristic linked to their ability to induce specific conformational changes in the plasma membrane that favor PKC recruitment and activation. For researchers investigating PKC-mediated signaling pathways or developing modulators of this enzyme family, a careful consideration of the fatty acyl composition of the diacylglycerols used in experimental systems is essential for obtaining physiologically relevant and reproducible results. The protocols and comparative data presented in this guide offer a foundational resource for navigating the complexities of DAG-mediated signaling.

References

Validating the Effects of 1,2-Dilauroyl-sn-glycerol on Membrane Fluidity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 1,2-Dilauroyl-sn-glycerol (DLG) on membrane fluidity against other common membrane-modifying agents. While direct quantitative data for DLG's impact on common fluidity parameters is limited in readily available literature, this document summarizes existing data for alternative compounds and discusses the expected effects of DLG based on the behavior of similar diacylglycerols. Experimental protocols for key methodologies are provided to support further research in this area.

Comparative Analysis of Membrane Fluidity Modulation

Membrane fluidity is a critical parameter influencing a host of cellular processes, including signal transduction, membrane trafficking, and the function of membrane-bound proteins. The introduction of various lipid species can significantly alter this property. This section compares the effects of this compound with well-characterized membrane modulators: cholesterol, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC).

Data Summary

The following tables summarize quantitative data from fluorescence anisotropy, Laurdan Generalized Polarization (GP), and Fluorescence Recovery After Photobleaching (FRAP) experiments. These techniques provide insights into the rotational and lateral mobility of molecules within a lipid bilayer, offering a measure of membrane fluidity.

CompoundConcentration (mol%)Host LipidTemperature (°C)DPH Fluorescence Anisotropy (r)Reference
This compound (DLG) ---Data not available-
Cholesterol0Sphingomyelin30~0.35[1]
10Sphingomyelin30~0.36[1]
20Sphingomyelin30~0.37[1]
30Sphingomyelin30~0.38[1]
40Sphingomyelin30~0.39[1]
DPPC100-25 (gel phase)~0.35[2]
100-45 (fluid phase)~0.1[2]
DOPC100-20Data not available-
CompoundConcentration (mol%)Host LipidTemperature (°C)Laurdan GP ValueReference
This compound (DLG) ---Data not available-
Cholesterol0DOPC/DPPC (1:1)25~ -0.3 (Ld phase) / ~0.5 (Lo phase)[3]
15DOPC/DPPC (1:1)25~ -0.2 (Ld phase) / ~0.55 (Lo phase)[3]
33.3DOPC/DPPC (1:1)25~ 0.1 (Ld phase) / ~0.6 (Lo phase)[3]
DPPC100-20~0.5[4]
100-50~ -0.2[4]
DOPC100-20~ -0.3[4]
100-50~ -0.3[4]

Table 2: Comparative Effects on Laurdan Generalized Polarization (GP). Higher GP values indicate a more ordered (less fluid) membrane environment. Ld refers to the liquid-disordered phase and Lo to the liquid-ordered phase.

CompoundConcentration (mol%)Host LipidTemperature (°C)Diffusion Coefficient (D) (µm²/s)Reference
This compound (DLG) ---Data not available-
Cholesterol20DOPC/DPPC (2:2:1)22~1.5[5]
20DOPC/DPPC (2:2:1)38~2.5[5]
DOPC100-233.7 ± 0.5[6]
100-372.2 ± 0.5 (in the absence of glycerol)[7]

Table 3: Comparative Effects on Lateral Diffusion Coefficient (D) Measured by FRAP. A higher diffusion coefficient signifies greater membrane fluidity.

Discussion of Effects:

  • This compound (DLG): As a diacylglycerol (DAG), DLG possesses a small polar head group and two saturated lauroyl chains. This conical shape is known to induce negative curvature strain in lipid bilayers. While specific quantitative data on its effect on membrane fluidity is scarce, studies on similar long-chain saturated DAGs suggest they can induce lateral phase separation, creating domains with different fluidities. In a gel-phase membrane, the introduction of DLG would likely disrupt the tight packing of the acyl chains, leading to an increase in fluidity. Conversely, in a fluid-phase membrane, the saturated chains of DLG might locally increase order, having a condensing effect.

  • Cholesterol: Cholesterol's effect on membrane fluidity is biphasic. Below the phase transition temperature of the host lipid, it increases fluidity by disrupting the ordered packing of acyl chains. Above the phase transition temperature, it decreases fluidity by restricting the motion of the acyl chains, leading to the formation of a liquid-ordered (Lo) phase. This ordering effect is reflected in the increase in DPH anisotropy and Laurdan GP values with increasing cholesterol concentration[1][8][3].

  • DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine): With two saturated 16-carbon chains, DPPC forms highly ordered and rigid membranes at physiological temperatures (phase transition temperature ~41°C). This is evident from the high DPH anisotropy and Laurdan GP values in the gel phase[2][4].

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine): The presence of a double bond in each of its 18-carbon acyl chains prevents tight packing, resulting in a highly fluid membrane at physiological temperatures. This is characterized by low Laurdan GP values and a high lateral diffusion coefficient[4][5][6].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducible research.

Fluorescence Anisotropy Measurement

Objective: To determine the rotational mobility of a fluorescent probe embedded in a lipid bilayer as an indicator of membrane fluidity.

Probe: 1,6-diphenyl-1,3,5-hexatriene (DPH) is a common hydrophobic probe that partitions into the acyl chain region of the membrane.

Methodology:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving the desired lipids (e.g., DPPC, DOPC) and the compound of interest (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform/methanol).

    • Add DPH to the lipid mixture at a molar ratio of approximately 1:500 (probe:lipid).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin film on the wall of a glass tube.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer (e.g., PBS, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate filters with a defined pore size (e.g., 100 nm).

  • Fluorescence Measurement:

    • Use a spectrofluorometer equipped with polarizers.

    • Set the excitation wavelength for DPH at ~360 nm and the emission wavelength at ~430 nm.

    • Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

    • Measure the corresponding intensities with horizontally polarized excitation light (IHV and IHH) to correct for instrument-specific factors (G-factor).

    • The G-factor is calculated as G = IHV / IHH.

  • Anisotropy Calculation:

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

Laurdan Generalized Polarization (GP) Spectroscopy

Objective: To measure changes in membrane polarity and water penetration, which correlate with lipid packing and fluidity.

Probe: Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a fluorescent probe that exhibits a spectral shift in response to the polarity of its environment.

Methodology:

  • Liposome Preparation:

    • Prepare liposomes as described in the fluorescence anisotropy protocol, incorporating Laurdan at a molar ratio of approximately 1:500 (probe:lipid).

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength for Laurdan at ~350 nm.

    • Record the emission spectrum from approximately 400 nm to 550 nm.

    • Measure the fluorescence intensities at the emission maxima corresponding to the gel phase (~440 nm) and the liquid-crystalline phase (~490 nm).

  • GP Calculation:

    • Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490)

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To measure the lateral diffusion of fluorescently labeled molecules in a membrane.

Probe: A fluorescently labeled lipid analog (e.g., NBD-PE, Atto 647N-DOPE).

Methodology:

  • Sample Preparation:

    • Prepare giant unilamellar vesicles (GUVs) or supported lipid bilayers (SLBs) containing the lipid mixture of interest and a small amount (e.g., 0.1-1 mol%) of a fluorescently labeled lipid.

  • FRAP Measurement using a Confocal Microscope:

    • Identify a region of interest (ROI) on the membrane.

    • Acquire a few pre-bleach images at low laser power.

    • Photobleach a defined area within the ROI using a high-intensity laser pulse.

    • Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Correct for photobleaching during image acquisition by normalizing against a non-bleached region.

    • Fit the fluorescence recovery curve to an appropriate diffusion model to extract the diffusion coefficient (D) and the mobile fraction.

Visualizations

Signaling Pathway Involving Diacylglycerol

Diacylglycerols, including this compound, are key second messengers in various signaling pathways. A primary pathway is the activation of Protein Kinase C (PKC).

G cluster_membrane Plasma Membrane GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG 1,2-Diacylglycerol (e.g., DLG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC recruits and activates Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Downstream_Targets Phosphorylation of Downstream Targets PKC->Downstream_Targets Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR Ca2_release->PKC co-activates

Caption: Protein Kinase C (PKC) activation pathway initiated by diacylglycerol.

Experimental Workflow for Membrane Fluidity Assessment

The following diagram illustrates the general workflow for assessing membrane fluidity using the three techniques described.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Lipid_Mixture Prepare Lipid Mixture (with DLG or alternative) Probe_Incorporation Incorporate Fluorescent Probe (DPH, Laurdan, or labeled lipid) Lipid_Mixture->Probe_Incorporation Liposome_Formation Form Liposomes (MLVs, SUVs, or GUVs) Probe_Incorporation->Liposome_Formation Fluorescence_Anisotropy Fluorescence Anisotropy (Measure I_para and I_perp) Liposome_Formation->Fluorescence_Anisotropy Laurdan_GP Laurdan GP Spectroscopy (Measure emission at 440 & 490 nm) Liposome_Formation->Laurdan_GP FRAP_Microscopy FRAP Microscopy (Bleach and monitor recovery) Liposome_Formation->FRAP_Microscopy Calculate_Anisotropy Calculate Anisotropy (r) Fluorescence_Anisotropy->Calculate_Anisotropy Calculate_GP Calculate GP Value Laurdan_GP->Calculate_GP Calculate_Diffusion Calculate Diffusion Coefficient (D) FRAP_Microscopy->Calculate_Diffusion Interpretation Interpretation of Membrane Fluidity Calculate_Anisotropy->Interpretation Calculate_GP->Interpretation Calculate_Diffusion->Interpretation

Caption: General experimental workflow for membrane fluidity analysis.

References

A Comparative Guide to 1,2-Dilauroyl-sn-glycerol and Other Diacylglycerol Analogs in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2-Dilauroyl-sn-glycerol with other diacylglycerol (DAG) analogs commonly utilized in lipidomics. It aims to assist researchers in selecting the appropriate analog for their specific application, be it as an analytical standard or a tool for investigating cellular signaling pathways. The information presented is supported by experimental data and detailed methodologies.

Introduction to Diacylglycerols in Lipidomics

Diacylglycerols (DAGs) are crucial lipid molecules that serve as metabolic intermediates in the synthesis of triglycerides and phospholipids.[1] Furthermore, the stereoisomer sn-1,2-diacylglycerol acts as a critical second messenger in a multitude of cellular signaling cascades, most notably by activating Protein Kinase C (PKC) and Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs).[2][3] The diverse roles of DAGs in cellular processes make their accurate quantification and the study of their signaling functions paramount in various fields of biomedical research, from oncology to metabolic diseases.

This compound, a saturated DAG with two 12-carbon lauric acid chains, is a commercially available and widely used tool in lipidomics.[4] Its well-defined structure makes it suitable as an analytical standard. However, a range of other DAG analogs with varying fatty acid chain lengths, degrees of saturation, and chemical modifications are also employed. The choice of a DAG analog can significantly impact experimental outcomes, from its performance in mass spectrometry to its efficacy in activating specific signaling pathways.

Performance Comparison in Lipidomics Analytics

The accurate quantification of DAGs by mass spectrometry (MS) presents challenges due to their neutral nature and resulting low ionization efficiency.[5][6] The choice of an appropriate internal standard is critical to correct for variations in sample preparation, extraction, and instrument response.[7]

Table 1: Comparison of Diacylglycerol Analogs as Internal Standards in Lipidomics

Internal Standard TypeExample(s)AdvantagesDisadvantagesSuitability for Quantifying this compound
Saturated, Structurally Similar DAGs This compoundWhen used for other analytes, it can mimic their extraction and ionization behavior.May be endogenous in some samples, leading to interference.Not applicable (it is the analyte).
Stable Isotope-Labeled (SIL) DAGs 1,2-Dipalmitoyl-d62-sn-glycerolCo-elutes with the endogenous analyte, providing the most accurate correction for matrix effects and ionization suppression. Considered the "gold standard".[8]High cost and limited commercial availability for all DAG species.Ideal, but a specific SIL-dilauroyl-glycerol may not be readily available.
Odd-Chain DAGs 1,2-Dipentadecanoyl-sn-glycerol (C15:0)Not naturally abundant in most biological systems, minimizing interference. Structurally similar to even-chain DAGs.May not perfectly mimic the chromatographic and ionization behavior of all even-chain DAGs.Good. Offers a cost-effective alternative to SIL standards.
Structurally Distinct DAGs 1-Oleoyl-2-acetyl-sn-glycerol (OAG)Can be used when a closer analog is not available.Significant differences in structure can lead to variations in extraction efficiency and ionization response.Less ideal. Should be used with caution and thorough validation.

One study demonstrated the feasibility of using 1,2-sn-dilauroyl glycerol as an internal standard to successfully quantify 1-palmitoyl-2-oleoyl-sn-glycerol, highlighting that a structurally distinct DAG can be used for accurate quantification.[7] However, the ideal internal standard should be as structurally similar as possible to the analyte.

Derivatization of the hydroxyl group on the glycerol backbone is a common strategy to improve the ionization efficiency and sensitivity of DAG analysis in mass spectrometry.[5][9] This approach can enhance the detection limit by up to two orders of magnitude.[5]

Comparison of Biological Activity: Activation of Signaling Pathways

sn-1,2-Diacylglycerols are key activators of conventional and novel PKC isoforms and RasGRPs.[10] The structure of the DAG molecule, particularly the fatty acid chains, can influence its potency and the specific isoforms it activates.

Table 2: Comparative Biological Activity of Diacylglycerol Analogs

DAG AnalogStructureKey Biological Effects
This compound Saturated, C12:0 fatty acidsActivator of PKC.[4]
1,2-Dioleoyl-sn-glycerol (DOG) Unsaturated, C18:1 fatty acidsPotent activator of PKC and RasGRP. Often used as a positive control.[2]
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Mixed saturated/unsaturated, short/long chainCell-permeable PKC activator.
Phorbol Esters (e.g., PMA) Structurally distinct, non-metabolizablePotent and sustained activators of PKC, often used to mimic DAG signaling.[11]
1,3-Diacylglycerols Regioisomer of 1,2-DAGGenerally considered inactive in PKC and RasGRP activation. Used as a negative control.

Experimental Protocols

Lipid Extraction from Biological Samples (Folch Method)

This protocol is a widely used method for the total extraction of lipids from biological samples.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sample homogenizer

  • Centrifuge

  • Glass centrifuge tubes

Procedure:

  • Homogenize the biological sample (e.g., cell pellet, tissue) in a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture.

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the mixture into two phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipids in an appropriate solvent for subsequent analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Diacylglycerol Analysis

This is a general protocol for the analysis of DAGs. Specific parameters may need to be optimized for the instrument and column used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A normal-phase column (e.g., silica) is often used for the separation of DAG isomers, while a reverse-phase column (e.g., C18) can also be employed.[9][12]

  • Mobile Phase: A gradient of non-polar (e.g., hexane, isopropanol) and polar (e.g., ethyl acetate, methanol) solvents is typically used. The specific gradient will depend on the column and the DAGs being analyzed.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion mode is commonly used for the analysis of DAGs, often as ammonium adducts ([M+NH₄]⁺).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for targeted quantification. Precursor ion scans and neutral loss scans can be used for the identification of DAG species.

  • Fragmentation: Collision-induced dissociation (CID) of the precursor ion typically results in the neutral loss of the fatty acid chains, which can be used for identification and quantification.[13]

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for measuring the activation of PKC by DAG analogs.

Materials:

  • Purified PKC enzyme

  • PKC substrate (e.g., a specific peptide)

  • [γ-³²P]ATP

  • Lipid vesicles containing phosphatidylserine (PS) and the DAG analog to be tested

  • Assay buffer (e.g., HEPES buffer containing MgCl₂, CaCl₂)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare lipid vesicles by sonicating a mixture of phosphatidylserine and the desired DAG analog in an appropriate buffer.

  • In a microcentrifuge tube, combine the purified PKC enzyme, the lipid vesicles, and the PKC substrate in the assay buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Compare the activity in the presence of different DAG analogs to determine their relative potency.

Visualizations

Signaling Pathways

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC recruits and activates RasGRP RasGRP DAG->RasGRP recruits and activates Downstream_PKC Downstream PKC Targets PKC->Downstream_PKC phosphorylates Ras Ras RasGRP->Ras activates Downstream_Ras Downstream Ras Effectors Ras->Downstream_Ras activates PKC_inactive Inactive PKC PKC_inactive->PKC RasGRP_inactive Inactive RasGRP RasGRP_inactive->RasGRP Receptor Receptor Activation Receptor->PLC activates

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Workflows

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells, Tissue, etc.) Spike Spike with Internal Standard (e.g., Odd-Chain DAG) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography (LC Separation) Derivatization->LC MS Mass Spectrometry (MS and MS/MS Detection) LC->MS Identification Lipid Identification MS->Identification Quantification Quantification (Normalization to Internal Standard) Identification->Quantification Stats Statistical Analysis Quantification->Stats

Caption: A typical lipidomics workflow for DAG analysis.

PKC_Assay_Workflow Vesicles Prepare Lipid Vesicles (PS + DAG Analog) Reaction Set up Kinase Reaction: - PKC Enzyme - Substrate - Vesicles Vesicles->Reaction Initiate Initiate Reaction with [γ-³²P]ATP Reaction->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction (Spot on P81 paper) Incubate->Stop Wash Wash P81 Paper Stop->Wash Count Scintillation Counting Wash->Count Analyze Analyze Data Count->Analyze

Caption: Workflow for an in vitro PKC activity assay.

Conclusion

This compound is a valuable tool in lipidomics, serving as a well-defined saturated diacylglycerol for both analytical and biological studies. When selecting a DAG analog, researchers must consider the specific requirements of their experiment. For quantitative mass spectrometry, the use of a stable isotope-labeled or an odd-chain DAG internal standard is recommended for the most accurate results. For cellular signaling studies, the choice of DAG analog, including its fatty acid composition, can influence the magnitude and specificity of the biological response. This guide provides a foundation for making informed decisions in the selection and application of this compound and other DAG analogs in lipidomics research.

References

Comparative Analysis of 1,2-Dilauroyl-sn-glycerol's Cross-Reactivity with Protein Kinase C Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Isoform Selectivity of a Common Diacylglycerol Analog

This guide provides a comparative overview of the cross-reactivity of 1,2-Dilauroyl-sn-glycerol (DLG), a synthetic diacylglycerol (DAG) analog, with various Protein Kinase C (PKC) isoforms. Understanding the isoform-specific effects of PKC activators is crucial for targeted research and the development of novel therapeutics, as individual PKC isoforms can have distinct and sometimes opposing physiological roles. This document summarizes available data on the interaction of DLG and other PKC activators with different isoforms, provides detailed experimental protocols for assessing these interactions, and includes visualizations of the relevant signaling pathways and experimental workflows.

Comparative Activity of PKC Activators

The precise quantitative data, such as EC50 or Ki values, for this compound across a wide range of PKC isoforms is not extensively documented in publicly available literature. However, based on studies of similar saturated diacylglycerols and general principles of PKC activation, a qualitative and comparative assessment can be made. Saturated DAGs are generally less potent activators for some PKC isoforms compared to their unsaturated counterparts.[1][2] Diacylglycerols with shorter fatty acyl chains have been noted to have a high capacity for activation.[1][2]

For comparison, this table includes Phorbol 12-myristate 13-acetate (PMA), a potent and widely used PKC activator, and 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG), an unsaturated DAG, to provide context for the expected activity of DLG.

ActivatorPKC IsoformPotency/Binding AffinityRemarks
This compound (DLG) Conventional (α, β, γ)Expected to activate; generally less potent than unsaturated DAGs. PKCα may show reduced sensitivity.Saturated diacylglycerols are known to activate conventional PKCs. Studies on the similar 1,2-dioctanoyl-sn-glycerol indicate it is a poorer activator of PKCα compared to other isoforms.[3]
Novel (δ, ε, η, θ)Expected to activate.Novel PKCs are responsive to diacylglycerols.
Atypical (ζ, ι/λ)No significant activation.Atypical PKCs are not regulated by diacylglycerol.[4]
Phorbol 12-myristate 13-acetate (PMA) Conventional (α, β, γ)High Potency (nM range)A potent tumor promoter that activates most conventional and novel PKC isoforms.
Novel (δ, ε, η, θ)High Potency (nM range)
Atypical (ζ, ι/λ)No significant activation.
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) Conventional (α, β, γ)High PotencyUnsaturated DAGs are generally more potent activators than saturated DAGs.
Novel (δ, ε, η, θ)High Potency
Atypical (ζ, ι/λ)No significant activation.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG 1,2-Diacylglycerol (DAG) (e.g., DLG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active 4a. Activation Ca_release Ca²⁺ Release from ER IP3->Ca_release 4b. Triggers Downstream Downstream Substrate Phosphorylation PKC_active->Downstream 5. Signaling Cascade Ligand Extracellular Ligand Ligand->Receptor 1. Binding PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocation to Membrane Ca_release->PKC_active Co-activation (for conventional PKCs)

Caption: Canonical PKC activation pathway by diacylglycerol.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_separation Separation and Detection cluster_analysis Data Analysis A Prepare PKC Isoform Enzyme D Incubate Enzyme, Lipids, Substrate, and [γ-³²P]ATP at 30°C A->D B Prepare Lipid Vesicles (e.g., with DLG and Phosphatidylserine) B->D C Prepare Substrate and [γ-³²P]ATP C->D E Spot Reaction Mixture onto Phosphocellulose Paper D->E F Wash Paper to Remove Unincorporated [γ-³²P]ATP E->F G Quantify Incorporated ³²P (Scintillation Counting) F->G H Calculate Specific Activity (pmol/min/mg) G->H I Determine EC₅₀ or Relative Activation H->I

References

Evaluating the Efficacy of 1,2-Dilauroyl-sn-glycerol Against Other Lipid Second Messengers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 1,2-Dilauroyl-sn-glycerol (DLG), a synthetic diacylglycerol (DAG), with other key lipid second messengers in activating Protein Kinase C (PKC), a crucial family of enzymes in cellular signaling. The information presented is supported by experimental data to aid in the selection of appropriate tools for research and drug development.

Introduction to Lipid Second Messengers and Protein Kinase C

Lipid second messengers are transiently produced intracellular signaling molecules that regulate a multitude of cellular processes. A primary target for many of these lipids is the Protein Kinase C (PKC) family of serine/threonine kinases. PKC isoforms are central to pathways controlling cell growth, differentiation, apoptosis, and immune responses. The activation of conventional (cPKC) and novel (nPKC) PKC isoforms is canonically triggered by the binding of diacylglycerol (DAG) to their C1 domain. Atypical PKCs (aPKCs) are not responsive to DAG. This guide evaluates the performance of DLG, a specific DAG analog, in comparison to other endogenous and synthetic lipid second messengers.

Comparative Efficacy of Lipid Second Messengers on PKC Activation

The efficacy of various lipid second messengers in activating PKC isoforms can vary significantly based on the specific lipid, the PKC isoform, and the experimental conditions. While direct, side-by-side quantitative comparisons across all classes of lipid messengers are limited in the literature, the following tables summarize available data on their interactions with PKC.

Table 1: Diacylglycerol Analogs and their Effect on PKC Activation

CompoundChemical StructurePKC Isoform(s) TargetedPotency/EfficacyKey Characteristics
This compound (DLG) Diacylglycerol with two lauric acid (12:0) chainsConventional and Novel PKCsActivatorSaturated fatty acid chains. Its efficacy can be lower than unsaturated DAGs.
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Diacylglycerol with one oleic acid (18:1) and one acetic acid chainConventional and Novel PKCsPotent ActivatorCell-permeable analog widely used to mimic endogenous DAG.[1]
Phorbol 12-Myristate 13-Acetate (PMA) Diterpene esterConventional and Novel PKCsPotent ActivatorA potent tumor promoter that acts as a DAG mimetic with high affinity for the C1 domain.
1,2-Dioctanoyl-sn-glycerol (DOG) Diacylglycerol with two octanoic acid (8:0) chainsConventional and Novel PKCsPotent ActivatorA cell-permeable DAG analog that can induce apoptosis in some cancer cells.[2][3]

Table 2: Comparison of Different Classes of Lipid Second Messengers on PKC Activation

Lipid Second MessengerMechanism of PKC InteractionPKC Isoform(s) TargetedEfficacy Notes
Diacylglycerols (e.g., DLG) Direct binding to the C1 domain of conventional and novel PKCs.Conventional and Novel PKCsThe primary and most well-established activators of cPKCs and nPKCs.
Phosphatidic Acid (PA) Can directly activate PKC, potentially at a site distinct from the DAG-binding site.[4][5]Can activate conventional and atypical (PKCζ) isoforms.[6][7]Activation of conventional PKCα by PA is enhanced in the presence of Ca²⁺.[6][7]
Lysophosphatidic Acid (LPA) Primarily acts through G-protein coupled receptors (GPCRs) to activate Phospholipase C, leading to endogenous DAG production.[8] Some evidence suggests it may directly modulate PKC activity under specific lipid compositions.[8]Indirectly activates conventional and novel PKCs.Its direct effect on PKC is not as well-established as its receptor-mediated actions.
Sphingosine-1-Phosphate (S1P) Primarily signals through its own family of GPCRs. However, it has been shown to directly bind to and activate atypical PKC (aPKC) isoforms.[9][10]Atypical PKCs (PKCζ and PKCι/λ).[9][10]Does not activate conventional or novel PKCs directly.[9][10]

Signaling Pathways

The signaling pathways initiated by these lipid second messengers to activate PKC can be direct or indirect.

G cluster_0 Direct PKC Activation by Diacylglycerol DLG DLG PKC (conventional & novel) PKC (conventional & novel) DLG->PKC (conventional & novel) Binds to C1 Domain

Figure 1. Direct activation of PKC by DLG.

G cluster_1 Indirect PKC Activation by LPA LPA LPA LPA Receptor (GPCR) LPA Receptor (GPCR) LPA->LPA Receptor (GPCR) Phospholipase C (PLC) Phospholipase C (PLC) LPA Receptor (GPCR)->Phospholipase C (PLC) Activates DAG DAG Phospholipase C (PLC)->DAG Hydrolyzes PIP2 to IP3 IP3 Phospholipase C (PLC)->IP3 PIP2 PIP2 PKC (conventional & novel) PKC (conventional & novel) DAG->PKC (conventional & novel) Activates G cluster_2 Direct Activation of Atypical PKC by S1P S1P S1P aPKC aPKC S1P->aPKC Directly binds and activates G start Start prep_vesicles Prepare Lipid Vesicles (Lipid Activator + PS) start->prep_vesicles setup_reaction Set up Kinase Reaction (Buffer, Vesicles, Substrate, PKC) prep_vesicles->setup_reaction initiate_reaction Initiate Reaction with [γ-³²P]ATP setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate spot_paper Spot Reaction onto P81 Paper incubate->spot_paper wash_paper Wash Paper with Phosphoric Acid spot_paper->wash_paper measure_radioactivity Measure Radioactivity (Scintillation Counter) wash_paper->measure_radioactivity end End measure_radioactivity->end

References

Safety Operating Guide

Personal protective equipment for handling 1,2-Dilauroyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2-Dilauroyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for this compound (CAS No. 60562-15-4). While this compound is generally not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain the integrity of your research.[1] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and prevent contamination. Some sources recommend that the substance should be considered hazardous until further information is available, reinforcing the need for careful handling.[2]

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the first line of defense against potential exposure. Although this compound is considered to have a low hazard profile, it may cause mild skin and eye irritation.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.[3][4][5]Protects eyes from potential splashes or contact with the powdered substance.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3][4]Prevents direct skin contact. Gloves should be inspected before use and changed frequently.[3]
Body Protection Standard laboratory coat.[3][4][5]Protects personal clothing and skin from spills and contamination.
Respiratory Protection Not typically required with adequate ventilation.[6] A dust mask or N95 respirator is recommended if dust generation is likely or ventilation is poor.[3][5]Prevents inhalation of the powdered form of the chemical.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety and to prevent contamination.

1. Preparation and Weighing:

  • Area Preparation : Before handling, ensure the work area, such as a chemical fume hood or a designated weighing station, is clean and uncluttered.[3][4]

  • Don PPE : Wear all recommended PPE as outlined in the table above.[4]

  • Handling Solid : When weighing the powdered substance, use a spatula to carefully transfer the material, minimizing the creation of dust.[3] Keep the source container tightly closed when not in use.[1][3]

2. Solution Preparation:

  • Ventilation : Always handle the substance in a well-ventilated area. For procedures that may generate dust or require dissolving in volatile solvents, it is best practice to work inside a chemical fume hood.[1][3]

  • Dissolving : If the protocol requires dissolving the powder, add the solvent to the weighed this compound slowly to prevent splashing.[3] The compound is soluble in solvents such as ethanol, DMSO, and DMF.[1]

  • Labeling : Ensure all containers are clearly and accurately labeled with the chemical name, concentration, and date of preparation.[3]

  • Hygiene : After handling is complete, wash hands thoroughly with soap and water.[4][5]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. The disposal method depends on the form of the waste (solid or solution).

1. Solid Waste Disposal:

  • Assessment : Confirm with your institution's Environmental Health and Safety (EHS) office that solid this compound is considered non-hazardous waste.[7]

  • Containment : Place the solid waste into a sealed, sturdy, and clearly labeled container.[7]

  • Transfer : The sealed container should be taken to the designated solid waste collection area for your laboratory. Do not dispose of chemical containers in common trash bins.[7]

2. Solution Waste Disposal:

  • Hazardous Solvents : If this compound is dissolved in a hazardous solvent, the entire mixture must be treated as hazardous waste.[7] Collect the solution in a designated, properly labeled hazardous waste container for pickup by your institution's waste management service.[7]

  • Non-Hazardous Solvents : Disposal of solutions in non-hazardous solvents (e.g., dilute ethanol) via the sanitary sewer is only permissible with explicit approval from your local regulators and institution's EHS office.[7] If approved, the solution should be diluted with a large volume of water (at least a 20:1 ratio) while pouring it down a designated laboratory sink, followed by flushing with copious amounts of water.[7]

Emergency Procedures

Spills:

  • In the event of a small spill of the solid material, carefully sweep or vacuum the powder to avoid generating dust.[3]

  • For liquid spills, absorb the substance with an inert material like vermiculite or sand.[4]

  • Place all collected material into a sealed, labeled container for proper disposal.[3][4]

  • Clean the spill area with an appropriate solvent (e.g., ethanol) followed by washing with soap and water.[3]

Exposure:

  • Skin Contact : Wash the affected area with plenty of soap and water.[1]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[8]

  • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[5]

Safe Handling Workflow

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_use 3. Experiment cluster_disposal 4. Waste Management cluster_cleanup 5. Final Steps prep_area Prepare Clean Workspace (Fume Hood Preferred) don_ppe Don Required PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh Weigh Solid Carefully (Avoid Dust Generation) don_ppe->weigh dissolve Prepare Solution (Add Solvent to Solid) weigh->dissolve experiment Perform Experimental Protocol dissolve->experiment is_solid Waste Form? experiment->is_solid solid_waste Solid Waste Disposal (Sealed, Labeled Container) is_solid->solid_waste Solid liquid_waste Solution Waste Disposal is_solid->liquid_waste Solution cleanup_area Clean Work Area solid_waste->cleanup_area is_hazardous Hazardous Solvent? liquid_waste->is_hazardous hazardous_disposal Hazardous Waste Collection is_hazardous->hazardous_disposal Yes non_hazardous_disposal Non-Hazardous (Consult EHS for Drain Disposal) is_hazardous->non_hazardous_disposal No hazardous_disposal->cleanup_area non_hazardous_disposal->cleanup_area wash_hands Wash Hands Thoroughly cleanup_area->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dilauroyl-sn-glycerol
Reactant of Route 2
Reactant of Route 2
1,2-Dilauroyl-sn-glycerol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.